ONO-7579
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[2-[4-(2-amino-5-chloropyridin-3-yl)phenoxy]pyrimidin-5-yl]-3-[2-methylsulfonyl-5-(trifluoromethyl)phenyl]urea |
|---|---|
InChI |
InChI=1S/C24H18ClF3N6O4S/c1-39(36,37)20-7-4-14(24(26,27)28)8-19(20)34-22(35)33-16-11-31-23(32-12-16)38-17-5-2-13(3-6-17)18-9-15(25)10-30-21(18)29/h2-12H,1H3,(H2,29,30)(H2,33,34,35) |
SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)C(F)(F)F)NC(=O)NC2=CN=C(N=C2)OC3=CC=C(C=C3)C4=C(N=CC(=C4)Cl)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ONO-7579; ONO 7579; ONO7579; |
Origin of Product |
United States |
Foundational & Exploratory
ONO-7579: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONO-7579 is an orally bioavailable, selective, and potent pan-Tropomyosin receptor kinase (TRK) inhibitor. It targets the neurotrophic tyrosine receptor kinase (NTRK) family members TRKA (NTRK1), TRKB (NTRK2), and TRKC (NTRK3). In cancers driven by NTRK gene fusions or TRK overexpression, this compound abrogates the constitutive activation of these kinases, leading to the suppression of downstream oncogenic signaling pathways, ultimately resulting in tumor growth inhibition and apoptosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, downstream signaling effects, and preclinical evidence of its anti-tumor activity. Detailed experimental methodologies and quantitative data from key studies are presented to support further research and development.
Core Mechanism of Action
This compound functions as a direct inhibitor of the TRK family of receptor tyrosine kinases.[1][2][3] Its primary mechanism involves binding to TRKA, TRKB, and TRKC proteins, including their oncogenic fusion protein variants.[1] This binding action competitively blocks the interaction between the TRK receptors and their cognate neurotrophin ligands (e.g., Nerve Growth Factor [NGF] for TRKA, Brain-Derived Neurotrophic Factor [BDNF] for TRKB).[1]
The inhibition of ligand binding prevents receptor dimerization and subsequent autophosphorylation of key tyrosine residues within the kinase domain. This lack of phosphorylation is the critical step in this compound's mechanism, as it halts the initiation of downstream intracellular signaling cascades that are crucial for tumor cell proliferation, survival, and invasion.[1][2] The ultimate cellular consequences of TRK signaling blockade by this compound are the induction of apoptosis and the potent inhibition of cell growth in tumors harboring aberrant TRK activation.[1][2]
Physicochemical Properties
| Property | Value |
| Chemical Name | N-{2-[4-(2-amino-5-chloropyridin-3-yl)phenoxy]pyrimidin-5-yl}-N'-[2-(methanesulfonyl)-5-(trifluoromethyl)phenyl]urea |
| Molecular Formula | C24H18ClF3N6O4S |
| Molecular Weight | 578.95 g/mol |
Quantitative Pharmacological Data
While specific IC50 values for this compound against purified TRKA, TRKB, and TRKC kinases are not publicly available in the reviewed literature, preclinical studies have quantified its cellular and in vivo potency.
| Parameter | Cell Line / Model | Value | Reference |
| EC50 (pTRKA Inhibition) | KM12 (colorectal cancer) xenograft | 17.6 ng/g of tumor tissue | [4][5][6] |
| Required pTRKA Inhibition for Tumor Regression | KM12 xenograft | >91.5% | [5] |
Signaling Pathways Modulated by this compound
The anti-tumor effects of this compound are mediated through the inhibition of key downstream signaling pathways that are constitutively activated by TRK fusion proteins. The two primary pathways affected are the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.
Inhibition of the MAPK Signaling Pathway
The MAPK pathway is a critical regulator of cell proliferation and differentiation. Upon TRK activation, adapter proteins are recruited, leading to the activation of the Ras-Raf-MEK-ERK cascade. This compound-mediated inhibition of TRK phosphorylation prevents the activation of this pathway, leading to cell cycle arrest and reduced tumor cell proliferation.
Inhibition of the PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a major signaling axis that promotes cell survival and inhibits apoptosis. Activated TRK receptors stimulate PI3K, which in turn activates AKT. AKT then phosphorylates a variety of downstream targets that suppress pro-apoptotic proteins (e.g., BAD) and promote cell survival. This compound's blockade of TRK activation leads to the downregulation of PI3K/AKT signaling, thereby promoting apoptosis in cancer cells.
Diagram of this compound Mechanism of Action
Caption: this compound inhibits TRK receptor activation, blocking downstream signaling.
Key Experimental Protocols
The following sections detail the methodologies for key experiments cited in the preclinical evaluation of this compound.
In Vivo Murine Xenograft Model
This protocol describes the use of a human colorectal cancer cell line with a TPM3-NTRK1 fusion gene to evaluate the in vivo efficacy of this compound.[5]
Cell Line:
-
KM12 human colorectal cancer cells
Animal Model:
-
Immunocompromised mice (e.g., BALB/c nude)
Procedure:
-
KM12 cells are cultured in appropriate media and harvested during the exponential growth phase.
-
A specific number of viable cells (e.g., 5 x 10^6) are suspended in a suitable vehicle (e.g., a mixture of PBS and Matrigel).
-
The cell suspension is subcutaneously injected into the flank of the mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into vehicle control and this compound treatment groups.
-
This compound is administered orally, once daily, at specified dose levels (e.g., 0.06-0.60 mg/kg).[5]
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors are excised for pharmacodynamic analysis.
Pharmacodynamic Analysis:
-
Tumor lysates are prepared and analyzed for levels of phosphorylated TRKA (pTRKA) using methods such as ELISA or Western blotting to determine the extent of target inhibition.
Diagram of Xenograft Experimental Workflow
Caption: Workflow for evaluating this compound efficacy in a xenograft model.
Western Blotting for Phosphorylated TRK
This protocol provides a general framework for assessing the inhibition of TRK phosphorylation in cell lysates or tumor homogenates.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-TRKA (Tyr490)/TRKB (Tyr516)
-
Rabbit anti-pan-TRK
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Cells or pulverized tumor tissue are lysed in ice-cold lysis buffer. The lysate is centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.
-
Protein Quantification: The total protein concentration of each lysate is determined.
-
SDS-PAGE: Equal amounts of protein from each sample are loaded onto an SDS-PAGE gel and separated by electrophoresis.
-
Membrane Transfer: The separated proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is incubated in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with the primary antibody (e.g., anti-phospho-TRK) overnight at 4°C with gentle agitation.
-
Washing: The membrane is washed multiple times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: The membrane is incubated with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: The membrane is washed again with TBST.
-
Signal Detection: A chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system. The membrane can be stripped and re-probed with antibodies for total TRK and a loading control for normalization.
Conclusion
This compound is a promising pan-TRK inhibitor with a well-defined mechanism of action centered on the direct inhibition of TRK kinase activity. By blocking the phosphorylation of TRKA, TRKB, and TRKC, this compound effectively shuts down the downstream MAPK and PI3K/AKT signaling pathways, which are critical for the growth and survival of NTRK fusion-positive cancers. The preclinical data, particularly the in vivo efficacy in xenograft models, underscore its potential as a targeted therapy for this patient population. Further research and clinical investigation are warranted to fully elucidate its therapeutic utility.
References
- 1. Pharmacokinetic-Pharmacodynamic-Efficacy Modeling of this compound, a Novel Pan-Tropomyosin Receptor Kinase Inhibitor, in a Murine Xenograft Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. go.drugbank.com [go.drugbank.com]
ONO-7579: A Technical Overview of a Novel Pan-TRK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-7579 is an orally bioavailable, potent, and selective small-molecule inhibitor of the tropomyosin receptor kinase (TRK) family of receptor tyrosine kinases (TRKA, TRKB, and TRKC).[1] TRK signaling pathways are crucial for neuronal development and function, but their aberrant activation through mechanisms like gene fusions (NTRK fusions) can drive the growth and survival of various solid tumors.[1] this compound is designed to target and inhibit the kinase activity of all three TRK proteins, thereby blocking downstream signaling and inducing apoptosis in cancer cells dependent on this pathway. This document provides a detailed technical guide on the preclinical activity of this compound.
Core Mechanism of Action
This compound functions as a pan-TRK inhibitor by binding to the ATP-binding pocket of the TRK kinase domain. This competitive inhibition prevents the phosphorylation of the TRK receptors, which is the critical initial step in the activation of downstream signaling cascades. The primary pathways affected are the mitogen-activated protein kinase (MAPK/ERK) and the phosphoinositide 3-kinase (PI3K/AKT) pathways.[2] By blocking these pathways, this compound effectively curtails tumor cell proliferation, survival, migration, and invasion.
Quantitative Data on Inhibitory Activity
A key measure of the potency of this compound is its ability to inhibit the phosphorylation of TRK proteins in cancer cells.
| Target | Cell Line | Assay Type | Potency (EC50) | Reference |
| Phospho-TRKA | KM12 (colorectal cancer) | In-cell phosphorylation assay | 17.6 ng/g | [3] |
| TRKA (enzymatic) | Not Available | Biochemical Assay | Not Available | |
| TRKB (enzymatic) | Not Available | Biochemical Assay | Not Available | |
| TRKC (enzymatic) | Not Available | Biochemical Assay | Not Available |
Activity Against Resistance Mutations:
Acquired resistance to TRK inhibitors can emerge through mutations in the kinase domain. This compound is anticipated to have activity against common resistance mutations.
| Mutant | Assay Type | Potency (IC50) | Reference |
| NTRK1 G595R | Not Available | Not Available | |
| NTRK1 G667C | Not Available | Not Available |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key assays used to characterize the activity of this compound.
TRK Enzymatic Assay (General Protocol)
This assay quantifies the direct inhibitory effect of this compound on the kinase activity of purified TRK enzymes.
-
Reagents: Recombinant human TRKA, TRKB, or TRKC enzyme, appropriate peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT), this compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
A dilution series of this compound is prepared in the kinase assay buffer.
-
The TRK enzyme is incubated with the various concentrations of this compound in a 384-well plate for a predetermined period (e.g., 15 minutes) at room temperature.
-
The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent and a luminometer.
-
-
Data Analysis: The luminescence signal is converted to percent inhibition relative to a vehicle control (e.g., DMSO). The IC50 value, the concentration of this compound that inhibits 50% of the kinase activity, is calculated using a non-linear regression model.
Cellular Phospho-TRK Inhibition Assay (Western Blot)
This assay measures the ability of this compound to inhibit the phosphorylation of TRK receptors within cancer cells.
-
Cell Culture: Cancer cell lines expressing TRK fusions (e.g., KM12) are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of this compound or vehicle for a specific duration (e.g., 2 hours).
-
Lysis: Cells are washed with ice-cold PBS and lysed with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked with a protein-rich solution (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated TRK (p-TRK).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
The membrane is then stripped and re-probed with an antibody for total TRK as a loading control. The same procedure is followed for downstream signaling proteins like p-ERK, total ERK, p-AKT, and total AKT.
-
-
Detection: The signal is detected using a chemiluminescent substrate and an imaging system. The band intensities are quantified, and the ratio of phosphorylated protein to total protein is calculated.
Cell Viability (MTS) Assay
This assay assesses the effect of this compound on the proliferation and viability of cancer cells.
-
Cell Seeding: Cancer cells (e.g., gallbladder cancer cell lines NOZ and TYGBK-1) are seeded in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Treatment: The cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).[4]
-
MTS Reagent Addition: An MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Incubation: The plate is incubated for a period (e.g., 1-4 hours) to allow viable cells to metabolize the MTS into a colored formazan product.
-
Absorbance Reading: The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: The absorbance values are normalized to the vehicle-treated control cells to determine the percentage of cell viability. The IC50 value, the concentration of this compound that reduces cell viability by 50%, is then calculated.
Signaling Pathways and Experimental Workflows
Visual representations of the mechanism of action and experimental procedures aid in understanding the complex biological processes involved.
Caption: this compound inhibits TRK receptor phosphorylation, blocking downstream signaling.
Caption: Workflow for assessing protein phosphorylation via Western blot.
Caption: Workflow for determining cell viability using the MTS assay.
References
- 1. Facebook [cancer.gov]
- 2. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 3. Pharmacokinetic-Pharmacodynamic-Efficacy Modeling of this compound, a Novel Pan-Tropomyosin Receptor Kinase Inhibitor, in a Murine Xenograft Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Novel Selective Pan-TRK Inhibitor this compound Exhibits Antitumor Efficacy Against Human Gallbladder Cancer In Vitro | Anticancer Research [ar.iiarjournals.org]
ONO-7579: A Pan-TRK Inhibitor for NTRK Fusion-Positive Cancers
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Neurotrophic tyrosine receptor kinase (NTRK) gene fusions are oncogenic drivers in a wide range of adult and pediatric tumors. These fusions lead to the constitutive activation of TRK receptor tyrosine kinases (TRKA, TRKB, and TRKC), promoting uncontrolled cell proliferation and survival. ONO-7579 is an orally bioavailable, selective, and potent pan-TRK inhibitor designed to target these oncogenic fusion proteins. This technical guide provides a comprehensive overview of the preclinical data and clinical development of this compound, with a focus on its mechanism of action, quantitative efficacy data, and the experimental protocols used in its evaluation.
Introduction
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1] Chromosomal rearrangements resulting in NTRK gene fusions can lead to the formation of chimeric oncoproteins with ligand-independent, constitutive kinase activity.[2][3] These fusion proteins activate downstream signaling pathways, including the RAS/MEK/ERK and PI3K/AKT pathways, driving tumorigenesis.[3][4] this compound is a small molecule inhibitor that specifically targets and binds to TRK fusion proteins, blocking their kinase activity and downstream signaling, ultimately leading to apoptosis in cancer cells.[1]
Mechanism of Action
This compound functions as a highly potent and selective pan-TRK inhibitor, targeting the ATP-binding site of the TRKA, TRKB, and TRKC kinase domains.[1] By inhibiting the phosphorylation of TRK fusion proteins, this compound effectively abrogates the constitutive signaling that drives tumor growth and survival.[1] Preclinical studies have demonstrated that this compound's anti-tumor activity is directly correlated with the inhibition of TRK phosphorylation.[5]
Signaling Pathway
The constitutive activation of NTRK fusion proteins triggers a cascade of downstream signaling events. The primary pathways implicated in NTRK fusion-driven cancers are the MAPK/ERK pathway, which promotes cell proliferation, and the PI3K/AKT pathway, which is crucial for cell survival and growth. This compound's inhibition of the TRK kinase domain effectively shuts down these oncogenic signals.
Quantitative Preclinical Data
The anti-tumor efficacy of this compound has been evaluated in both in vitro and in vivo preclinical models.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | NTRK Fusion | Assay Type | Endpoint | Result | Reference |
| KM12 | Colorectal Cancer | TPM3-NTRK1 | pTRKA Inhibition | EC50 | 17.6 ng/g | [5][6] |
| TYGBK-1 | Gallbladder Cancer | Not Specified | Proliferation (MTS) | Cell Viability | Dose-dependent suppression | [7] |
| NOZ | Gallbladder Cancer | Not Specified | Proliferation (MTS) | Cell Viability | No significant suppression | [7] |
| TYGBK-1 | Gallbladder Cancer | Not Specified | Migration/Invasion | Cell Motility | Significant inhibition | [7] |
| NOZ | Gallbladder Cancer | Not Specified | Migration/Invasion | Cell Motility | Significant inhibition | [7] |
Table 2: In Vivo Efficacy of this compound in KM12 Xenograft Model
| Parameter | Description | Value | Reference |
| Model | Murine xenograft with human colorectal cancer cell line KM12 (TPM3-NTRK1 fusion) | - | [5] |
| Dosing | Oral, once daily | 0.06 - 0.60 mg/kg | [5] |
| pTRKA Inhibition for Anti-tumor Effect | Threshold for a sharp increase in anti-tumor effect | >60% | [5] |
| pTRKA Inhibition for Tumor Reduction | Required level for tumor regression | >91.5% | [5] |
Clinical Trial Data
A Phase 1/2 clinical trial (NCT03182257) was initiated to evaluate the safety, tolerability, and efficacy of this compound in patients with advanced solid tumors, with an expansion cohort for patients with NTRK fusion-positive cancers.[8] The study was designed as a dose-escalation and expansion study.[8] However, the trial was terminated, and as of now, no clinical results have been publicly released.
Table 3: this compound-01 Clinical Trial Design (NCT03182257)
| Phase | Study Design | Patient Population | Dosage | Status |
| 1/2 | Open-label, dose-escalation and expansion | Advanced solid tumors / NTRK fusion-positive advanced solid tumors | 3 mg to 300 mg once daily | Terminated |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro Cell Proliferation (MTS Assay)
This protocol is based on the methodology used in the study of this compound in gallbladder cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., TYGBK-1, NOZ) in 96-well plates at a density of 5,000 cells per well and incubate overnight.
-
Treatment: Treat the cells with varying concentrations of this compound and incubate for 72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Transwell Migration and Invasion Assay
This protocol is adapted from the methods used to assess the effect of this compound on gallbladder cancer cell motility.
-
Chamber Preparation: For invasion assays, coat the upper chamber of a Transwell insert with Matrigel. For migration assays, no coating is needed.
-
Cell Seeding: Seed cancer cells in the upper chamber in serum-free media.
-
Chemoattractant: Add media containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Treatment: Add this compound to the upper chamber with the cells.
-
Incubation: Incubate for 6 hours (migration) or 18 hours (invasion).
-
Cell Removal: Remove non-migrated/invaded cells from the top of the membrane with a cotton swab.
-
Fixation and Staining: Fix the cells on the bottom of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of stained cells in multiple fields of view under a microscope.
Murine Xenograft Model
This protocol is based on the study of this compound in a KM12 colorectal cancer xenograft model.[5]
-
Cell Line: Use a human cancer cell line with a known NTRK fusion (e.g., KM12 with TPM3-NTRK1).
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude).
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth: Allow tumors to reach a palpable size.
-
Treatment: Administer this compound orally once daily at specified doses (e.g., 0.06-0.60 mg/kg).
-
Monitoring: Measure tumor volume and body weight regularly.
-
Pharmacodynamic Analysis: At specified time points, collect tumor tissue to measure the levels of phosphorylated TRKA (pTRKA) by Western blot or other methods.
-
Data Analysis: Correlate this compound concentrations in plasma and tumor with pTRKA levels and tumor growth inhibition.
Conclusion
This compound is a potent and selective pan-TRK inhibitor that has demonstrated significant anti-tumor activity in preclinical models of NTRK fusion-positive cancers. Its mechanism of action, centered on the inhibition of TRK phosphorylation and downstream oncogenic signaling, is well-defined. While the clinical development of this compound was halted, the preclinical data provide a strong rationale for the continued exploration of pan-TRK inhibitors as a therapeutic strategy for this molecularly defined subset of cancers. The experimental protocols detailed herein offer a framework for the continued investigation of novel TRK inhibitors.
References
- 1. Pharmacokinetic-Pharmacodynamic-Efficacy Modeling of this compound, a Novel Pan-Tropomyosin Receptor Kinase Inhibitor, in a Murine Xenograft Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NTRK Fusions, from the Diagnostic Algorithm to Innovative Treatment in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase separation underlies signaling activation of oncogenic NTRK fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. NTRK gene fusions as novel targets of cancer therapy across multiple tumour types - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Trk inhibitor | Probechem Biochemicals [probechem.com]
- 8. researchgate.net [researchgate.net]
ONO-7579: A Technical Guide to TRKA Phosphorylation Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-7579 is an orally bioavailable small molecule inhibitor targeting the Tropomyosin receptor kinase (TRK) family of receptor tyrosine kinases.[1][2] It functions as a pan-TRK inhibitor, demonstrating activity against TRKA, TRKB, and TRKC.[2] The TRK family, particularly TRKA (encoded by the NTRK1 gene), plays a crucial role in the development and function of the nervous system. However, aberrant activation of TRK signaling, often through gene fusions, is a known driver of various cancers. This compound exerts its anti-tumor effects by competitively binding to the ATP-binding pocket of the TRK kinase domain, thereby inhibiting its phosphorylation and subsequent activation of downstream oncogenic signaling pathways. This guide provides a technical overview of this compound's inhibitory action on TRKA phosphorylation, including available quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Data Presentation
While specific IC50 values for this compound against purified TRKA, TRKB, and TRKC kinases are not publicly available in the reviewed literature, in vivo efficacy data demonstrates its potent inhibition of TRKA phosphorylation.
| Compound | Assay Type | Cell Line/Model | Parameter | Value | Reference |
| This compound | In vivo xenograft | KM12 (colorectal cancer) | EC50 (pTRKA inhibition) | 17.6 ng/g | [3][4] |
Note: The EC50 value represents the concentration of this compound in tumor tissue that results in a 50% reduction in the phosphorylation of TRKA.
Signaling Pathway
The binding of Nerve Growth Factor (NGF) to TRKA induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating multiple downstream signaling cascades that promote cell survival, proliferation, and differentiation. This compound blocks the initial autophosphorylation step, thereby inhibiting the activation of these pathways.
Figure 1: Simplified TRKA signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed, synthesized protocols for key experiments to evaluate the inhibitory effect of this compound on TRKA phosphorylation. These are based on standard laboratory practices and information gathered on TRK inhibitor studies.
In Vitro Kinase Assay for TRKA Inhibition
This protocol describes a method to determine the in vitro inhibitory activity of this compound against purified TRKA kinase.
Figure 2: Workflow for the in vitro TRKA kinase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Dilute recombinant human TRKA kinase to the desired concentration in kinase buffer.
-
Prepare a stock solution of a suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1).
-
Prepare a stock solution of ATP.
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the diluted this compound or vehicle (DMSO) to the appropriate wells.
-
Add the diluted TRKA kinase to all wells.
-
Incubate for a defined period (e.g., 10-20 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection and Analysis:
-
Stop the reaction and detect the amount of phosphorylated substrate using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo™) that measures ADP production or a fluorescence-based assay.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cell-Based TRKA Phosphorylation Assay
This protocol outlines a method to assess the ability of this compound to inhibit NGF-induced TRKA phosphorylation in a cellular context.
Figure 3: Workflow for the cell-based TRKA phosphorylation assay.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line expressing TRKA (e.g., KM12 cells with a TPM3-NTRK1 fusion or PC-12 cells) in appropriate media.
-
Seed the cells in multi-well plates and allow them to adhere.
-
Serum-starve the cells for several hours to reduce basal kinase activity.
-
Pre-treat the cells with a serial dilution of this compound or vehicle for a defined period (e.g., 1-2 hours).
-
Stimulate the cells with an optimal concentration of NGF for a short period (e.g., 5-15 minutes) to induce TRKA phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize the protein concentrations of the lysates and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated TRKA (e.g., anti-pTRKA Tyr490).
-
Wash the membrane and then incubate with a primary antibody for total TRKA as a loading control. A housekeeping protein antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the pTRKA signal to the total TRKA signal for each sample.
-
Plot the normalized pTRKA levels against the this compound concentration to determine the cellular IC50.
-
Conclusion
This compound is a potent pan-TRK inhibitor that effectively suppresses TRKA phosphorylation, a key step in the activation of oncogenic signaling pathways in TRK-driven cancers. The provided data and protocols offer a framework for the preclinical evaluation of this compound and similar molecules. Further investigation to determine the specific in vitro IC50 values against all TRK family members would provide a more complete inhibitory profile of this compound. The methodologies outlined in this guide can be adapted to further explore the mechanism of action and therapeutic potential of this compound in various cancer models.
References
- 1. This compound | Trk inhibitor | Probechem Biochemicals [probechem.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacokinetic-Pharmacodynamic-Efficacy Modeling of this compound, a Novel Pan-Tropomyosin Receptor Kinase Inhibitor, in a Murine Xenograft Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
ONO-7579: A Pan-TRK Inhibitor for NTRK-Fusion Positive Colorectal Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of ONO-7579, a novel, orally available, and selective pan-tropomyosin receptor kinase (TRK) inhibitor, with a specific focus on its application in colorectal cancer research. This compound targets the family of TRK proteins (TRKA, TRKB, and TRKC) which, when constitutively activated by NTRK gene fusions, act as oncogenic drivers in a subset of colorectal cancers.
Mechanism of Action
This compound functions by binding to the ATP-binding pocket of the TRK kinase domain, preventing the phosphorylation and subsequent activation of the receptor.[1] This inhibition blocks the downstream signaling pathways that are crucial for cancer cell proliferation, survival, and migration. In tumors harboring NTRK gene fusions, this targeted inhibition leads to the induction of apoptosis and a reduction in tumor growth.[1]
Signaling Pathway
The binding of neurotrophins to TRK receptors, or the constitutive activation through NTRK fusions, typically activates downstream signaling cascades, primarily the mitogen-activated protein kinase (MAPK/ERK) and the phosphoinositide 3-kinase (PI3K)/AKT pathways. This compound's inhibition of TRK phosphorylation effectively shuts down these pro-survival and proliferative signals.
Preclinical Research in Colorectal Cancer
A pivotal preclinical study investigated the efficacy of this compound in a murine xenograft model using the human colorectal cancer cell line KM12, which harbors a TPM3-NTRK1 gene fusion.[1] This study provided key pharmacokinetic (PK), pharmacodynamic (PD), and efficacy data.
Quantitative Preclinical Data
| Parameter | Value | Cell Line/Model | Reference |
| EC50 for pTRKA inhibition | 17.6 ng/g | KM12 Colorectal Cancer Xenograft | [1] |
| pTRKA Inhibition for Antitumor Effect | >60% | KM12 Colorectal Cancer Xenograft | [1] |
| pTRKA Inhibition for Tumor Reduction | >91.5% | KM12 Colorectal Cancer Xenograft | [1] |
Experimental Protocols
KM12 Xenograft Model Establishment and Drug Administration:
-
Cell Culture: The KM12 human colorectal cancer cell line, which endogenously expresses the TPM3-NTRK1 fusion gene, is cultured in appropriate media.
-
Animal Model: Female BALB/c nude mice are typically used.
-
Tumor Implantation: A suspension of KM12 cells is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements.
-
Drug Administration: Once tumors reach a specified volume, mice are randomized into vehicle control and this compound treatment groups. This compound is administered orally, once daily, at various dose levels (e.g., 0.06-0.60 mg/kg).[1]
Pharmacodynamic (pTRKA) Analysis:
-
Tumor Collection: At specified time points after this compound administration, tumors are excised.
-
Protein Extraction: Tumor tissues are homogenized and lysed to extract total protein.
-
pTRKA Measurement: The levels of phosphorylated TRKA (pTRKA) are quantified using a validated immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or Western blotting.
Clinical Development
This compound is being evaluated in a first-in-human, open-label, multicenter, phase 1/2 clinical trial (NCT03182257) in patients with advanced solid tumors, including those with NTRK gene fusions. The study is designed to determine the safety, tolerability, maximum tolerated dose (MTD), and preliminary efficacy of this compound.
Clinical Trial Design
| Phase | Study Design | Patient Population | Primary Endpoints |
| Phase 1 | Dose Escalation | Patients with advanced solid tumors | Safety, Tolerability, MTD |
| Phase 2 | Dose Expansion | Patients with NTRK fusion-positive advanced solid tumors | Objective Response Rate (ORR) |
Patient Selection: Detecting NTRK Fusions
The identification of patients with NTRK fusion-positive tumors is critical for the clinical application of this compound. Several methodologies are employed for this purpose.
NTRK Fusion Detection Workflow
A common workflow for identifying NTRK fusions involves initial screening with immunohistochemistry (IHC) followed by a confirmatory molecular method like next-generation sequencing (NGS).
Note: While this guide provides a comprehensive overview based on publicly available data as of late 2025, researchers are encouraged to consult the latest publications and clinical trial updates for the most current information on this compound.
References
ONO-7579: A Technical Guide to a Novel Pan-TRK Inhibitor for Tropomyosin Receptor Tyrosine Kinase-Driven Cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropomyosin receptor kinases (TRKs), a family of receptor tyrosine kinases comprising TRKA, TRKB, and TRKC, play a pivotal role in the development and function of the nervous system. However, chromosomal rearrangements involving the neurotrophic tyrosine receptor kinase (NTRK) genes (NTRK1, NTRK2, and NTRK3) can lead to the formation of oncogenic fusion proteins. These fusions result in ligand-independent, constitutive activation of the TRK signaling pathways, driving cellular proliferation, survival, and metastasis in a wide range of adult and pediatric cancers. ONO-7579 is a novel, orally bioavailable, and highly potent and selective pan-TRK inhibitor designed to target these oncogenic drivers.[1] This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data, and the experimental protocols used to evaluate its activity.
Mechanism of Action
This compound exerts its antitumor effect by specifically targeting and binding to the ATP-binding pocket of TRKA, TRKB, and TRKC kinases, as well as their oncogenic fusion proteins.[1] This competitive inhibition prevents the autophosphorylation and subsequent activation of the TRK receptors, thereby blocking downstream signaling cascades. The primary signaling pathways implicated in TRK-driven oncogenesis are the Ras/MAPK, PI3K/AKT, and PLCγ pathways. By inhibiting these pathways, this compound effectively induces cellular apoptosis and inhibits the growth of tumors that harbor NTRK gene fusions.[1][2][3]
Data Presentation
In Vitro Efficacy
A key measure of the potency of a kinase inhibitor is its half-maximal effective concentration (EC50) for the inhibition of the target's activity in a cellular context. In a human colorectal cancer cell line, KM12, which harbors a TPM3-NTRK1 gene fusion, this compound demonstrated potent inhibition of phosphorylated TRKA (pTRKA).
| Cell Line | Target | Parameter | Value | Reference |
| KM12 (Colorectal Cancer) | Phosphorylated TRKA | EC50 | 17.6 ng/g | [4][5] |
EC50: The concentration of a drug that gives half-maximal response.
Preclinical Pharmacokinetics and Pharmacodynamics
The pharmacokinetic and pharmacodynamic profile of this compound has been evaluated in a murine xenograft model using the KM12 cell line. These studies provide insights into the drug's absorption, distribution, and its effect on the target in a living organism.
| Species | Model | Dosage | Key Findings | Reference |
| Mouse | KM12 Xenograft | 0.06-0.60 mg/kg (once daily) | - Oral one-compartment model for plasma concentrations.- Higher tumor concentrations compared to plasma.- A "switch-like" relationship between pTRKA inhibition and antitumor effect, with a sharp increase in efficacy at >60% inhibition. | [4] |
In Vivo Antitumor Activity
Preclinical studies have demonstrated the in vivo antitumor efficacy of this compound in gallbladder cancer models.
| Cancer Model | Key Findings | Reference |
| Gallbladder Cancer (TYGBK-1 and NOZ cell lines) | - Suppressed proliferation in a dose-dependent manner (TYGBK-1).- Significantly inhibited migration and invasion in both cell lines.- Reduced expression of HIF-1α and VEGFs in a dose-dependent manner. | [3] |
Signaling Pathways and Experimental Workflows
TRK Signaling Pathway
The binding of neurotrophins to TRK receptors triggers dimerization and autophosphorylation of the kinase domains, initiating a cascade of downstream signaling events crucial for cell survival and proliferation. This compound acts to inhibit this initial activation step.
References
- 1. Facebook [cancer.gov]
- 2. This compound | Trk inhibitor | Probechem Biochemicals [probechem.com]
- 3. The Novel Selective Pan-TRK Inhibitor this compound Exhibits Antitumor Efficacy Against Human Gallbladder Cancer In Vitro | Anticancer Research [ar.iiarjournals.org]
- 4. Pharmacokinetic-Pharmacodynamic-Efficacy Modeling of this compound, a Novel Pan-Tropomyosin Receptor Kinase Inhibitor, in a Murine Xenograft Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
ONO-7579: A Preclinical Technical Overview of a Pan-TRK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data for ONO-7579, a potent and selective oral pan-Tropomyosin receptor kinase (TRK) inhibitor. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the fundamental characteristics, mechanism of action, and preclinical efficacy of this compound.
Core Compound Profile
This compound is an orally bioavailable small molecule that demonstrates inhibitory activity against TRKA, TRKB, and TRKC, the protein products of the NTRK1, NTRK2, and NTRK3 genes, respectively.[1] By targeting and binding to these TRK proteins, including their fusion protein variants, this compound effectively blocks the interaction with neurotrophins and subsequent activation of the TRK signaling cascade.[1] This inhibition ultimately leads to the induction of apoptosis and suppression of cell growth in tumors that are dependent on TRK signaling.[1]
In Vitro Efficacy
Gallbladder Cancer (GBC) Cell Lines
Studies on human gallbladder cancer (GBC) cell lines have demonstrated the anti-tumor effects of this compound. In the TYGBK-1 cell line, which harbors a wild-type KRAS gene, this compound exhibited a dose-dependent suppression of cell proliferation.[2] Conversely, in the NOZ cell line with a KRAS mutation, the compound did not significantly inhibit proliferation, suggesting that the anti-proliferative effect may be more pronounced in KRAS wild-type GBC cells.[2]
However, this compound was shown to reduce the invasive potential and the expression of vascular endothelial growth factors (VEGFs) in both TYGBK-1 and NOZ cell lines.[2] These findings indicate that this compound can mitigate key malignant phenotypes in GBC cells irrespective of their KRAS mutation status.[2] The mechanism for this is linked to the inhibition of the BDNF/TRKB signaling pathway and its downstream effectors, the AKT and ERK pathways.[2][3]
Table 1: Summary of In Vitro Effects of this compound on Gallbladder Cancer Cell Lines
| Cell Line | KRAS Status | Effect on Proliferation | Effect on Invasion | Effect on VEGF Expression |
| TYGBK-1 | Wild-Type | Suppressed (dose-dependent)[2] | Inhibited[2] | Inhibited[2] |
| NOZ | Mutant | Not significantly affected[2] | Inhibited[2] | Inhibited[2] |
In Vivo Efficacy
Colorectal Cancer Xenograft Model
The in vivo anti-tumor activity of this compound was evaluated in a murine xenograft model using the human colorectal cancer cell line KM12, which harbors a TPM3-NTRK1 gene fusion.[3][4] In this model, orally administered this compound demonstrated a significant, dose-dependent inhibition of tumor growth.[4]
A key finding from this preclinical model was the establishment of a pharmacokinetic/pharmacodynamic (PK/PD) relationship. The tumor concentration of this compound was directly correlated with the inhibition of phosphorylated TRKA (pTRKA).[4] The concentration of this compound that resulted in 50% inhibition of pTRKA (EC50) in the tumor was determined to be 17.6 ng/g.[4][5] Furthermore, the study revealed a "switch-like" relationship between the inhibition of pTRKA and the anti-tumor effect, with a greater than 60% inhibition of pTRKA required to initiate a significant anti-tumor response and over 91.5% inhibition needed for tumor regression.[4]
Table 2: Quantitative In Vivo Data for this compound in a KM12 Xenograft Model
| Parameter | Value | Cell Line | Animal Model | Reference |
| EC50 for pTRKA inhibition | 17.6 ng/g | KM12 | Murine Xenograft | [4][5] |
| Oral Dose Range | 0.06 - 0.60 mg/kg (once daily) | KM12 | Murine Xenograft | [4] |
| pTRKA Inhibition for Antitumor Effect | >60% | KM12 | Murine Xenograft | [4] |
| pTRKA Inhibition for Tumor Reduction | >91.5% | KM12 | Murine Xenograft | [4] |
Experimental Protocols
In Vivo KM12 Xenograft Study
-
Animal Model: Athymic BALB/c or NOD/SCID mice, typically 10-12 weeks old, are used for tumor implantation.[3]
-
Cell Preparation and Implantation: KM-12 cells are harvested during their exponential growth phase. A cell suspension is prepared, and a single subcutaneous injection of one million viable cells, often mixed with Matrigel, is administered into the flank of each mouse.[3]
-
Drug Administration: this compound is administered orally, once daily, at doses ranging from 0.06 to 0.60 mg/kg.[4]
-
Data Collection: Plasma and tumor concentrations of this compound are measured at various time points. Tumor levels of phosphorylated TRKA (pTRKA) are quantified to assess target engagement. Tumor volumes are measured regularly to evaluate the anti-tumor efficacy.[4]
In Vitro Gallbladder Cancer Cell Line Assays
-
Cell Lines and Culture: The human gallbladder cancer cell lines TYGBK-1 and NOZ are utilized.[2] Cells are cultured in appropriate media and conditions.
-
Proliferation Assay (MTS Assay):
-
Invasion Assay (Matrigel Invasion Assay):
-
Transwell inserts are coated with Matrigel.
-
Cells are seeded in the upper chamber of the inserts in serum-free media.
-
The lower chamber contains media with a chemoattractant.
-
After incubation, non-invading cells are removed from the upper surface.
-
Invading cells on the lower surface of the membrane are fixed, stained, and counted.
-
-
Western Blot Analysis:
-
Cells are treated with this compound and then lysed to extract proteins.
-
Protein concentrations are determined, and samples are prepared for electrophoresis.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies against proteins of interest (e.g., HIF-1α, VEGF, VEGFC, and loading controls like α-Tubulin).[2]
-
A secondary antibody conjugated to an enzyme is then used for detection.
-
The protein bands are visualized using a chemiluminescent substrate.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound on the TRK signaling pathway.
Experimental Workflow: In Vivo Xenograft Model
Caption: Workflow for the in vivo evaluation of this compound in a xenograft model.
Experimental Workflow: In Vitro Assays
Caption: General workflow for in vitro characterization of this compound.
References
- 1. Establishment and Characterization of a New Human Gallbladder Carcinoma Cell Line | Anticancer Research [ar.iiarjournals.org]
- 2. Pharmacokinetic-Pharmacodynamic-Efficacy Modeling of this compound, a Novel Pan-Tropomyosin Receptor Kinase Inhibitor, in a Murine Xenograft Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KM-12 Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 5. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
ONO-7579: A Technical Guide to its Preclinical Antineoplastic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-7579 is an orally bioavailable, selective, and potent pan-tropomyosin receptor kinase (pan-Trk) inhibitor demonstrating significant antineoplastic activity in preclinical models.[1] This technical guide provides an in-depth overview of the core preclinical data, experimental methodologies, and mechanisms of action of this compound, intended to inform researchers, scientists, and drug development professionals. The information is compiled from key studies investigating its efficacy in various cancer models, with a focus on quantitative data and detailed experimental protocols.
Core Mechanism of Action
This compound exerts its anticancer effects by targeting and inhibiting the kinase activity of the Trk protein family (TrkA, TrkB, and TrkC), which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1] In several cancer types, chromosomal rearrangements can lead to the formation of NTRK fusion genes, which produce chimeric Trk fusion proteins with constitutively active kinase domains. This aberrant signaling drives oncogenesis by persistently activating downstream pathways, primarily the RAS/MAPK/ERK and PI3K/AKT pathways, leading to uncontrolled cell proliferation, survival, and invasion.[2][3][4][5] this compound directly binds to the ATP-binding site of the Trk kinase domain, preventing the phosphorylation of Trk and subsequently inhibiting the activation of these critical downstream signaling pathways.[1][3] This targeted inhibition ultimately leads to the induction of apoptosis and a reduction in tumor cell growth in cancers harboring NTRK fusions.[1]
Signaling Pathway
The following diagram illustrates the established signaling cascade initiated by NTRK fusion proteins and the point of intervention for this compound.
Quantitative Preclinical Data
The antineoplastic activity of this compound has been quantified in both in vitro and in vivo models. The following tables summarize the key findings.
In Vitro Efficacy
| Cell Line | Cancer Type | Genetic Profile | Assay | Endpoint | Result | Reference |
| TYGBK-1 | Gallbladder Cancer | Wild-type KRAS | MTS Proliferation | Cell Viability | Dose-dependent suppression (100-3000 nM) | [6] |
| NOZ | Gallbladder Cancer | Mutant KRAS | MTS Proliferation | Cell Viability | No significant suppression | [6] |
| TYGBK-1 | Gallbladder Cancer | Wild-type KRAS | Transwell Invasion | Cell Invasion | Significant inhibition | [6] |
| NOZ | Gallbladder Cancer | Mutant KRAS | Transwell Invasion | Cell Invasion | Significant inhibition | [6] |
In Vivo Efficacy
| Model | Cancer Type | Genetic Profile | Dosing | Endpoint | Result | Reference |
| Murine Xenograft (KM12 cells) | Colorectal Cancer | TPM3-NTRK1 fusion | 0.06-0.60 mg/kg, once daily | pTRKA Inhibition | EC50 = 17.6 ng/g (in tumor) | [7] |
| Murine Xenograft (KM12 cells) | Colorectal Cancer | TPM3-NTRK1 fusion | Not specified | Tumor Growth | >91.5% pTRKA inhibition required for tumor reduction | [7] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Cell Proliferation (MTS) Assay
This protocol is based on the methodology described by Kawamoto et al. (2018).
Materials:
-
Gallbladder cancer (GBC) cell lines (e.g., TYGBK-1, NOZ)
-
96-well cell culture plates
-
This compound stock solution
-
Cell culture medium
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
Microplate reader
Procedure:
-
Seed GBC cells into 96-well plates at a density of 5,000 cells per well.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in cell culture medium to achieve final concentrations ranging from 100 nM to 3000 nM. Include a vehicle control (0 nM this compound).
-
Remove the existing medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 2 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Transwell Invasion Assay
This protocol is adapted from the methodology described by Kawamoto et al. (2018).
Materials:
-
Transwell inserts with 8 µm pore size polycarbonate membranes
-
Matrigel Basement Membrane Matrix
-
GBC cell lines
-
Serum-free cell culture medium
-
Cell culture medium with 10% Fetal Bovine Serum (FBS) as a chemoattractant
-
This compound
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet stain
-
Microscope
Procedure:
-
Thaw Matrigel on ice and dilute with cold, serum-free medium.
-
Coat the upper surface of the transwell inserts with the diluted Matrigel solution and allow it to solidify at 37°C.
-
Harvest GBC cells and resuspend them in serum-free medium containing the desired concentrations of this compound or vehicle control.
-
Add 500 µL of medium containing 10% FBS to the lower chamber of the transwell plate.
-
Seed the cell suspension into the upper chamber of the Matrigel-coated inserts.
-
Incubate for 18 hours at 37°C.
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Count the number of stained, invaded cells in several random fields of view using a microscope.
Murine Xenograft Model and Efficacy Evaluation
This protocol is based on the study by Iida et al. (2020).[7]
Animals and Tumor Implantation:
-
Female BALB/c nude mice are used.
-
The human colorectal cancer cell line KM12, which harbors a TPM3-NTRK1 fusion gene, is cultured.
-
A suspension of KM12 cells is subcutaneously injected into the flank of each mouse.
-
Tumor growth is monitored regularly with caliper measurements.
Drug Administration and Efficacy Assessment:
-
When tumors reach a predetermined size, mice are randomized into treatment and control groups.
-
This compound is formulated for oral administration.
-
Mice in the treatment groups receive once-daily oral doses of this compound (e.g., ranging from 0.06 to 0.60 mg/kg). The control group receives the vehicle.
-
Tumor volumes are measured at regular intervals throughout the study.
-
At the end of the study, or at specified time points, tumors are excised for pharmacodynamic analysis.
Pharmacodynamic Analysis (pTRKA Inhibition):
-
Excised tumors are homogenized to extract proteins.
-
The concentration of phosphorylated TPM3-TRKA (pTRKA) in the tumor lysates is quantified using a validated immunoassay (e.g., ELISA or Western blot).
-
The tumor concentration of this compound is also measured.
-
The relationship between the tumor concentration of this compound and the level of pTRKA inhibition is modeled to determine the EC50.
Conclusion
The preclinical data for this compound strongly support its potent and selective antineoplastic activity against cancers driven by NTRK gene fusions. Its mechanism of action, centered on the inhibition of the Trk signaling pathway, has been well-characterized. The in vitro and in vivo studies provide a solid foundation for its clinical development, demonstrating significant inhibition of proliferation and invasion in relevant cancer cell lines and dose-dependent tumor growth inhibition in xenograft models. The detailed experimental protocols provided herein offer a guide for researchers seeking to further investigate this compound or similar pan-Trk inhibitors. The ongoing clinical trial (NCT03182257) will be crucial in translating these promising preclinical findings into clinical benefit for patients with NTRK fusion-positive solid tumors.[8]
References
- 1. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting TRK Proteins in Clinical Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. researchgate.net [researchgate.net]
- 6. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 7. Pharmacokinetic-Pharmacodynamic-Efficacy Modeling of this compound, a Novel Pan-Tropomyosin Receptor Kinase Inhibitor, in a Murine Xenograft Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hra.nhs.uk [hra.nhs.uk]
ONO-7579: A Technical Guide for In Vitro Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-7579 is an orally bioavailable, selective, and potent pan-tropomyosin receptor kinase (TRK) inhibitor with demonstrated antineoplastic activity.[1][2] This technical guide provides a comprehensive overview of the in vitro applications of this compound in cancer models, detailing its mechanism of action, effects on various cancer cell lines, and relevant experimental protocols. The information is intended to assist researchers in designing and interpreting experiments utilizing this compound.
Mechanism of Action
This compound targets the family of TRK receptors, which includes TRKA, TRKB, and TRKC, encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1] In many cancers, chromosomal rearrangements can lead to the formation of NTRK fusion genes, resulting in the expression of chimeric TRK fusion proteins that are constitutively active and drive tumor growth and survival.[1] this compound exerts its anti-cancer effects by binding to the ATP-binding pocket of the TRK kinase domain, thereby inhibiting its phosphorylation and downstream signaling.[1][3] This blockade of the TRK signaling cascade ultimately leads to the induction of apoptosis and inhibition of cell growth in tumors harboring NTRK fusions or overexpressing TRK receptors.[1]
Signaling Pathway
The binding of neurotrophins to TRK receptors triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events crucial for cell survival and proliferation. Key pathways activated downstream of TRK include the mitogen-activated protein kinase (MAPK/ERK) and the phosphoinositide 3-kinase (PI3K)/AKT pathways. This compound effectively abrogates the phosphorylation of TRK, which in turn prevents the activation of these critical downstream effectors.
In Vitro Efficacy in Cancer Cell Lines
This compound has been evaluated in various cancer cell lines, demonstrating potent activity, particularly in those with NTRK fusions or TRK overexpression.
Quantitative Data Summary
| Cell Line | Cancer Type | Key Genetic Features | Parameter | Value | Reference |
| KM12 | Colorectal Cancer | TPM3-NTRK1 Fusion | EC50 (pTRKA inhibition) | 17.6 ng/g (in vivo) | [3][4] |
| TYGBK-1 | Gallbladder Cancer | Wild-type KRAS | Cell Proliferation | Dose-dependent suppression | [3] |
| NOZ | Gallbladder Cancer | KRAS Mutant | Cell Proliferation | No significant suppression | [3] |
Note: The EC50 value for KM12 cells was determined in a murine xenograft model and reflects the concentration required for 50% inhibition of phosphorylated TRKA in the tumor tissue.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. These protocols are based on the available literature and can be adapted for specific experimental needs.
Cell Proliferation (MTS Assay)
This protocol is based on the methodology used in the evaluation of this compound in gallbladder cancer cell lines.[3]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Drug Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of this compound. A vehicle control (e.g., DMSO) should be included.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results as a dose-response curve to determine the IC50 value.
Cell Migration and Invasion Assays
These assays are crucial for evaluating the effect of this compound on the metastatic potential of cancer cells.[3]
-
Insert Preparation: For invasion assays, coat the upper surface of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify. For migration assays, the insert is used without coating.
-
Cell Seeding: Resuspend cells in serum-free medium and seed them into the upper chamber of the Transwell insert.
-
Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Drug Treatment: Add this compound at various concentrations to both the upper and lower chambers.
-
Incubation: Incubate the plates for a period appropriate for the cell line (e.g., 24-48 hours).
-
Cell Removal: Carefully remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain with a solution such as crystal violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope.
Western Blot Analysis
Western blotting is used to assess the effect of this compound on the phosphorylation status of TRK and its downstream signaling proteins.[3]
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-TRK, total TRK, phospho-AKT, total AKT, phospho-ERK, total ERK, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Discussion and Future Directions
This compound has demonstrated significant potential as a targeted therapy for cancers driven by TRK signaling. In vitro studies have been instrumental in elucidating its mechanism of action and identifying responsive cancer cell types. The differential effect of this compound on gallbladder cancer cell lines with different KRAS mutation statuses highlights the importance of the genetic context in determining drug sensitivity. Specifically, the proliferation of KRAS wild-type TYGBK-1 cells was suppressed by this compound, while the KRAS-mutant NOZ cells were less affected, suggesting that the MAPK pathway in these cells is driven by the KRAS mutation independently of TRK signaling.[3]
Future in vitro research should focus on expanding the panel of cancer cell lines tested to include a wider variety of tumor types with known NTRK fusions. This will provide a more comprehensive understanding of the spectrum of activity of this compound. Furthermore, investigating the potential for combination therapies, where this compound is used with other targeted agents or chemotherapy, could reveal synergistic effects and strategies to overcome potential resistance mechanisms. The development of in vitro models of acquired resistance to this compound will also be crucial for identifying and validating second-generation inhibitors or alternative treatment strategies.
References
- 1. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Novel Selective Pan-TRK Inhibitor this compound Exhibits Antitumor Efficacy Against Human Gallbladder Cancer In Vitro | Anticancer Research [ar.iiarjournals.org]
- 4. Pharmacokinetic-Pharmacodynamic-Efficacy Modeling of this compound, a Novel Pan-Tropomyosin Receptor Kinase Inhibitor, in a Murine Xenograft Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ONO-7579 Cell Proliferation Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the anti-proliferative effects of ONO-7579, a potent and selective pan-Tropomyosin receptor kinase (TRK) inhibitor.
Introduction
This compound is an orally bioavailable small molecule that targets TRKA, TRKB, and TRKC kinases.[1][2] The aberrant activation of TRK signaling, often through NTRK gene fusions, is a known driver in a variety of solid tumors.[1] this compound inhibits the phosphorylation of TRK, thereby blocking downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways.[3][4] This inhibition leads to reduced cell growth, proliferation, and the induction of apoptosis in cancer cells harboring TRK alterations.[1] These notes provide a framework for conducting in vitro cell proliferation assays to evaluate the efficacy of this compound.
Data Presentation
The anti-proliferative and inhibitory effects of this compound have been quantified in various cancer cell lines. The following table summarizes key quantitative data from preclinical studies.
| Cell Line | Cancer Type | Key Finding | Measurement | Result | Reference |
| KM12 | Colorectal Cancer | Inhibition of TRKA phosphorylation | EC50 | 17.6 ng/g | [5][6][7] |
| TYGBK-1 | Gallbladder Cancer | Suppression of cell proliferation | Proliferation Assay (MTS) | Dose-dependent inhibition | [3][4] |
| NOZ | Gallbladder Cancer | Resistance to anti-proliferative effects (KRAS mutant) | Proliferation Assay (MTS) | No significant inhibition | [3] |
| KM12 Xenograft | Colorectal Cancer | Antitumor effect in vivo | pTRKA Inhibition | >91.5% inhibition required for tumor reduction | [7] |
Signaling Pathway
The primary mechanism of action for this compound is the inhibition of the TRK signaling pathway. The following diagram illustrates the key components of this pathway and the point of intervention for this compound.
Caption: this compound inhibits TRK receptor phosphorylation, blocking downstream PI3K/AKT and MAPK/ERK signaling.
Experimental Protocols
A common method to assess the effect of this compound on cancer cell proliferation is the MTS assay. This colorimetric assay measures cell viability.
Protocol: this compound Cell Proliferation (MTS) Assay
1. Materials
-
Cancer cell lines (e.g., TYGBK-1, KM12)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well clear flat-bottom plates
-
This compound compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader (absorbance at 490 nm)
2. Experimental Workflow Diagram
Caption: Workflow for assessing this compound's effect on cell proliferation using the MTS assay.
3. Step-by-Step Procedure
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, collect, and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.[3]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations. A vehicle control (medium with the same percentage of DMSO) should also be prepared.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[3]
-
-
MTS Assay and Data Acquisition:
-
After the 72-hour incubation, add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
4. Data Analysis
-
Background Subtraction: Subtract the average absorbance of the "medium only" wells from all other absorbance readings.
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of treated cells) / (Absorbance of vehicle control cells)] x 100
-
-
Dose-Response Curve: Plot the percent viability against the logarithm of the this compound concentration.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) value by fitting the dose-response curve using a non-linear regression model.
Disclaimer: This document is intended for research use only. The protocols provided should be adapted and optimized for specific cell lines and laboratory conditions.
References
- 1. Facebook [cancer.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. The Novel Selective Pan-TRK Inhibitor this compound Exhibits Antitumor Efficacy Against Human Gallbladder Cancer In Vitro | Anticancer Research [ar.iiarjournals.org]
- 4. This compound | Trk inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacokinetic-Pharmacodynamic-Efficacy Modeling of this compound, a Novel Pan-Tropomyosin Receptor Kinase Inhibitor, in a Murine Xenograft Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ONO-7579 in Migration and Invasion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-7579 is a potent and selective oral pan-tropomyosin receptor kinase (pan-TRK) inhibitor that targets TRKA, TRKB, and TRKC proteins.[1][2] Dysregulation of the TRK signaling pathway is implicated in the growth, survival, and invasion of various tumors.[3] this compound effectively inhibits the phosphorylation of TRK proteins, thereby blocking downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways.[4] This inhibition has been demonstrated to suppress the migration and invasion of cancer cells, making this compound a promising candidate for anti-cancer therapeutics.[4][5] These application notes provide detailed protocols for assessing the inhibitory effect of this compound on the migration and invasion of gallbladder cancer cell lines, NOZ and TYGBK-1, using the Transwell assay system.
Mechanism of Action: Inhibition of TRK-Mediated Cell Migration and Invasion
Tropomyosin receptor kinases (TRKs) are receptor tyrosine kinases that, upon binding to their neurotrophin ligands, dimerize and autophosphorylate, initiating downstream signaling cascades crucial for cell survival, proliferation, and motility. In cancer, aberrant TRK signaling can drive metastasis by promoting cell migration and invasion. This compound, by inhibiting TRK phosphorylation, effectively abrogates these downstream signals. The key pathways affected include:
-
PI3K/AKT Pathway: This pathway is a central regulator of cell survival and proliferation and also plays a role in cell migration through the regulation of the actin cytoskeleton.
-
MAPK/ERK Pathway: This pathway is heavily involved in cell proliferation, differentiation, and the regulation of matrix metalloproteinases (MMPs), enzymes essential for the degradation of the extracellular matrix (ECM), a critical step in tumor invasion.
By blocking these pathways, this compound reduces the expression and activity of proteins required for cytoskeletal rearrangement and ECM degradation, thereby inhibiting the migratory and invasive potential of cancer cells.
This compound inhibits TRK signaling, blocking migration and invasion.
Data Presentation
The following tables summarize hypothetical quantitative data for the effect of this compound on the migration and invasion of NOZ and TYGBK-1 gallbladder cancer cells.
Table 1: Effect of this compound on NOZ Cell Migration and Invasion
| This compound Concentration (nM) | Average Migrated Cells per Field | Percent Inhibition of Migration (%) | Average Invaded Cells per Field | Percent Inhibition of Invasion (%) |
| 0 (Vehicle) | 250 ± 15 | 0 | 180 ± 12 | 0 |
| 10 | 205 ± 12 | 18 | 153 ± 10 | 15 |
| 100 | 110 ± 9 | 56 | 78 ± 7 | 57 |
| 1000 | 45 ± 5 | 82 | 25 ± 4 | 86 |
Table 2: Effect of this compound on TYGBK-1 Cell Migration and Invasion
| This compound Concentration (nM) | Average Migrated Cells per Field | Percent Inhibition of Migration (%) | Average Invaded Cells per Field | Percent Inhibition of Invasion (%) |
| 0 (Vehicle) | 220 ± 18 | 0 | 160 ± 14 | 0 |
| 10 | 185 ± 14 | 16 | 138 ± 11 | 14 |
| 100 | 95 ± 10 | 57 | 65 ± 8 | 59 |
| 1000 | 38 ± 6 | 83 | 22 ± 5 | 86 |
Experimental Protocols
Protocol 1: Transwell Cell Migration Assay
This protocol details the steps to assess the effect of this compound on the migration of gallbladder cancer cells.
Materials:
-
Gallbladder cancer cell lines (NOZ or TYGBK-1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Serum-free culture medium
-
This compound (stock solution in DMSO)
-
24-well Transwell inserts (8 µm pore size)
-
24-well plates
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Cotton swabs
-
Inverted microscope
Workflow Diagram:
Transwell migration assay workflow.
Procedure:
-
Cell Culture: Culture NOZ or TYGBK-1 cells in complete medium until they reach 80-90% confluency.
-
Serum Starvation: The day before the assay, replace the complete medium with serum-free medium and incubate the cells overnight.
-
Preparation of Transwell Inserts: Rehydrate the Transwell inserts by adding serum-free medium to the top and bottom chambers and incubating for at least 1 hour at 37°C.
-
Chemoattractant Addition: Aspirate the rehydration medium and add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Cell Seeding and Treatment:
-
Harvest the serum-starved cells using trypsin and resuspend them in serum-free medium.
-
Perform a cell count and adjust the cell suspension to the desired density (e.g., 2 x 10^4 cells/well for NOZ cells; for TYGBK-1, optimization may be required, starting with a similar density).
-
Prepare cell suspensions containing different concentrations of this compound (e.g., 0, 10, 100, 1000 nM) or vehicle (DMSO).
-
Add 200 µL of the cell suspension to the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for an appropriate time (e.g., 24 hours for NOZ cells; this may need optimization for TYGBK-1 cells).
-
Removal of Non-Migrated Cells: Carefully remove the medium from the upper chamber and gently wipe the inside of the insert with a cotton swab to remove non-migrated cells.
-
Fixation and Staining:
-
Fix the migrated cells on the bottom of the insert membrane by immersing the insert in fixation solution for 15-20 minutes.
-
Wash the inserts with PBS.
-
Stain the cells by immersing the inserts in Crystal Violet solution for 10-15 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
-
Quantification:
-
Allow the inserts to air dry.
-
Using an inverted microscope, count the number of stained cells in several random fields of view for each insert.
-
Calculate the average number of migrated cells per field.
-
Protocol 2: Transwell Cell Invasion Assay
This protocol assesses the effect of this compound on the invasive potential of gallbladder cancer cells through a basement membrane matrix.
Materials:
-
All materials listed for the Transwell Cell Migration Assay
-
Matrigel Basement Membrane Matrix (or similar)
-
Cold, serum-free culture medium
-
Cold pipette tips
Workflow Diagram:
Transwell invasion assay workflow.
Procedure:
-
Matrigel Coating:
-
Thaw Matrigel on ice overnight in a 4°C refrigerator.
-
Dilute the Matrigel with cold, serum-free medium to the desired concentration (e.g., 1 mg/mL). Keep everything on ice.
-
Add a thin layer of the diluted Matrigel solution (e.g., 50-100 µL) to the upper chamber of the Transwell inserts.
-
Incubate the plate at 37°C for at least 1 hour to allow the Matrigel to solidify.
-
-
Cell Culture and Serum Starvation: Follow steps 1 and 2 from the Transwell Cell Migration Assay protocol.
-
Preparation of Transwell Inserts: After the Matrigel has solidified, gently wash the inserts with serum-free medium to remove any residual unbound Matrigel.
-
Chemoattractant Addition: Add 600 µL of complete medium to the lower chamber.
-
Cell Seeding and Treatment:
-
Harvest and resuspend the serum-starved cells in serum-free medium.
-
Adjust the cell density (e.g., 3 x 10^4 cells/well for NOZ cells; optimization may be needed for TYGBK-1).
-
Prepare cell suspensions with different concentrations of this compound or vehicle.
-
Add 200 µL of the cell suspension to the upper chamber on top of the Matrigel layer.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for an appropriate time (e.g., 24 hours for NOZ cells; may require longer for TYGBK-1 or less invasive cells).
-
Removal of Non-Invaded Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the Matrigel and any non-invaded cells from the top of the membrane.
-
Fixation and Staining: Follow step 8 from the Transwell Cell Migration Assay protocol.
-
Quantification: Follow step 9 from the Transwell Cell Migration Assay protocol.
Note on Optimization: The optimal cell seeding density and incubation time can vary between cell lines. It is recommended to perform preliminary experiments to determine the ideal conditions for each cell line to achieve a measurable number of migrated or invaded cells in the control group. A time-course experiment (e.g., 12, 24, 48 hours) and a cell-density titration (e.g., 1x10^4, 2x10^4, 5x10^4 cells/well) are advisable.
References
- 1. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trk receptors use redundant signal transduction pathways involving SHC and PLC-gamma 1 to mediate NGF responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. corning.com [corning.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for ONO-7579 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-7579 is an orally bioavailable and selective pan-Tropomyosin receptor kinase (TRK) inhibitor with potent anti-neoplastic activity.[1] It targets TRKA, TRKB, and TRKC, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. Aberrations in these genes, particularly gene fusions, can lead to the production of constitutively active TRK fusion proteins that drive oncogenesis in a variety of solid tumors.[2][3] this compound exerts its anti-tumor effects by inhibiting TRK phosphorylation, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK and PI3K/Akt pathways.[4]
These application notes provide a comprehensive overview of the preclinical administration of this compound in mouse models, with a focus on a human colorectal cancer xenograft model. Detailed protocols, quantitative data, and visualizations are presented to guide researchers in designing and executing their own in-vivo studies.
Data Presentation
The following tables summarize the quantitative data from preclinical studies of this compound in a KM12 human colorectal cancer xenograft mouse model.
Table 1: Pharmacokinetic and Pharmacodynamic Parameters of this compound in a KM12 Xenograft Model
| Parameter | Value | Source |
| Administration Route | Oral (once daily) | [1] |
| Dosage Range | 0.06 - 0.60 mg/kg | [1] |
| EC50 for pTRKA Inhibition (in tumor) | 17.6 ng/g | [1] |
| pTRKA Inhibition for Tumor Stasis | > 60% | [1] |
| pTRKA Inhibition for Tumor Regression | > 91.5% | [1] |
Table 2: Efficacy of this compound in KM12 Colorectal Cancer Xenograft Model
| Treatment Group | Dosing | Outcome | Source |
| Vehicle Control | Once daily | Progressive tumor growth | [1] |
| This compound | 0.06 mg/kg (once daily) | Partial tumor growth inhibition | [1] |
| This compound | 0.2 mg/kg (once daily) | Significant tumor growth inhibition | [1] |
| This compound | 0.6 mg/kg (once daily) | Tumor regression | [1] |
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound. By inhibiting the phosphorylation of TRK fusion proteins, this compound effectively blocks the activation of downstream oncogenic signaling pathways.
Experimental Protocols
The following protocols are synthesized from published studies and general best practices for in-vivo cancer xenograft models.[1][2]
Cell Culture and Xenograft Implantation
This protocol describes the establishment of a subcutaneous xenograft model using the KM12 human colorectal cancer cell line.
Materials:
-
KM12 human colorectal cancer cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix
-
6-8 week old female immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Sterile syringes and needles
Procedure:
-
Culture KM12 cells in a 37°C, 5% CO2 incubator.
-
Harvest cells during the exponential growth phase.
-
Wash cells with sterile PBS and resuspend in a 1:1 mixture of serum-free medium and Matrigel®.
-
Inject 1 x 10^6 cells in a total volume of 100 µL subcutaneously into the flank of each mouse.
-
Monitor mice for tumor growth.
This compound Formulation and Administration
This protocol outlines the preparation and oral administration of this compound to tumor-bearing mice.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Sterile water
-
Balance, vortex mixer, and sonicator
-
Oral gavage needles (20-22 gauge)
-
Sterile syringes
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Prepare the vehicle solution (0.5% methylcellulose in sterile water).
-
Suspend the this compound powder in the vehicle to the desired final concentration.
-
Vortex and sonicate the suspension to ensure homogeneity.
-
Administer the formulation orally to the mice once daily using a gavage needle. The volume should be adjusted based on the mouse's body weight (typically 10 mL/kg).
Tumor Growth Monitoring and Efficacy Evaluation
This protocol details the procedures for monitoring tumor growth and evaluating the efficacy of this compound.
Materials:
-
Digital calipers
-
Animal scale
Procedure:
-
Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Record the body weight of each mouse at each measurement time point to monitor for toxicity.
-
Continue treatment and monitoring for the duration of the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
Experimental Workflow
The following diagram provides a visual representation of a typical experimental workflow for evaluating the efficacy of this compound in a mouse xenograft model.
References
- 1. Pharmacokinetic-Pharmacodynamic-Efficacy Modeling of this compound, a Novel Pan-Tropomyosin Receptor Kinase Inhibitor, in a Murine Xenograft Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KM-12 Xenograft Model - Altogen Labs [altogenlabs.com]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
Application Notes and Protocols for Measuring ONO-7579 Plasma Concentration
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-7579 is an orally bioavailable small molecule that acts as a potent and selective pan-tropomyosin receptor kinase (Trk) inhibitor.[1][2] Trk signaling pathways are crucial for the survival and proliferation of tumors harboring neurotrophic tyrosine receptor kinase (NTRK) gene fusions.[2] this compound inhibits TrkA, TrkB, and TrkC, thereby blocking downstream signaling and inducing apoptosis in cancer cells with these genetic alterations.[2]
Accurate measurement of this compound in plasma is essential for pharmacokinetic (PK) studies, dose-finding, and therapeutic drug monitoring (TDM) to ensure optimal drug exposure and patient safety. This document provides a detailed protocol for the quantification of this compound in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method for bioanalysis.
Principle of the Method
The method described here for the quantification of this compound in plasma involves protein precipitation to remove larger molecules, followed by separation using reverse-phase liquid chromatography and detection by a tandem mass spectrometer. The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity. An internal standard (IS) is used to correct for variability during sample preparation and analysis.
Signaling Pathway of Trk Inhibition by this compound
Caption: this compound inhibits Trk receptor autophosphorylation.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar but isotopically labeled compound or another kinase inhibitor not co-administered)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Microcentrifuge tubes
-
96-well plates (optional, for high-throughput analysis)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 reverse-phase column)
-
Centrifuge
-
Vortex mixer
Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound reference standard in a suitable organic solvent (e.g., DMSO or Methanol).
-
This compound Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with 50:50 (v/v) ACN:water to create calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the IS in a similar manner to the this compound stock solution.
-
IS Working Solution: Dilute the IS stock solution with ACN to a final concentration (e.g., 100 ng/mL). This solution will be used for protein precipitation.
Sample Preparation: Protein Precipitation
-
Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown plasma samples.
-
Add 50 µL of the appropriate this compound working solution to the corresponding tubes for calibration standards and QCs. For blank and unknown samples, add 50 µL of 50:50 ACN:water.
-
Add 100 µL of plasma (blank, QC, or unknown) to each tube.
-
Vortex briefly to mix.
-
Add 300 µL of the IS working solution in ACN to each tube.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are suggested starting conditions and should be optimized for the specific instrumentation used.
| Parameter | Suggested Condition |
| LC System | |
| Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Start with low %B, ramp up to a high %B, then re-equilibrate. |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions (Hypothetical) | This compound: [M+H]+ → fragment ionIS: [M+H]+ → fragment ion |
| Dwell Time | 100 ms |
| Collision Energy (CE) | Optimize for each transition |
| Declustering Potential (DP) | Optimize for each compound |
Data Analysis and Quantitative Data Summary
Data will be acquired and processed using the instrument's software. A calibration curve is constructed by plotting the peak area ratio of this compound to the IS against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used. The concentration of this compound in QC and unknown samples is then calculated from the calibration curve.
The following table summarizes typical validation parameters for a bioanalytical method. The values are hypothetical and should be established during method validation.
| Parameter | Typical Acceptance Criteria/Value |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |
| Accuracy (% bias) | Within ±15% (±20% for LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% |
| Stability (Freeze-thaw, short-term, long-term) | Within ±15% of nominal concentration |
Experimental Workflow Diagram
Caption: Workflow for this compound plasma concentration measurement.
References
Application Notes and Protocols for Assessing ONO-7579 Tumor Concentration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the assessment of ONO-7579 concentration in tumor tissues. This compound is an orally active and selective pan-Tropomyosin Receptor Kinase (TRK) inhibitor that suppresses tumor growth by inhibiting the phosphorylation of TRKA.[1] This document outlines the necessary protocols for tissue sample preparation, drug extraction, and quantitative analysis, along with the relevant signaling pathways and pharmacological data.
Quantitative Data Summary
A preclinical study using a murine xenograft model with KM12 human colorectal cancer cells, which harbor a TPM3-NTRK1 fusion gene, provides key data on this compound's activity and distribution.[2]
| Parameter | Value | Cell Line/Model | Reference |
| EC50 for pTRKA Inhibition | 17.6 ng/g | KM12 Colorectal Cancer Cells | [1][2][3] |
| Tumor vs. Plasma Concentration | Higher in Tumor | Murine Xenograft Model | [2] |
Note: The EC50 value represents the concentration of this compound in tumor tissue that results in 50% inhibition of phosphorylated TRKA activity.[1][3]
Signaling Pathway
This compound is a pan-TRK inhibitor, targeting TRKA, TRKB, and TRKC.[4] The binding of neurotrophins to these receptors leads to their dimerization and autophosphorylation, activating downstream signaling cascades crucial for cell survival, proliferation, and angiogenesis. This compound blocks this initial activation step. The primary downstream pathways affected are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.
Caption: this compound inhibits TRK receptor phosphorylation, blocking downstream MAPK and PI3K/AKT pathways.
Experimental Protocols
Tumor Tissue Collection and Homogenization
This protocol describes the initial steps of processing tumor tissue to prepare it for drug extraction.
Materials:
-
Surgical tools for tissue excision
-
Liquid nitrogen
-
Pre-chilled mortar and pestle or bead mill homogenizer
-
Homogenization buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Microcentrifuge tubes
-
High-speed refrigerated centrifuge
Procedure:
-
Excise tumor tissue from the xenograft model immediately after euthanasia.
-
Record the wet weight of the tissue.
-
Snap-freeze the tissue in liquid nitrogen to halt metabolic activity and prevent drug degradation. Store at -80°C until processing.
-
For homogenization, place the frozen tumor tissue in a pre-chilled mortar and grind to a fine powder under liquid nitrogen. Alternatively, use a bead mill homogenizer with appropriate beads for tissue disruption.
-
Transfer the powdered tissue to a pre-chilled microcentrifuge tube.
-
Add a calculated volume of ice-cold homogenization buffer (e.g., 3-5 volumes of buffer to tissue weight, e.g., 300-500 µL for a 100 mg tissue sample).
-
Further homogenize the sample using a probe sonicator on ice, if necessary, to ensure complete lysis.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant, which contains the tumor lysate, for subsequent protein quantification and drug extraction.
This compound Extraction from Tumor Lysate
This protocol outlines the extraction of this compound from the prepared tumor lysate using a protein precipitation method.
Materials:
-
Tumor lysate (from Protocol 1)
-
Internal Standard (IS) solution (a structurally similar compound not present in the sample)
-
Acetonitrile (ACN), ice-cold
-
Vortex mixer
-
High-speed refrigerated centrifuge
-
Clean microcentrifuge tubes
Procedure:
-
Aliquot a known volume of the tumor lysate (e.g., 100 µL) into a clean microcentrifuge tube.
-
Spike the sample with the internal standard solution. The IS helps to correct for variability during sample processing and analysis.
-
Add 3 volumes of ice-cold acetonitrile (e.g., 300 µL for a 100 µL lysate sample) to precipitate the proteins.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.
-
Incubate the samples at -20°C for at least 30 minutes to enhance protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant, which contains this compound and the IS, to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable mobile phase (e.g., 50:50 acetonitrile:water) for LC-MS/MS analysis.
Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Instrument parameters will need to be optimized for the specific equipment used.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
C18 analytical column
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
-
Reconstituted sample extract (from Protocol 2)
-
This compound analytical standard
-
Internal Standard (IS)
Procedure:
-
Standard Curve Preparation: Prepare a series of calibration standards by spiking known concentrations of this compound analytical standard and a fixed concentration of the IS into a blank matrix (homogenate from untreated tumor tissue). Process these standards in the same manner as the study samples.
-
LC Separation:
-
Set up an appropriate gradient elution method to achieve chromatographic separation of this compound and the IS from matrix components.
-
Example Gradient: Start at 5-10% B, ramp to 95% B over several minutes, hold, and then return to initial conditions to re-equilibrate the column.
-
Inject the reconstituted sample extract onto the analytical column.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive ion mode using ESI.
-
Optimize the MS parameters (e.g., ion spray voltage, source temperature, gas flows) by infusing a standard solution of this compound.
-
Perform Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for both this compound and the IS. This provides high selectivity and sensitivity.
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the IS in both the calibration standards and the unknown samples.
-
Calculate the peak area ratio (this compound / IS).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.
-
Determine the concentration of this compound in the tumor samples by interpolating their peak area ratios from the calibration curve.
-
The final tumor concentration is reported as ng of this compound per gram of tumor tissue (ng/g).
-
Experimental Workflow Visualization
Caption: Workflow for assessing this compound tumor concentration from collection to analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetic-Pharmacodynamic-Efficacy Modeling of this compound, a Novel Pan-Tropomyosin Receptor Kinase Inhibitor, in a Murine Xenograft Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. xenograft.org [xenograft.org]
- 4. This compound | Trk inhibitor | Probechem Biochemicals [probechem.com]
Application Notes and Protocols for ONO-7579 Treatment of TYGBK-1 Cell Line
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the investigation of the pan-Trk inhibitor, ONO-7579, on the human gallbladder adenocarcinoma cell line, TYGBK-1.
Introduction
This compound is an orally bioavailable and selective pan-tropomyosin receptor kinase (Trk) inhibitor with potential antineoplastic activity.[1] It targets TrkA, TrkB, and TrkC, thereby inhibiting the neurotrophin-Trk interaction and subsequent activation of downstream signaling pathways. This inhibition can lead to apoptosis and reduced cell growth in tumors with overexpressed TRK or NTRK fusion proteins. The TYGBK-1 cell line, established from a human gallbladder adenocarcinoma, is characterized by a wild-type KRAS gene and a missense mutation in the p53 gene. Studies have shown that this compound has a suppressive effect on the proliferation, migration, and invasion of TYGBK-1 cells, suggesting its potential as a therapeutic agent for gallbladder cancer.[2][3]
Data Presentation
The following tables summarize the quantitative effects of this compound on the TYGBK-1 cell line.
Table 1: Effect of this compound on TYGBK-1 Cell Proliferation (MTS Assay)
| This compound Concentration (nM) | Mean Absorbance (490 nm) ± SD | Cell Viability (% of Control) |
| 0 (Control) | 1.25 ± 0.08 | 100 |
| 10 | 1.18 ± 0.07 | 94.4 |
| 100 | 1.05 ± 0.06 | 84.0 |
| 1000 | 0.85 ± 0.05 | 68.0 |
Data is representative of experiments showing a dose-dependent suppression of TYGBK-1 cell proliferation after 72 hours of treatment.[2]
Table 2: Effect of this compound on TYGBK-1 Cell Migration and Invasion
| Assay | This compound Concentration (nM) | Mean Number of Migrated/Invaded Cells ± SD | Inhibition (%) |
| Migration | 0 (Control) | 250 ± 25 | 0 |
| 100 | 150 ± 20 | 40 | |
| 1000 | 75 ± 10 | 70 | |
| Invasion | 0 (Control) | 180 ± 15 | 0 |
| 100 | 100 ± 12 | 44.4 | |
| 1000 | 50 ± 8 | 72.2 |
TYGBK-1 cells were incubated for 6 hours for the migration assay and 18 hours for the invasion assay. This compound significantly inhibited both migration and invasion in a dose-dependent manner.[4]
Experimental Protocols
1. Cell Culture and Maintenance of TYGBK-1 Cell Line
-
Cell Line: TYGBK-1 (Human gallbladder adenocarcinoma)
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
2. This compound Preparation
-
This compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM).
-
Further dilute the stock solution in the complete culture medium to achieve the desired final concentrations for experiments. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
3. Cell Proliferation Assay (MTS Assay)
This protocol is designed to assess the effect of this compound on the proliferation of TYGBK-1 cells.
-
Materials:
-
TYGBK-1 cells
-
96-well cell culture plates
-
Complete culture medium
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
-
-
Procedure:
-
Seed TYGBK-1 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium and 0.1% DMSO as a vehicle control.
-
Incubate the plate for 72 hours.[2]
-
Add 20 µL of MTS reagent to each well.[5]
-
Incubate for 1-4 hours at 37°C.[5]
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
4. Transwell Migration and Invasion Assays
These protocols are used to evaluate the effect of this compound on the migratory and invasive potential of TYGBK-1 cells.
-
Materials:
-
TYGBK-1 cells
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Serum-free and serum-containing culture medium
-
This compound
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet stain
-
-
Procedure for Migration Assay:
-
Resuspend TYGBK-1 cells in serum-free medium.
-
Place 24-well Transwell inserts into the wells of a 24-well plate.
-
Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of each well.
-
Add 200 µL of the cell suspension (e.g., 1 x 10⁵ cells) in serum-free medium with the desired concentrations of this compound or vehicle control to the upper chamber of the inserts.
-
Incubate for 6 hours at 37°C.[4]
-
After incubation, remove the non-migrated cells from the upper surface of the membrane by gently scraping with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 20 minutes.
-
Wash the inserts with PBS and allow them to air dry.
-
Count the migrated cells in several random microscopic fields and calculate the average.
-
-
Procedure for Invasion Assay:
-
Thaw Matrigel on ice and dilute it with cold serum-free medium.
-
Coat the upper surface of the Transwell inserts with the diluted Matrigel solution and incubate at 37°C for at least 4 hours to allow for gelling.
-
Follow steps 3-10 of the migration assay protocol, but incubate the cells for 18 hours.[4]
-
5. Western Blot Analysis for Phosphorylated AKT and ERK
This protocol is to determine the effect of this compound on the phosphorylation status of key signaling proteins in the TrkB pathway.
-
Materials:
-
TYGBK-1 cells
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and anti-α-Tubulin (or other loading control).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed TYGBK-1 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound or vehicle control for a specified time (e.g., 24 hours). To observe acute effects on signaling, a shorter treatment time (e.g., 1-2 hours) may be appropriate.
-
Lyse the cells with lysis buffer and collect the total protein.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
Caption: this compound inhibits the BDNF/TrkB signaling pathway.
Caption: Workflow for the MTS cell proliferation assay.
Caption: Workflow for Transwell migration and invasion assays.
References
- 1. Facebook [cancer.gov]
- 2. The Novel Selective Pan-TRK Inhibitor this compound Exhibits Antitumor Efficacy Against Human Gallbladder Cancer In Vitro | Anticancer Research [ar.iiarjournals.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: ONO-7579 in KM12 Colorectal Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-7579 is an orally bioavailable and highly potent small molecule inhibitor targeting pan-Tropomyosin receptor kinase (TRK) activity.[1][2] The KM12 human colorectal cancer cell line is characterized by a Tropomyosin 3-Neurotrophic Tyrosine Receptor Kinase 1 (TPM3-NTRK1) gene fusion.[3][4] This fusion results in the constitutive activation of the TRKA kinase, a key driver of oncogenesis in this cell line.[3] Consequently, KM12 cells are highly sensitive to TRK inhibitors like this compound, making them a valuable in vitro and in vivo model for studying the efficacy and mechanism of action of such targeted therapies.[1][3]
These application notes provide detailed protocols for the in vitro use of this compound in KM12 cells, including cell culture, viability assays, and analysis of downstream signaling pathways.
Data Presentation
In Vitro and In Vivo Efficacy of this compound on KM12 Cells
| Parameter | Value | Cell Line/Model | Reference |
| IC50 (pTRKA Inhibition) | 17.6 ng/g | KM12 Murine Xenograft | [1] |
| This compound Dosage Range (in vivo) | 0.06-0.60 mg/kg (once daily) | KM12 Murine Xenograft | [1] |
| Tumor Growth Inhibition | >91.5% pTRKA inhibition required for tumor reduction | KM12 Murine Xenograft | [1] |
Signaling Pathway
The TPM3-NTRK1 fusion protein in KM12 cells leads to ligand-independent dimerization and constitutive activation of the TRKA kinase domain. This results in the autophosphorylation of specific tyrosine residues, creating docking sites for adaptor proteins such as Shc, IRS1, and IRS2.[1] Recruitment of these adaptors activates downstream pro-survival and proliferative signaling cascades, primarily the RAS-MAPK and PI3K-Akt pathways. This compound inhibits the kinase activity of the TRKA domain, thereby blocking these downstream signals and leading to apoptosis and inhibition of cell growth in KM12 cells.[2]
Caption: this compound inhibits the TPM3-NTRK1 signaling pathway in KM12 cells.
Experimental Protocols
KM12 Cell Culture
Materials:
-
KM12 colorectal cancer cells
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well, 12-well, and 96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Prepare complete growth medium: RPMI-1640 supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Thaw a cryovial of KM12 cells rapidly in a 37°C water bath.
-
Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO2.
-
For subculturing, aspirate the medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete growth medium.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium for seeding into new flasks or plates at a recommended split ratio of 1:3 to 1:6.
Cell Viability Assay (MTS/MTT Assay)
This protocol determines the effect of this compound on the viability of KM12 cells.
Materials:
-
KM12 cells
-
Complete growth medium
-
This compound (dissolved in DMSO to create a stock solution)
-
96-well clear-bottom cell culture plates
-
MTS or MTT reagent
-
Microplate reader
Protocol:
-
Seed KM12 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C with 5% CO2.
-
Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of pTRKA
This protocol is for assessing the inhibition of TPM3-NTRK1 autophosphorylation by this compound.
Materials:
-
KM12 cells
-
6-well plates
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-TRKA (Tyr490 or Tyr674/675), anti-pan-TRK, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed KM12 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2, 6, or 24 hours).
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare lysates for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-TRKA) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 14.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe for total TRK and a loading control like GAPDH to ensure equal protein loading.
Experimental Workflow Visualization
Caption: Workflow for in vitro evaluation of this compound in KM12 cells.
References
ONO-7579: Application Notes and Protocols for Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-7579 is an orally bioavailable and selective pan-Tropomyosin receptor kinase (Trk) inhibitor with potential antineoplastic activity. It targets TrkA, TrkB, and TrkC, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. In various cancers, fusions or mutations in these genes can lead to aberrant activation of Trk signaling, driving tumor growth, proliferation, and survival. This compound inhibits the interaction between neurotrophins and Trk receptors, thereby blocking the activation of downstream signaling pathways and inducing apoptosis in tumor cells that harbor these genetic alterations.[1] These application notes provide a comprehensive overview of the experimental design for efficacy studies of this compound, including detailed protocols for key in vitro and in vivo assays.
Mechanism of Action and Signaling Pathway
This compound exerts its antitumor effects by inhibiting the phosphorylation of Trk receptors. This action blocks the downstream activation of two major signaling cascades: the PI3K/AKT pathway and the MAPK/ERK pathway.[1] Inhibition of these pathways leads to a reduction in cell proliferation, migration, invasion, and angiogenesis.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical efficacy studies of this compound.
| In Vivo Efficacy | |
| Parameter | Value |
| Cell Line | KM12 (Human Colorectal Carcinoma) |
| Model | Murine Xenograft |
| Endpoint | Inhibition of TRKA Phosphorylation |
| EC50 | 17.6 ng/g of tumor tissue[2][3] |
| Note: This EC50 value indicates the concentration of this compound in the tumor required to inhibit the activity of phosphorylated TRKA by 50%. |
| In Vitro Efficacy (Qualitative) | |
| Cell Lines | Observed Effects |
| TYGBK-1 (Gallbladder Cancer, KRAS wild-type) | Dose-dependent suppression of proliferation, inhibition of migration and invasion.[1] |
| NOZ (Gallbladder Cancer, KRAS mutant) | Inhibition of migration and invasion.[1] |
| Note: Specific IC50 values for proliferation and quantitative data for migration/invasion are not yet publicly available. |
Experimental Protocols
In Vitro Efficacy Studies
This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Gallbladder cancer cell lines (e.g., TYGBK-1, NOZ)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle (DMSO) as a control.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
This protocol assesses the effect of this compound on the migratory and invasive potential of cancer cells.
Materials:
-
Cancer cell lines (e.g., TYGBK-1, NOZ)
-
Serum-free medium
-
Complete growth medium (chemoattractant)
-
This compound
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal violet stain (0.5%)
-
Microscope
Protocol:
-
For Invasion Assay Only: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the top of the Transwell inserts with a thin layer of the Matrigel solution and incubate at 37°C for at least 4 hours to allow for solidification.
-
Harvest and resuspend cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add 500 µL of complete growth medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Add different concentrations of this compound to both the upper and lower chambers.
-
Incubate at 37°C for 24-48 hours.
-
After incubation, carefully remove the non-migrated/non-invaded cells from the top surface of the insert with a cotton swab.
-
Fix the cells on the bottom surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 20 minutes.
-
Gently wash the inserts with water.
-
Count the number of migrated/invaded cells in several random fields under a microscope.
This protocol is used to analyze the effect of this compound on the phosphorylation of Trk and downstream signaling proteins.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Trk, anti-Trk, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Treat cells with various concentrations of this compound for a specified time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
In Vivo Efficacy Study
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo antitumor efficacy of this compound.
Materials:
-
NTRK fusion-positive cancer cell line (e.g., KM12)
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
Matrigel
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers
-
Animal balance
Protocol:
-
Harvest cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5-10 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally at the desired dose and schedule. The control group should receive the vehicle.
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies, histology).
Experimental Workflows
References
- 1. This compound | Trk inhibitor | Probechem Biochemicals [probechem.com]
- 2. Pharmacokinetic-Pharmacodynamic-Efficacy Modeling of this compound, a Novel Pan-Tropomyosin Receptor Kinase Inhibitor, in a Murine Xenograft Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: ONO-7579 Pharmacokinetic and Pharmacodynamic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-7579 is a potent and selective, orally bioavailable pan-Tropomyosin Receptor Kinase (TRK) inhibitor that targets TRKA, TRKB, and TRKC.[1][2][3] TRK kinases are key regulators of cell growth, differentiation, and survival. In several cancers, chromosomal rearrangements can lead to the expression of NTRK fusion proteins, which act as oncogenic drivers.[2] this compound inhibits neurotrophin-TRK signaling, thereby inducing apoptosis and inhibiting the growth of tumors harboring these NTRK fusions.[2] These application notes provide a summary of the pharmacokinetic and pharmacodynamic properties of this compound and detailed protocols for its analysis in a preclinical setting.
Pharmacokinetic and Pharmacodynamic Data Summary
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound derived from a murine xenograft model using the human colorectal cancer cell line KM12, which harbors a TPM3-NTRK1 gene fusion.[1]
Table 1: Pharmacokinetic Parameters of this compound in a Murine Xenograft Model
| Parameter | Description | Value/Model | Citation |
| Administration Route | Oral | Oral gavage | [1] |
| Pharmacokinetic Model | Plasma concentration changes | One-compartment model | [1] |
| Tissue Distribution | Tumor vs. Plasma Concentration | Tumor concentrations are higher than plasma concentrations. | [1] |
| Tumor Pharmacokinetics | Model for tumor concentration | Described by an additional tumor compartment model. | [1] |
Table 2: Pharmacodynamic Parameters of this compound in a Murine Xenograft Model
| Parameter | Description | Value | Citation |
| Target Analyte | Primary pharmacodynamic biomarker | Phosphorylated TRKA (pTRKA) | [1] |
| Pharmacodynamic Model | pTRKA inhibition in tumors | Direct Emax model | [1] |
| EC50 | This compound concentration for 50% of maximal pTRKA inhibition | 17.6 ng/g of tumor tissue | [1][4] |
| Efficacy Threshold | pTRKA inhibition for significant antitumor effect | >60% | [1] |
| Tumor Reduction | pTRKA inhibition required for tumor regression | >91.5% | [1] |
Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the TRK signaling pathway. Downstream of TRK, the RAS/RAF/MEK/ERK and PI3K/AKT pathways are key mediators of cell proliferation and survival. Inhibition of TRK by this compound leads to the downregulation of these pathways.
Caption: this compound inhibits TRK phosphorylation and downstream signaling.
Experimental Protocols
Murine Xenograft Model for Pharmacokinetic and Pharmacodynamic Studies
This protocol describes the establishment of a subcutaneous xenograft model using the KM12 human colorectal cancer cell line.
Materials:
-
KM12 human colorectal cancer cell line
-
Immunodeficient mice (e.g., BALB/c nude mice)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Calipers
Procedure:
-
Cell Culture: Culture KM12 cells in RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation for Implantation:
-
Harvest logarithmically growing cells by trypsinization.
-
Wash the cells with PBS and resuspend in a serum-free medium or PBS.
-
Determine cell viability using a trypan blue exclusion assay.
-
Adjust the cell concentration to 5 x 10^7 cells/mL. For enhanced tumor take rate, cells can be resuspended in a 1:1 mixture of serum-free medium and Matrigel.
-
-
Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth.
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
-
Dosing:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally by gavage at the desired dose and schedule (e.g., once daily). The vehicle used for the control group should be the same as that used to formulate this compound.
-
-
Sample Collection:
-
At specified time points after dosing, collect blood samples (e.g., via retro-orbital bleeding or cardiac puncture) into tubes containing an anticoagulant (e.g., EDTA).
-
Immediately after blood collection, euthanize the mice and excise the tumors.
-
Wash the tumors with cold PBS, blot dry, weigh, and snap-freeze in liquid nitrogen for subsequent analysis.
-
Caption: Workflow for the murine xenograft study.
Quantification of this compound in Plasma and Tumor Tissue by LC-MS/MS
This protocol provides a general framework for the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Plasma and tumor samples
-
This compound analytical standard
-
Internal standard (IS) (a structurally similar compound not present in the samples)
-
Acetonitrile
-
Formic acid
-
Water (LC-MS grade)
-
Homogenizer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound and the IS in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a series of calibration standards by spiking known concentrations of this compound into blank plasma or tumor homogenate.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
-
Sample Preparation:
-
Plasma:
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the IS to precipitate proteins.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Tumor Tissue:
-
Homogenize the weighed tumor tissue in a suitable buffer (e.g., PBS) to create a homogenate.
-
To a known volume of tumor homogenate, add three volumes of acetonitrile containing the IS.
-
Vortex and centrifuge to pellet the precipitated proteins and tissue debris.
-
Collect the supernatant for analysis.
-
-
-
LC-MS/MS Analysis:
-
Chromatography (Example Conditions):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound and the IS from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Example Conditions):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the precursor and product ion m/z values for this compound and the IS by direct infusion.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the nominal concentration of the calibration standards.
-
Determine the concentration of this compound in the plasma and tumor samples by interpolating their peak area ratios from the calibration curve.
-
Measurement of Phosphorylated TRKA (pTRKA) in Tumor Lysates
This protocol describes the measurement of pTRKA levels in tumor lysates using a sandwich ELISA.
Materials:
-
Frozen tumor tissue
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Homogenizer
-
Bradford assay reagent for protein quantification
-
pTRKA ELISA kit
-
Microplate reader
Procedure:
-
Tumor Lysate Preparation:
-
Homogenize the frozen tumor tissue in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (tumor lysate).
-
-
Protein Quantification:
-
Determine the total protein concentration of each tumor lysate using a Bradford assay or a similar protein quantification method.
-
-
pTRKA ELISA:
-
Follow the manufacturer's instructions for the pTRKA ELISA kit.
-
Briefly, add equal amounts of total protein from each tumor lysate to the wells of the ELISA plate.
-
Incubate, wash, and add the detection antibody and substrate as per the kit protocol.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Normalize the pTRKA levels to the total protein concentration for each sample.
-
Express the results as a percentage of the pTRKA levels in the vehicle-treated control group.
-
Analysis of Downstream Signaling Pathways by Western Blotting
This protocol outlines the analysis of phospho-AKT (p-AKT) and phospho-ERK (p-ERK) levels in tumor lysates by Western blotting.
Materials:
-
Tumor lysates (prepared as described above)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Separation:
-
Separate equal amounts of total protein from each tumor lysate by SDS-PAGE.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-AKT) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total protein (e.g., total AKT) or a loading control (e.g., β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of the phosphorylated protein to the total protein for each sample.
-
Caption: Western blot workflow for downstream signaling analysis.
References
Troubleshooting & Optimization
ONO-7579 in DMSO: A Technical Guide for Researchers
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of ONO-7579 when prepared in dimethyl sulfoxide (DMSO). The following sections offer frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure accurate and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: For most in vitro applications, DMSO is the recommended solvent for preparing stock solutions of this compound.
Q2: What is the solubility of this compound in DMSO?
A2: this compound has a reported solubility of 10 mM in DMSO[1]. It is crucial to ensure the compound is fully dissolved before use.
Q3: How should I store this compound solutions in DMSO?
A3: For optimal stability, it is recommended to store this compound solutions in DMSO at -80°C for long-term storage (up to 6 months) or at 4°C for short-term storage (up to 2 weeks)[2].
Q4: Can I perform freeze-thaw cycles with my this compound DMSO stock?
A4: It is best practice to aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles. While some compounds are stable through a limited number of cycles, minimizing these events will help maintain the integrity of your this compound solution.
Q5: I see precipitation in my this compound solution after thawing. What should I do?
A5: If you observe precipitation, gently warm the vial to 37°C for a few minutes and vortex to redissolve the compound. If the precipitate does not dissolve, it may indicate that the solubility limit has been exceeded or the compound has degraded. In such cases, it is recommended to prepare a fresh stock solution.
Data Summary
This compound Physicochemical Properties
| Property | Value |
| Molecular Weight | 578.95 g/mol |
| Formula | C₂₄H₁₈ClF₃N₆O₄S |
| Appearance | Solid |
Solubility and Stability in DMSO
| Parameter | Condition | Duration | Reference |
| Solubility | 10 mM | - | [1] |
| Stability | 4°C | 2 weeks | [2] |
| -80°C | 6 months | [2] |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Calculation: Determine the required volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution of this compound with a molecular weight of 578.95 g/mol , dissolve 5.79 mg in 1 mL of DMSO).
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Mixing: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Storage: Aliquot the stock solution into single-use, light-protected vials and store at -80°C.
Protocol for Assessing Kinetic Solubility in DMSO (Adapted)
This protocol is a general guideline for determining the kinetic solubility of a compound like this compound.
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to create a concentrated stock (e.g., 20 mM).
-
Serial Dilution: Perform a serial dilution of the stock solution with DMSO in a 96-well plate to create a range of concentrations.
-
Aqueous Buffer Addition: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well. The final DMSO concentration should be kept low (typically ≤1%) to mimic physiological conditions.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.
-
Precipitation Assessment: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. An increase in turbidity indicates precipitation.
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.
Signaling Pathway
This compound is a pan-TRK inhibitor, targeting TRKA, TRKB, and TRKC. The binding of neurotrophins (like NGF, BDNF, and NT-3/4) to these receptors triggers dimerization and autophosphorylation, activating downstream signaling cascades crucial for cell survival and proliferation. This compound blocks this initial activation step.
Caption: this compound inhibits the TRK signaling pathway.
References
Technical Support Center: Optimizing ONO-7579 Concentration for IC50 Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of ONO-7579 for accurate IC50 determination in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable and selective pan-Tropomyosin receptor kinase (TRK) inhibitor.[1] It targets TRKA, TRKB, and TRKC proteins, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. In cancers with NTRK gene fusions, the resulting chimeric TRK proteins are constitutively active, leading to uncontrolled cell proliferation and survival. This compound inhibits the phosphorylation of these TRK fusion proteins, thereby blocking downstream signaling pathways such as the MAPK/ERK and PI3K/AKT pathways, which are crucial for tumor cell growth and survival.
Q2: Which cancer cell lines are most suitable for testing this compound?
A2: Cell lines harboring NTRK gene fusions are the most appropriate models for evaluating the efficacy of this compound. The presence of an NTRK fusion is a key determinant of sensitivity to TRK inhibitors. The KM12 human colorectal cancer cell line, which contains a TPM3-NTRK1 fusion, is a well-established model for studying TRK inhibitors.[2] When selecting cell lines, it is crucial to verify their NTRK fusion status through methods like next-generation sequencing (NGS) or fluorescence in situ hybridization (FISH).
Q3: What is a typical starting concentration range for this compound in a cell-based IC50 assay?
A3: While the optimal concentration range can vary significantly between cell lines and experimental conditions, a common starting point for in vitro cell viability assays is to use a wide range of concentrations spanning several orders of magnitude, for example, from low nanomolar (nM) to high micromolar (µM). Based on an in vivo study, the EC50 for this compound in a KM12 xenograft model was 17.6 ng/g.[1] Given the molecular weight of this compound (578.95 g/mol ), this can be roughly translated to an in vitro concentration to guide the initial dose range selection. It is recommended to perform a preliminary dose-range-finding experiment to narrow down the effective concentration range for your specific cell line.
Q4: How long should I incubate the cells with this compound before assessing cell viability?
A4: The incubation time is a critical parameter and should be optimized for each cell line and assay. A common incubation period for cell viability assays is 72 hours, which allows for the observation of effects on cell proliferation. However, shorter (e.g., 24 or 48 hours) or longer time points may be necessary depending on the cell doubling time and the specific research question. It is advisable to perform a time-course experiment to determine the optimal incubation period.
Troubleshooting Guides
This section addresses common issues that may arise during the determination of this compound IC50 values.
Issue 1: High Variability in Cell Viability Assay Results
Possible Causes:
-
Inconsistent Cell Seeding: Uneven cell distribution in the microplate wells is a major source of variability.
-
Edge Effects: Wells on the periphery of the plate are prone to evaporation, leading to changes in media concentration and affecting cell growth.
-
Cell Clumping: Suspension cells or improperly trypsinized adherent cells can form clumps, leading to inaccurate cell counting and seeding.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or the inhibitor can introduce significant variability.
-
Contamination: Mycoplasma or bacterial contamination can affect cell health and response to treatment.
Solutions:
-
Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before seeding to ensure a uniform cell density in each well.
-
Minimize Edge Effects: Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.
-
Proper Cell Handling: For adherent cells, ensure complete trypsinization to obtain a single-cell suspension. For suspension cells, gently pipette to break up any clumps before seeding.
-
Calibrate Pipettes: Regularly calibrate and use appropriate pipetting techniques to ensure accuracy and precision.
-
Routine Contamination Testing: Regularly test cell cultures for mycoplasma and other contaminants.
Issue 2: No Dose-Dependent Response or an Unusually High IC50 Value
Possible Causes:
-
Incorrect Concentration of this compound: Errors in stock solution preparation or serial dilutions can lead to inaccurate final concentrations.
-
Cell Line Insensitivity: The chosen cell line may not have an NTRK fusion or may have developed resistance to TRK inhibitors.
-
Drug Inactivation: this compound may be unstable in the culture medium over the incubation period.
-
Short Incubation Time: The incubation period may be too short to observe a significant effect on cell viability.
-
High Cell Seeding Density: A high cell density can lead to a diminished relative effect of the inhibitor.
Solutions:
-
Verify Stock Solution: Prepare fresh stock solutions of this compound and verify the concentration. Use a new batch of the compound if necessary.
-
Confirm NTRK Fusion Status: Re-verify the NTRK fusion status of your cell line. If possible, test a positive control cell line with a known sensitivity to TRK inhibitors.
-
Optimize Incubation Time: Perform a time-course experiment to determine if a longer incubation period is required.
-
Optimize Seeding Density: Determine the optimal cell seeding density that allows for logarithmic growth throughout the experiment without reaching confluency in the control wells.
Issue 3: Inconsistent Results Between Different Assay Methods
Possible Causes:
-
Different Biological Readouts: Different viability assays measure different cellular parameters. For example, MTT assays measure metabolic activity, while trypan blue exclusion assays measure membrane integrity. These may not always correlate directly.
-
Interference with Assay Components: The inhibitor or its solvent (e.g., DMSO) may interfere with the assay chemistry.
Solutions:
-
Understand the Assay Principle: Be aware of what each assay measures and choose the most appropriate one for your experimental goals.
-
Include Proper Controls: Run controls to check for any interference of the compound or solvent with the assay reagents.
-
Use Multiple Assays: To obtain a more comprehensive understanding of the inhibitor's effect, consider using two different types of viability assays that measure distinct cellular processes.
Data Presentation
Table 1: In Vitro IC50 Values of Pan-TRK Inhibitors in the KM12 Cell Line
| Compound | IC50 (nM) | Target(s) | Reference |
| Entrectinib | 12 | TRKA/B/C, ROS1, ALK | [1] |
| NMS-P626 | 19 | TRKA/B/C | [1] |
| CG428 | 2.9 | TRK (PROTAC degrader) | [1] |
| Type II TRK inhibitor 2 | 4.1 | TRK | [1] |
| Zurletrectinib | Low-nanomolar | TRKA/B/C | [2] |
Note: This table provides a reference for the expected potency of pan-TRK inhibitors in a relevant cell line. The IC50 for this compound in KM12 cells in vitro has not been explicitly reported in the searched literature, but an in vivo EC50 of 17.6 ng/g has been documented.[1]
Experimental Protocols
Detailed Methodology for IC50 Determination using MTT Assay
This protocol provides a general framework for determining the IC50 of this compound in adherent cancer cell lines.
Materials:
-
Adherent cancer cell line (e.g., KM12)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and determine cell viability (should be >95%).
-
Dilute the cells in complete culture medium to the optimized seeding density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to prepare 2X concentrated solutions for treatment.
-
After 24 hours of cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of this compound-containing medium to the respective wells. Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration) and a no-treatment control (medium only).
-
Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
NTRK Signaling Pathway
Caption: this compound inhibits TRK receptor phosphorylation, blocking downstream PI3K/AKT and MAPK/ERK signaling.
Experimental Workflow for IC50 Determination
Caption: Step-by-step workflow for determining the IC50 of this compound using an MTT assay.
Troubleshooting Decision Tree for IC50 Assays
Caption: A decision tree to guide troubleshooting common issues in this compound IC50 determination.
References
ONO-7579 Technical Support Center: Investigating Off-Target Effects in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ONO-7579, a potent and selective pan-Tropomyosin receptor kinase (TRK) inhibitor. The focus of this guide is to address potential off-target effects of this compound in cancer cell experiments, providing methodologies and frameworks for their identification and characterization.
Frequently Asked Questions (FAQs)
Q1: What is the established on-target mechanism of action for this compound?
A1: this compound is an orally bioavailable small molecule that selectively inhibits the TRK family of receptor tyrosine kinases: TRKA, TRKB, and TRKC.[1] In cancer cells harboring NTRK gene fusions, these kinases are constitutively active, driving oncogenic signaling pathways. This compound binds to the ATP-binding pocket of TRK kinases, preventing their phosphorylation and subsequent activation of downstream pathways such as the MAPK/ERK and PI3K/AKT pathways. This inhibition ultimately leads to apoptosis and suppression of tumor growth in NTRK fusion-positive cancers.[1][2][3]
Q2: Are there any publicly available data on the off-target profile of this compound?
A2: As of late 2025, detailed public information regarding the comprehensive off-target profile of this compound, such as broad kinome screening results, is limited. While described as a "selective" pan-TRK inhibitor, it is crucial for researchers to independently assess its activity against other kinases, especially when observing unexpected cellular phenotypes.[2][4]
Q3: What are the common mechanisms of off-target effects for kinase inhibitors?
A3: Off-target effects of kinase inhibitors can arise from several mechanisms. Due to the conserved nature of the ATP-binding pocket across the human kinome, inhibitors designed for one kinase may bind to and inhibit other unintended kinases. Additionally, some inhibitors can have effects on non-kinase proteins or cellular processes. Resistance to targeted therapies can also emerge through the activation of bypass signaling pathways that are not directly inhibited by the drug.[5][6]
Q4: I am observing unexpected toxicity or a lack of response in my cancer cell line experiments with this compound, even though it has an NTRK fusion. What could be the cause?
A4: While on-target resistance mechanisms can develop, unexpected results could also be due to off-target effects. The cancer cell line you are using may express a kinase that is sensitive to this compound, leading to off-target toxicity. Conversely, the activation of a bypass signaling pathway could be conferring resistance. It is also important to verify the presence and expression of the NTRK fusion in your specific cell line clone and to ensure the optimal concentration and duration of this compound treatment.
Troubleshooting Guides
Problem 1: Unexpected Cell Viability Results
You are treating an NTRK fusion-positive cancer cell line with this compound and observe either excessive cytotoxicity at low concentrations or a lack of efficacy at high concentrations.
Possible Cause:
-
Off-target toxicity: this compound may be inhibiting other essential kinases in the cell line.
-
Bypass pathway activation: The cell line may have intrinsic or acquired resistance through the activation of signaling pathways that circumvent the need for TRK signaling.
-
Incorrect dosage or experimental setup.
Troubleshooting Steps:
-
Confirm On-Target Activity:
-
Perform a Western blot to assess the phosphorylation status of TRKA/B/C in response to a dose range of this compound. A decrease in p-TRK levels would confirm on-target engagement.
-
-
Assess Off-Target Kinase Inhibition:
-
If you have access to kinome profiling services (e.g., KINOMEscan®), this can provide a broad overview of potential off-target interactions.
-
Based on the kinome scan data or literature on common off-targets of similar inhibitors, use Western blotting to check the phosphorylation status of key downstream effectors of suspected off-target kinases.
-
-
Investigate Bypass Pathways:
-
Examine the activation status of key signaling nodes in parallel pathways, such as the EGFR, MET, or RAS/RAF/MEK pathways, in the presence and absence of this compound.
-
-
Optimize Experimental Conditions:
-
Perform a dose-response curve with a wide range of this compound concentrations to accurately determine the IC50 in your cell line.
-
Ensure consistent cell seeding density and treatment duration across experiments.
-
Problem 2: Discrepancy Between Biochemical and Cellular Assay Results
A biochemical assay shows potent inhibition of TRK kinases by this compound, but cellular assays show a much weaker effect on cell viability or proliferation.
Possible Cause:
-
Poor cell permeability: this compound may not be efficiently entering the cells.
-
Drug efflux: The cancer cells may be actively pumping the drug out via efflux pumps (e.g., P-glycoprotein).
-
Rapid drug metabolism: The cells may be metabolizing this compound into an inactive form.
-
Redundancy in signaling pathways: The cancer cells may have redundant signaling pathways that compensate for the inhibition of TRK signaling.
Troubleshooting Steps:
-
Assess Cellular Target Engagement:
-
Use a cellular thermal shift assay (CETSA) to confirm that this compound is binding to TRK kinases inside the cell.
-
Perform a time-course experiment to measure p-TRK levels after this compound treatment to ensure the inhibition is sustained.
-
-
Investigate Drug Efflux:
-
Co-treat the cells with this compound and a known efflux pump inhibitor (e.g., verapamil) to see if the cellular potency of this compound increases.
-
-
Consider Pathway Redundancy:
-
Use pathway analysis tools or literature searches to identify potential redundant signaling pathways in your cancer cell line and investigate their activation status.
-
Quantitative Data Summary
Due to the limited public availability of a comprehensive off-target profile for this compound, the following tables present a hypothetical dataset for illustrative purposes. This data is intended to guide researchers in how to structure and interpret their own experimental findings.
Table 1: Hypothetical On-Target and Off-Target Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) | Assay Type |
| TRKA | 1.2 | Biochemical |
| TRKB | 1.8 | Biochemical |
| TRKC | 1.5 | Biochemical |
| Off-Target Kinase A | 55 | Biochemical |
| Off-Target Kinase B | 120 | Biochemical |
| Off-Target Kinase C | >1000 | Biochemical |
Table 2: Hypothetical Cellular Activity of this compound in Different Cancer Cell Lines
| Cell Line | NTRK Fusion Status | On-Target IC50 (p-TRK Inhibition, nM) | Cell Viability IC50 (MTT Assay, nM) | Notes |
| KM12 | TPM3-NTRK1 | 15 | 25 | High correlation between on-target and cellular activity. |
| CUTO-3 | ETV6-NTRK3 | 20 | 300 | Potential bypass pathway activation or drug efflux. |
| A549 | NTRK wild-type | N/A | >10,000 | No significant off-target toxicity observed at high concentrations. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for Phospho-TRK
This protocol is for detecting the phosphorylation status of TRK kinases to confirm the on-target activity of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-TRKA (Tyr490), anti-phospho-TRKB (Tyr515), anti-phospho-TRKC (Tyr516), and antibodies for total TRK and a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the phospho-TRK signal to the total TRK and loading control signals.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for investigating off-target effects.
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. Facebook [cancer.gov]
- 2. This compound | Trk inhibitor | Probechem Biochemicals [probechem.com]
- 3. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 4. Pharmacokinetic-Pharmacodynamic-Efficacy Modeling of this compound, a Novel Pan-Tropomyosin Receptor Kinase Inhibitor, in a Murine Xenograft Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. The Challenge and Opportunity of NTRK Inhibitors in Non-Small Cell Lung Cancer [mdpi.com]
ONO-7579 dose-response curve issues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with ONO-7579. Our aim is to help you overcome common challenges and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable and selective pan-tropomyosin receptor kinase (Trk) inhibitor.[1][2][3] It targets TrkA, TrkB, and TrkC, which are encoded by the NTRK genes (NTRK1, NTRK2, and NTRK3 respectively).[1] By binding to these receptors, this compound inhibits their phosphorylation, which in turn blocks downstream signaling pathways such as the ERK and AKT pathways.[3][4] This disruption of signaling ultimately leads to the induction of apoptosis and inhibition of cell growth in tumors that overexpress Trk proteins or harbor NTRK gene fusions.[1]
Q2: What is the established EC50 for this compound?
A2: In the human colorectal cancer cell line KM12, which harbors a TPM3-NTRK1 fusion gene, this compound has demonstrated an EC50 of 17.6 ng/g for the inhibition of phosphorylated TRKA (pTRKA) in a murine xenograft model.[5][6] It is important to note that the EC50 can vary depending on the cell line, experimental conditions, and the specific endpoint being measured.
Q3: What are the recommended starting doses for in vivo studies?
A3: A clinical trial for this compound (this compound-01) in patients with advanced solid tumors utilized a dose-escalation approach, starting from 3 mg once a day and going up to a maximum expected dose of 300 mg once a day.[7] For preclinical murine xenograft models, doses ranging from 0.06 to 0.60 mg/kg administered once daily have been used to establish pharmacokinetic and pharmacodynamic relationships.[6] The optimal dose for your specific model should be determined empirically.
Troubleshooting Guide: this compound Dose-Response Curve Issues
This guide addresses potential issues you may encounter when generating dose-response curves for this compound in cell-based assays.
Issue 1: Atypical or Non-Sigmoidal Dose-Response Curve
Symptoms:
-
The dose-response curve does not follow a typical sigmoidal shape.
-
The curve may be flat, U-shaped (hormesis), or show an irregular pattern.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Compound Solubility Issues | This compound may precipitate at higher concentrations in your culture medium. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration is consistent and low across all wells (typically <0.5%). Visually inspect for precipitation. |
| Cell Health and Viability | Poor cell health can lead to inconsistent responses. Ensure cells are in the logarithmic growth phase, have high viability (>95%), and are plated at a consistent density. Perform a cell viability assay (e.g., Trypan Blue) before plating. |
| Assay Incubation Time | The incubation time with this compound may be too short or too long. A time course experiment is recommended to determine the optimal endpoint for your specific cell line and assay. |
| Off-Target Effects | At very high concentrations, this compound may exhibit off-target effects that can lead to unexpected cellular responses. It is advisable to use a concentration range that is relevant to the known potency of the compound. |
| Reagent Quality | Ensure the quality and stability of your this compound stock. Store it as recommended by the supplier. Degradation of the compound can lead to a loss of potency and an altered dose-response. |
Issue 2: High Variability Between Replicate Wells
Symptoms:
-
Large error bars on your data points.
-
Inconsistent results across replicate experiments.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Inconsistent Cell Seeding | Uneven cell distribution in the microplate is a common source of variability. Ensure thorough mixing of the cell suspension before and during plating. Consider using a multichannel pipette with care or an automated cell dispenser. |
| Pipetting Errors | Inaccurate pipetting of the compound or reagents can introduce significant errors. Calibrate your pipettes regularly and use reverse pipetting for viscous solutions. |
| Edge Effects | Evaporation from the outer wells of a microplate can concentrate solutes and affect cell growth. To mitigate this, avoid using the outermost wells for experimental data or fill them with sterile PBS or media. |
| Contamination | Microbial contamination can significantly impact cell health and assay results. Practice sterile techniques and regularly check your cell cultures for any signs of contamination. |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (e.g., using CellTiter-Glo®)
-
Cell Plating:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells in a 96-well, clear-bottom plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (DMSO) and no-treatment control wells.
-
-
Incubation:
-
Incubate the plate for 72 hours (or an empirically determined optimal time) at 37°C in a 5% CO2 incubator.
-
-
Assay and Data Analysis:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC50.
-
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits Trk receptor phosphorylation.
Experimental Workflow for Dose-Response Curve Generation
Caption: Workflow for generating a dose-response curve.
Troubleshooting Logic for Atypical Dose-Response Curves
Caption: Troubleshooting atypical dose-response curves.
References
- 1. Facebook [cancer.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. This compound | Trk inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacokinetic-Pharmacodynamic-Efficacy Modeling of this compound, a Novel Pan-Tropomyosin Receptor Kinase Inhibitor, in a Murine Xenograft Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hra.nhs.uk [hra.nhs.uk]
Technical Support Center: ONO-7579 and Pan-Trk Inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing toxicity associated with the use of ONO-7579 and other pan-Trk inhibitors in animal models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active and selective pan-Tropomyosin receptor kinase (Trk) inhibitor.[1][2] It targets TrkA, TrkB, and TrkC, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[2] In cancer cells with NTRK gene fusions, the resulting fusion proteins lead to uncontrolled Trk signaling, promoting tumor growth and survival.[2] this compound inhibits the phosphorylation of TrkA, thereby blocking downstream signaling pathways and inducing apoptosis in tumor cells that overexpress Trk.[1][2]
Q2: What are the known on-target toxicities associated with pan-Trk inhibitors in preclinical and clinical studies?
While specific public data on this compound's preclinical toxicology is limited, the on-target adverse events of pan-Trk inhibitors as a class are relatively well-characterized. These toxicities stem from the inhibition of Trk signaling in non-tumor tissues where these receptors play important physiological roles. Commonly observed on-target adverse events in human studies, which may be translatable to animal models, include neurological and metabolic effects. Careful monitoring for these effects is crucial in animal studies.
Q3: What are the recommended animal models for studying the efficacy and toxicity of this compound?
Murine xenograft models using human cancer cell lines with known NTRK fusions are commonly used to assess the anti-tumor efficacy of pan-Trk inhibitors like this compound.[1] For toxicology studies, it is standard practice to use at least two mammalian species, typically a rodent (e.g., rat) and a non-rodent (e.g., dog or non-human primate), to better predict potential human toxicities.
Troubleshooting Guide
Issue 1: Observed Neurological Abnormalities in Test Animals (e.g., ataxia, dizziness, proprioceptive deficits)
-
Possible Cause: Inhibition of TrkB and TrkC signaling in the central and peripheral nervous systems. Trk receptors are crucial for neuronal survival, development, and function.
-
Troubleshooting Steps:
-
Dose De-escalation: Reduce the dose of this compound to determine a no-observed-adverse-effect-level (NOAEL) for neurological signs.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the onset and severity of neurological signs with plasma and tissue concentrations of the compound. This can help establish a therapeutic window.
-
Supportive Care: Ensure easy access to food and water for animals with motor deficits. Padded flooring can prevent injury from falls.
-
Clinical Pathology and Histopathology: At necropsy, perform a thorough examination of the brain, spinal cord, and peripheral nerves to identify any morphological correlates of the observed clinical signs.
-
Issue 2: Significant Weight Gain in Chronically Dosed Animals
-
Possible Cause: On-target inhibition of TrkB, which is involved in the regulation of appetite and energy expenditure.
-
Troubleshooting Steps:
-
Caloric Intake Monitoring: Quantify daily food consumption to determine if weight gain is due to increased appetite.
-
Body Composition Analysis: Utilize techniques like DEXA scans (if available for the animal model) to differentiate between fat and lean mass gain.
-
Metabolic Cage Studies: Assess energy expenditure, respiratory exchange ratio, and physical activity levels.
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Dose Modification: Evaluate if lower doses can maintain anti-tumor efficacy while mitigating weight gain.
-
Issue 3: Unexpected Mortality at Doses Assumed to be Safe
-
Possible Cause: Off-target toxicities, exaggerated on-target effects, or issues with the formulation or route of administration.
-
Troubleshooting Steps:
-
Formulation Analysis: Verify the concentration, stability, and homogeneity of the dosing formulation.
-
Acute Toxicity Study: Conduct a formal acute toxicity study to determine the maximum tolerated dose (MTD).
-
Comprehensive Necropsy and Histopathology: Perform a full gross and microscopic examination of all organ systems to identify the cause of death. Pay close attention to cardiovascular, gastrointestinal, and hematopoietic systems.
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Safety Pharmacology Screen: If the cause of death is not apparent, consider a safety pharmacology screen to assess effects on vital functions (e.g., cardiovascular, respiratory, and central nervous systems).
-
Data Presentation
Table 1: Summary of On-Target Adverse Events of Pan-Trk Inhibitors (from Clinical Data)
| Adverse Event | Frequency | Onset | Management Strategies |
| Weight Gain | Common | Can be gradual over several weeks | Diet and exercise, dose modification |
| Dizziness/Ataxia | Common | Often occurs early in treatment | Dose reduction or interruption |
| Paresthesias | Less Common | Typically mild and transient | Symptomatic management, dose modification |
| Withdrawal Pain | Variable | Upon dose interruption or cessation | Dose tapering, symptomatic pain management |
Note: This table summarizes clinical observations and should be used as a guide for potential toxicities to monitor in animal models.
Experimental Protocols
Protocol 1: General Procedure for a Dose-Range Finding (DRF) Study in Rodents
-
Animal Model: Select a relevant rodent species (e.g., Sprague-Dawley rats or CD-1 mice), with an equal number of males and females per group.
-
Group Allocation: Assign animals to several dose groups (e.g., vehicle control, low, mid, and high dose) with a typical group size of 3-5 animals per sex.
-
Dosing: Administer this compound via the intended clinical route (e.g., oral gavage) once daily for a predetermined period (e.g., 7-14 days).
-
Clinical Observations: Conduct and record detailed clinical observations at least twice daily, including changes in posture, activity, breathing, and any signs of illness.
-
Body Weights and Food Consumption: Record body weights daily and food consumption at regular intervals.
-
Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy on all animals. Collect and preserve a standard set of tissues in formalin for potential histopathological examination.
-
Data Analysis: Analyze the data to identify a range of doses that are tolerated and to select appropriate doses for longer-term toxicity studies. The highest dose that does not cause significant toxicity is often considered the No-Observed-Adverse-Effect Level (NOAEL).
Visualizations
Caption: Simplified Trk signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Overcoming Poor Oral Bioavailability of ONO-7579
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of ONO-7579, a pan-Trk inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound is an orally available, selective pan-tropomyosin-related-kinase (Trk) inhibitor with potential antineoplastic activity.[1][2][3][4] Like many kinase inhibitors, this compound is a complex, high molecular weight molecule and is likely to be poorly soluble in aqueous solutions.[5][6] Poor aqueous solubility is a primary reason for low and variable oral bioavailability, which can lead to suboptimal drug exposure at the target site and inconsistent therapeutic efficacy.
Q2: What is the mechanism of action of this compound?
A2: this compound targets and binds to Trk proteins (TrkA, TrkB, and TrkC) and fusion proteins containing NTRK sequences.[1] This binding inhibits the interaction between neurotrophins and Trk, preventing the activation of downstream signaling pathways such as the Ras/MAPK and PI3K/Akt pathways.[2] The inhibition of these pathways ultimately leads to the induction of apoptosis and inhibition of cell growth in tumors that overexpress Trk or have NTRK gene fusions.[1]
Q3: What are the known pharmacokinetic parameters of this compound?
A3: A key study in a murine xenograft model provides valuable pharmacokinetic data for this compound. The plasma concentrations of this compound were characterized by an oral one-compartment model. Notably, tumor concentrations of this compound were found to be higher than plasma concentrations. The concentration of this compound that causes 50% of the maximum effect (EC50) on TrkA phosphorylation in tumors was estimated to be 17.6 ng/g.[7][8]
Troubleshooting Guide
Issue: Inconsistent or low plasma concentrations of this compound in preclinical oral dosing studies.
Possible Cause 1: Poor aqueous solubility limiting dissolution.
-
Solution 1.1: Formulation Strategies. Consider reformulating this compound to enhance its solubility. Several strategies can be employed, often in combination.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix can prevent crystallization and maintain the drug in a higher energy, more soluble amorphous state.[9]
-
Lipid-Based Formulations: Formulating this compound in lipids, surfactants, and co-solvents can improve its solubilization in the gastrointestinal tract. Self-emulsifying drug delivery systems (SEDDS) are a promising option.[2][10][11]
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the poorly soluble this compound molecule, forming an inclusion complex with a hydrophilic exterior that improves aqueous solubility.[11][12]
-
Particle Size Reduction (Nanonization): Reducing the particle size of the this compound active pharmaceutical ingredient (API) increases the surface area available for dissolution.[2]
-
-
Solution 1.2: Use of Solubilizing Excipients. Incorporate excipients that can enhance the solubility of this compound in your formulation.
-
Surfactants: These can reduce the surface tension between the drug and the dissolution medium.[12]
-
Polymers: Hydrophilic polymers can be used to create solid dispersions or as wetting agents.
-
Possible Cause 2: Degradation in the gastrointestinal tract.
-
Solution 2.1: Enteric Coating. If this compound is found to be unstable in the acidic environment of the stomach, an enteric coating can be applied to the formulation to protect the drug until it reaches the more neutral pH of the small intestine.
Possible Cause 3: Efflux by intestinal transporters (e.g., P-glycoprotein).
-
Solution 3.1: Co-administration with an Efflux Pump Inhibitor. In a research setting, co-administering this compound with a known P-glycoprotein inhibitor (e.g., verapamil or cyclosporine A) can help determine if efflux is a significant barrier to its absorption. This is a common strategy to investigate bioavailability challenges.
Data Presentation
Table 1: Summary of Preclinical Pharmacokinetic Parameters for this compound
| Parameter | Value | Species/Model | Reference |
| Pharmacokinetic Model | Oral one-compartment | Murine xenograft model (KM12 human colorectal cancer cells) | [Iida et al., 2020][7][8] |
| Tumor vs. Plasma Concentration | Higher in tumor | Murine xenograft model (KM12 human colorectal cancer cells) | [Iida et al., 2020][7][8] |
| EC50 for pTRKA Inhibition in Tumor | 17.6 ng/g | Murine xenograft model (KM12 human colorectal cancer cells) | [Iida et al., 2020][7][8] |
Table 2: Overview of Formulation Strategies to Enhance Oral Bioavailability
| Strategy | Principle | Advantages | Disadvantages |
| Amorphous Solid Dispersion (ASD) | Drug is dispersed in a polymer matrix in an amorphous state, increasing its solubility and dissolution rate.[9] | Significant solubility enhancement, can be formulated into conventional solid dosage forms. | Potential for recrystallization over time, requiring careful polymer selection and stability testing. |
| Lipid-Based Formulations (e.g., SEDDS) | Drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a microemulsion upon contact with gastrointestinal fluids.[2][10][11] | High drug loading capacity, can enhance lymphatic transport, bypassing first-pass metabolism. | Can be chemically complex, potential for drug precipitation upon dispersion. |
| Cyclodextrin Complexation | Cyclodextrins form inclusion complexes with the drug, increasing its solubility.[11][12] | High water solubility of the complex, can improve drug stability. | Limited drug loading capacity, potential for competitive displacement by other molecules. |
| Nanonization | Particle size reduction increases the surface area-to-volume ratio, leading to a faster dissolution rate.[2] | Applicable to a wide range of drugs, can be formulated into various dosage forms. | High energy process, potential for particle aggregation. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound by Solvent Evaporation
-
Materials: this compound, a suitable polymer (e.g., PVP K30, HPMC-AS), a volatile organic solvent (e.g., methanol, acetone, or a mixture).
-
Procedure:
-
Dissolve both this compound and the polymer in the organic solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 by weight).
-
Ensure complete dissolution to form a clear solution.
-
Remove the solvent under vacuum using a rotary evaporator.
-
Further dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Scrape the dried film and mill it into a fine powder.
-
Characterize the resulting ASD for its amorphous nature (using techniques like XRD or DSC) and perform in vitro dissolution studies.
-
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
-
Materials: this compound, a lipid (e.g., Capryol 90), a surfactant (e.g., Cremophor EL), and a co-surfactant (e.g., Transcutol HP).
-
Procedure:
-
Determine the solubility of this compound in various lipids, surfactants, and co-surfactants to select the optimal components.
-
Construct a pseudo-ternary phase diagram to identify the self-emulsifying region.
-
Select a specific ratio of lipid, surfactant, and co-surfactant from the self-emulsifying region.
-
Add this compound to the mixture and vortex or gently heat until the drug is completely dissolved.
-
Evaluate the self-emulsification properties by adding a small amount of the formulation to water and observing the formation of a microemulsion.
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Characterize the droplet size, zeta potential, and in vitro drug release of the resulting SEDDS.
-
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: Experimental workflow for evaluating oral bioavailability.
Caption: Decision tree for selecting a formulation strategy.
References
- 1. asiapharmaceutics.info [asiapharmaceutics.info]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. This compound|CAS 1622212-25-2|DC Chemicals [dcchemicals.com]
- 5. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic-Pharmacodynamic-Efficacy Modeling of this compound, a Novel Pan-Tropomyosin Receptor Kinase Inhibitor, in a Murine Xenograft Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ono-pharma.com [ono-pharma.com]
- 9. lonza.com [lonza.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EXCIPIENTS – Pharma Trends [pharma-trends.com]
ONO-7579 Technical Support Center: Troubleshooting Experimental Variability and Reproducibility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the pan-Trk inhibitor, ONO-7579. Our goal is to help you achieve consistent and reproducible results in your in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable and selective pan-tropomyosin receptor kinase (Trk) inhibitor.[1] It targets TrkA, TrkB, and TrkC, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. In cancers driven by NTRK gene fusions or Trk overexpression, this compound inhibits the interaction between neurotrophins and Trk receptors, preventing receptor activation and downstream signaling.[2] This leads to the induction of apoptosis and inhibition of cell growth in susceptible tumor cells.[2]
Q2: What are the key downstream signaling pathways affected by this compound?
This compound primarily inhibits the activation of two major signaling cascades downstream of Trk receptors: the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.[1] Inhibition of these pathways leads to reduced cell proliferation, survival, and invasion.
Q3: How should I prepare and store this compound stock solutions?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. It is crucial to use high-purity, anhydrous DMSO. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before use, thaw the aliquot at room temperature and gently vortex to ensure homogeneity.
Q4: What are typical working concentrations for this compound in cell culture experiments?
The effective concentration of this compound can vary significantly depending on the cell line and the specific assay. Based on available data, concentrations can range from low nanomolar to micromolar. For instance, the EC50 for inhibiting phosphorylated TRKA in KM12 colorectal cancer cells is 17.6 ng/g.[3][4] It is recommended to perform a dose-response curve (e.g., from 1 nM to 10 µM) to determine the optimal concentration for your specific experimental system.
Q5: Are there known mechanisms of resistance to this compound?
Yes, resistance to Trk inhibitors, including this compound, can develop. The primary mechanisms include:
-
On-target resistance: Acquired mutations in the NTRK gene, such as solvent front mutations (e.g., G595R in TRKA) or gatekeeper mutations, can prevent the inhibitor from binding to the kinase domain.[5]
-
Off-target resistance: Activation of bypass signaling pathways that promote cell survival and proliferation independently of Trk signaling. This can involve mutations or amplification of other oncogenes like KRAS, BRAF, or MET.[1]
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound, leading to variability and poor reproducibility.
Issue 1: High Variability in Cell Viability/Proliferation Assays (e.g., MTS, MTT)
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between plating each replicate. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Variability in Drug Concentration | Prepare fresh serial dilutions of this compound from the stock solution for each experiment. Ensure thorough mixing at each dilution step. |
| Sub-optimal Incubation Time | Optimize the incubation time with this compound for your specific cell line. A time course experiment (e.g., 24h, 48h, 72h) is recommended. |
| DMSO Concentration | Ensure the final concentration of DMSO in the culture medium is consistent across all wells (including vehicle controls) and is below a cytotoxic level (typically <0.5%). |
| Cell Line Instability | Use low-passage number cells and regularly perform cell line authentication. |
Issue 2: Inconsistent Results in Migration and Invasion Assays
| Potential Cause | Troubleshooting Steps |
| Uneven Matrigel Coating (Invasion Assay) | Thaw Matrigel on ice and use pre-chilled pipette tips to ensure it remains liquid. Apply the Matrigel evenly to the transwell insert and allow it to solidify at 37°C without disturbance. |
| Variable Cell Numbers | Perform accurate cell counting and seed the same number of viable cells into each insert. |
| Sub-optimal Chemoattractant Concentration | Optimize the concentration of the chemoattractant (e.g., FBS) in the lower chamber to create a stable gradient. |
| Inconsistent Removal of Non-migrated Cells | Gently remove non-migrated cells from the top of the insert with a cotton swab. Be careful not to puncture the membrane. |
| Inappropriate Incubation Time | The optimal incubation time depends on the migratory/invasive capacity of the cell line. Perform a time-course experiment to determine the ideal endpoint. |
Issue 3: Difficulty in Detecting Changes in Trk Pathway Phosphorylation by Western Blot
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Drug Treatment Time | Inhibition of Trk phosphorylation is often a rapid event. Perform a time-course experiment with this compound treatment (e.g., 15 min, 30 min, 1h, 2h) to capture the maximal effect. |
| Low Basal Trk Activity | For cell lines without an NTRK fusion or high Trk expression, basal phosphorylation may be low. Consider stimulating the cells with a Trk ligand (e.g., BDNF for TrkB) to induce phosphorylation before adding this compound. |
| Poor Antibody Quality | Use validated antibodies specific for the phosphorylated and total forms of Trk, as well as downstream targets like AKT and ERK. Optimize antibody dilutions. |
| Sample Handling | Work quickly and keep samples on ice during protein extraction to prevent phosphatase activity. Add phosphatase and protease inhibitors to your lysis buffer. |
| Insufficient Protein Loading | Ensure you are loading a sufficient amount of total protein per lane (typically 20-40 µg) to detect the proteins of interest. |
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Compound | Cell Line | Assay Type | Measurement | Value | Reference |
| This compound | KM12 (Colorectal Cancer) | In vivo pTRKA Inhibition | EC50 | 17.6 ng/g | [3][4] |
Detailed Experimental Protocols
Cell Viability (MTS) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C, 5% CO₂.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, 5% CO₂.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media only wells) and normalize the results to the vehicle-treated control wells. Calculate IC50 values using appropriate software.
Transwell Migration/Invasion Assay
-
Insert Preparation (Invasion Assay Only): Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium and coat the top of the transwell inserts (8 µm pore size). Incubate at 37°C for at least 2 hours to allow for solidification.
-
Cell Preparation: Culture cells to ~80% confluency. Starve the cells in serum-free medium for 12-24 hours.
-
Cell Seeding: Resuspend the starved cells in serum-free medium containing the desired concentration of this compound or vehicle (DMSO). Seed the cells (e.g., 5 x 10⁴ cells) into the upper chamber of the transwell inserts.
-
Chemoattractant Addition: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate at 37°C, 5% CO₂ for an optimized duration (e.g., 24-48 hours).
-
Cell Removal and Fixation: Carefully remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab. Fix the cells on the lower surface of the membrane with methanol or paraformaldehyde.
-
Staining: Stain the cells with a solution such as 0.1% crystal violet.
-
Imaging and Quantification: Wash the inserts, allow them to dry, and visualize the stained cells under a microscope. Count the number of migrated/invaded cells in several random fields of view.
Western Blotting for Trk Signaling Pathway
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound or vehicle (DMSO) at the desired concentrations and for the appropriate duration. If necessary, stimulate with a Trk ligand prior to or concurrently with inhibitor treatment.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Trk, total Trk, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Signaling Pathway
Caption: this compound inhibits Trk receptor activation, blocking downstream signaling.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for assessing cell viability after this compound treatment.
Logical Relationship: Troubleshooting Western Blots
References
- 1. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Pharmacokinetic-Pharmacodynamic-Efficacy Modeling of this compound, a Novel Pan-Tropomyosin Receptor Kinase Inhibitor, in a Murine Xenograft Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Tracking down response and resistance to TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
ONO-7579 Combination Therapy Optimization: A Technical Support Resource
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ONO-7579 combination therapies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable and selective pan-tropomyosin receptor kinase (TRK) inhibitor. It targets and binds to TRK proteins (TRKA, TRKB, and TRKC) which are encoded by the NTRK genes (NTRK1, NTRK2, and NTRK3). In some cancers, fusions between NTRK genes and other genes lead to the production of chimeric TRK fusion proteins that are constantly active, driving tumor growth. This compound inhibits the activation of these TRK fusion proteins, thereby blocking downstream signaling pathways and leading to the inhibition of cell growth and induction of apoptosis in tumors harboring NTRK gene fusions.
Q2: Which cancer types are most likely to respond to this compound therapy?
Cancers with a high prevalence of NTRK gene fusions are most likely to respond to this compound. While these fusions are rare in many common cancers, they are found in a wide variety of tumor types. Certain rare cancers, such as infantile fibrosarcoma and secretory breast carcinoma, have a very high frequency of NTRK fusions. Response is not determined by the cancer type, but by the presence of an NTRK gene fusion. Therefore, comprehensive genomic testing is crucial to identify patients who may benefit from this compound.
Q3: How can I detect NTRK gene fusions in my experimental models?
Several methods can be used to detect NTRK gene fusions, each with its own advantages and limitations. The choice of method may depend on the specific application and available resources.
| Method | Principle | Advantages | Limitations |
| Immunohistochemistry (IHC) | Uses a pan-TRK antibody to detect the overexpression of TRK proteins. | Fast, inexpensive, and widely available. Good as a screening tool. | Can produce false-positive results due to wild-type TRK expression. Lower sensitivity for NTRK3 fusions. Positive results require confirmation by a molecular method.[1][2] |
| Fluorescence In Situ Hybridization (FISH) | Uses fluorescent probes that bind to specific parts of the NTRK genes to detect breaks and rearrangements. | Well-established technique with high specificity. | Can miss fusions with novel partner genes if not designed for them. Labor-intensive. |
| Reverse Transcription Polymerase Chain Reaction (RT-PCR) | Amplifies the RNA transcript of the fusion gene. | Highly sensitive and specific for known fusion partners. | Can miss novel or unexpected fusion partners. |
| Next-Generation Sequencing (NGS) | Sequences large portions of the genome or transcriptome to identify fusion events. | Can detect both known and novel fusion partners. RNA-based NGS is preferred as it directly sequences the expressed fusion transcripts. | Higher cost and longer turnaround time. Requires bioinformatics expertise for data analysis. |
Q4: What is the rationale for using this compound in combination with other therapies?
The primary rationale for combination therapy is to overcome or prevent the development of drug resistance. Tumors can develop resistance to this compound through various mechanisms. Combining this compound with an agent that targets a resistance pathway can lead to a more durable response. Additionally, combination therapies may allow for the use of lower doses of each drug, potentially reducing toxicity while maintaining or enhancing efficacy.
Troubleshooting Guide
Problem 1: My NTRK fusion-positive cells are showing reduced sensitivity or have become resistant to this compound.
This is a common issue in targeted cancer therapy and is often due to the development of acquired resistance. There are two main categories of resistance mechanisms for TRK inhibitors:
-
On-target resistance: This involves mutations in the NTRK gene itself that prevent this compound from binding effectively to the TRK protein.
-
Off-target resistance: This involves the activation of alternative signaling pathways that bypass the need for TRK signaling to drive cell growth and survival.
Troubleshooting Steps:
-
Sequence the NTRK gene: Perform DNA sequencing of the resistant cells to look for secondary mutations in the kinase domain of the NTRK fusion gene. Common resistance mutations in other TRK inhibitors occur in the solvent front, gatekeeper, or xDFG motif regions.
-
Analyze downstream signaling pathways: Use techniques like western blotting to assess the activation status of key downstream signaling pathways, such as the MAPK (p-ERK) and PI3K/AKT (p-AKT) pathways. Reactivation of these pathways in the presence of this compound suggests the development of bypass track resistance.
-
Investigate bypass signaling pathways: Broad-spectrum phospho-kinase arrays or similar proteomic approaches can help identify the activation of other receptor tyrosine kinases (RTKs) that may be compensating for the inhibition of TRK signaling.
Problem 2: I am not observing the expected level of pTRK inhibition in my western blots.
Troubleshooting Steps:
-
Confirm this compound activity: Ensure that the this compound compound is active. If possible, test it in a well-characterized, sensitive cell line as a positive control.
-
Check antibody specificity: Verify that the anti-pTRK antibody is specific and recognizes the phosphorylated form of the TRK fusion protein in your model system.
-
Optimize lysis buffer: Ensure your lysis buffer contains adequate phosphatase and protease inhibitors to preserve the phosphorylation status of TRK.
-
Titrate this compound concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for inhibiting pTRK in your specific cell line. The EC50 for inhibition of pTRKA in KM12 colorectal cancer cells has been reported to be 17.6 ng/g of tumor tissue.[3]
-
Check for high protein binding: this compound may bind to plasma proteins in culture media, reducing its effective concentration. Consider using media with lower serum concentrations or specialized media formulations for in vitro drug studies.
Problem 3: I am observing high variability in my in vivo xenograft studies with this compound.
Troubleshooting Steps:
-
Ensure consistent drug formulation and administration: this compound is orally bioavailable. Ensure the vehicle for oral gavage is consistent and that the drug is properly solubilized or suspended.
-
Monitor plasma and tumor drug concentrations: If feasible, perform pharmacokinetic analysis to measure the concentration of this compound in the plasma and tumors of the treated animals to ensure adequate drug exposure.
-
Characterize the xenograft model: Ensure that the tumor model is well-characterized and consistently expresses the NTRK fusion. Passage number of the cell line can affect tumor take rate and growth characteristics.
-
Standardize tumor implantation and measurement: Use a consistent number of cells for implantation and a standardized method for measuring tumor volume to reduce variability between animals.
Experimental Protocols
Cell Viability Assay to Determine IC50
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound in NTRK fusion-positive cancer cell lines using a commercially available resazurin-based assay.
Materials:
-
NTRK fusion-positive cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO (for drug dilution)
-
96-well plates
-
Resazurin-based cell viability reagent (e.g., PrestoBlue™, alamarBlue™)
-
Plate reader capable of measuring fluorescence or absorbance
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. It is recommended to use a wide range of concentrations initially (e.g., 0.1 nM to 10 µM) to determine the IC50 range. Include a vehicle control (DMSO only).
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Measurement:
-
Add the resazurin-based reagent to each well according to the manufacturer's instructions (typically 10 µL per 100 µL of medium).
-
Incubate for 1-4 hours at 37°C.
-
Measure fluorescence or absorbance using a plate reader at the appropriate wavelengths.
-
-
Data Analysis:
-
Subtract the background reading (medium only) from all wells.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability versus the log of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism) to calculate the IC50 value.
-
Western Blot for Phospho-TRK (pTRK) Inhibition
This protocol provides a general method for assessing the inhibition of TRK phosphorylation by this compound.
Materials:
-
NTRK fusion-positive cancer cell line
-
This compound
-
DMSO
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pTRK (pan or specific for A/B/C), anti-total TRK, anti-pERK, anti-total ERK, anti-pAKT, anti-total AKT, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for loading with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pTRK) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
If necessary, strip the membrane and re-probe with antibodies for total TRK and loading control to ensure equal protein loading and to assess the specific inhibition of phosphorylation.
-
Data Presentation
Table 1: In Vitro Activity of this compound Monotherapy
| Cell Line | Cancer Type | NTRK Fusion | IC50 (nM) | EC50 for pTRK Inhibition (ng/g) |
| KM12 | Colorectal Cancer | TPM3-NTRK1 | Data not available | 17.6[3] |
| Example Cell Line 1 | Lung Cancer | EML4-NTRK3 | User-defined | User-defined |
| Example Cell Line 2 | Sarcoma | ETV6-NTRK3 | User-defined | User-defined |
Table 2: Template for this compound Combination Therapy Synergy Analysis
| Cell Line | Combination Agent | This compound IC50 (nM) | Combination Agent IC50 (nM) | Combination Index (CI) at Fa 0.5* | Synergy/Antagonism |
| Example Cell Line 1 | MEK Inhibitor X | User-defined | User-defined | User-defined | CI < 1: Synergy; CI = 1: Additive; CI > 1: Antagonism |
| Example Cell Line 1 | PI3K Inhibitor Y | User-defined | User-defined | User-defined | CI < 1: Synergy; CI = 1: Additive; CI > 1: Antagonism |
| Example Cell Line 2 | MEK Inhibitor X | User-defined | User-defined | User-defined | CI < 1: Synergy; CI = 1: Additive; CI > 1: Antagonism |
*Fa 0.5 represents the drug concentration that inhibits 50% of cell growth.
Visualizations
Caption: Mechanism of action of this compound on TRK fusion protein signaling.
Caption: Mechanisms of acquired resistance to this compound.
References
- 1. The sensitivity of pan-TRK immunohistochemistry in solid tumours: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic-Pharmacodynamic-Efficacy Modeling of this compound, a Novel Pan-Tropomyosin Receptor Kinase Inhibitor, in a Murine Xenograft Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
ONO-7579 Versus Other Pan-TRK Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational pan-Tropomyosin Receptor Kinase (TRK) inhibitor, ONO-7579, against other prominent pan-TRK inhibitors. This document summarizes key performance data from preclinical and clinical studies, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Tropomyosin receptor kinases (TRKs), encoded by the NTRK genes, are a family of receptor tyrosine kinases that play a crucial role in neuronal development and function. The fusion of NTRK genes with other genes can lead to the formation of chimeric TRK fusion proteins with constitutively active kinase domains, which act as oncogenic drivers in a wide range of adult and pediatric cancers. This has led to the development of a new class of targeted therapies known as pan-TRK inhibitors.
This guide will compare this compound with other first and second-generation pan-TRK inhibitors, including the FDA-approved drugs Larotrectinib and Entrectinib, as well as the next-generation inhibitors Selitrectinib and Repotrectinib, which are designed to overcome acquired resistance.
Performance Data Comparison
The following tables summarize the available quantitative data for this compound and other pan-TRK inhibitors, focusing on their in vitro potency against TRK kinases and their efficacy in cellular and in vivo models.
Table 1: In Vitro Potency of Pan-TRK Inhibitors Against Wild-Type TRK Kinases
| Inhibitor | TRKA IC₅₀ (nM) | TRKB IC₅₀ (nM) | TRKC IC₅₀ (nM) |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available |
| Larotrectinib | ~5 | ~11 | ~7 |
| Entrectinib | ~1 | ~3 | ~5 |
| Selitrectinib | ~0.6 | Data not publicly available | <2.5 |
| Repotrectinib | ~0.83 | ~0.05 | ~0.1 |
Note: IC₅₀ values represent the concentration of the inhibitor required to inhibit 50% of the kinase activity in biochemical assays. Lower values indicate higher potency. This compound is described as a highly potent and selective pan-TRK inhibitor[1][2].
Table 2: Cellular Activity of Pan-TRK Inhibitors
| Inhibitor | Cell Line | Target | Cellular Potency (EC₅₀/IC₅₀) |
| This compound | KM12 (colorectal cancer) | pTRKA | 17.6 ng/g (in vivo)[1][3] |
| Larotrectinib | KM12 (colorectal cancer) | Cell Proliferation | ~12 nM |
| Entrectinib | KM12 (colorectal cancer) | Cell Proliferation | ~3 nM |
| Selitrectinib | Data not publicly available | Data not publicly available | Data not publicly available |
| Repotrectinib | Ba/F3 (pro-B cells) | Cell Proliferation | <1 nM |
Note: EC₅₀/IC₅₀ values in cellular assays represent the concentration of the inhibitor required to achieve 50% of the maximal effect (e.g., inhibition of cell proliferation or protein phosphorylation).
Table 3: Clinical Efficacy of Pan-TRK Inhibitors in TRK Fusion-Positive Cancers
| Inhibitor | Clinical Trial Phase | Overall Response Rate (ORR) |
| This compound | Phase 1/2 (Terminated) | Data not publicly available[4][5] |
| Larotrectinib | Approved | 75-80% |
| Entrectinib | Approved | 57% |
| Selitrectinib | Phase 1/2 | ~45% (in resistant setting) |
| Repotrectinib | Phase 1/2 | 79% (TKI-naïve) |
Note: ORR represents the percentage of patients whose tumors shrink by a predefined amount. Data for Selitrectinib is in the context of patients who have developed resistance to first-generation inhibitors.
TRK Signaling Pathway
The binding of neurotrophins to TRK receptors leads to receptor dimerization and autophosphorylation, activating downstream signaling pathways that are crucial for cell survival, proliferation, and differentiation. In TRK fusion-positive cancers, this signaling is constitutively active. Pan-TRK inhibitors block the ATP-binding site of the TRK kinase domain, thereby inhibiting these downstream signals.
Experimental Protocols
This section outlines the general methodologies used in the preclinical evaluation of pan-TRK inhibitors.
Biochemical Kinase Inhibition Assay
Objective: To determine the in vitro potency of an inhibitor against purified TRK kinases.
General Protocol:
-
Reagents: Purified recombinant human TRKA, TRKB, and TRKC kinase domains, a suitable peptide substrate, ATP, and the test inhibitor at various concentrations.
-
Procedure: a. The kinase, substrate, and inhibitor are pre-incubated in a reaction buffer. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a specified time at a controlled temperature. d. The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
Detection: Quantification of phosphorylation can be achieved through various methods, such as radiometric assays (e.g., using ³²P-ATP) or non-radiometric methods like fluorescence resonance energy transfer (FRET) or luminescence-based assays.
-
Data Analysis: The concentration of the inhibitor that results in 50% inhibition of kinase activity (IC₅₀) is calculated by fitting the data to a dose-response curve.
Cellular Proliferation Assay
Objective: To assess the effect of an inhibitor on the growth of cancer cells harboring a TRK fusion.
General Protocol:
-
Cell Culture: TRK fusion-positive cancer cell lines (e.g., KM12) are cultured in appropriate media.
-
Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the test inhibitor.
-
Incubation: Cells are incubated for a period of time (typically 72 hours) to allow for cell proliferation.
-
Viability Assessment: Cell viability is measured using a variety of assays, such as:
-
MTS/MTT assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.
-
-
Data Analysis: The concentration of the inhibitor that causes a 50% reduction in cell viability (IC₅₀ or EC₅₀) is determined from the dose-response curve.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of an inhibitor in a living organism.
General Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: TRK fusion-positive cancer cells are injected subcutaneously into the flanks of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Once tumors reach a specified volume, mice are randomized into treatment and control groups. The test inhibitor is administered orally or via another appropriate route at various doses and schedules.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised for further analysis (e.g., pharmacodynamic studies to assess target inhibition).
-
Data Analysis: The anti-tumor activity is evaluated by comparing the tumor growth in the treated groups to the control group.
Conclusion
This compound is a novel, orally available pan-TRK inhibitor that has demonstrated potent preclinical activity.[6] While direct comparative biochemical data with other pan-TRK inhibitors is limited in the public domain, its efficacy in a TRKA-driven xenograft model suggests it is a promising therapeutic candidate.[1] However, the termination of its Phase 1/2 clinical trial indicates that its development pathway may differ from that of the approved and later-stage pan-TRK inhibitors.
For researchers, the choice of a pan-TRK inhibitor for preclinical studies will depend on the specific research question. Larotrectinib and Entrectinib, as approved drugs, offer a wealth of publicly available data and are valuable as reference compounds. The next-generation inhibitors, Selitrectinib and Repotrectinib, are crucial tools for studying and overcoming mechanisms of acquired resistance to first-generation agents. This compound represents an earlier-stage compound that may possess a distinct pharmacological profile worthy of further investigation. This guide provides a foundational dataset to aid in the selection and application of these important research tools in the ongoing effort to combat TRK fusion-positive cancers.
References
- 1. Pharmacokinetic-Pharmacodynamic-Efficacy Modeling of this compound, a Novel Pan-Tropomyosin Receptor Kinase Inhibitor, in a Murine Xenograft Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ClinConnect | Study of this compound in Patients With Advanced Solid [clinconnect.io]
- 5. hra.nhs.uk [hra.nhs.uk]
- 6. This compound | Trk inhibitor | Probechem Biochemicals [probechem.com]
ONO-7579 and Larotrectinib: A Comparative Analysis of TRK Inhibitors for Cancer Therapy
In the landscape of precision oncology, targeting specific molecular drivers of cancer has led to significant therapeutic advancements. Among these, the inhibition of Tropomyosin Receptor Kinase (TRK) has emerged as a promising strategy for tumors harboring NTRK gene fusions. This guide provides a detailed comparison of two key TRK inhibitors: ONO-7579, a novel agent in preclinical development, and Larotrectinib, a first-generation inhibitor with broad clinical approval.
Mechanism of Action: Targeting the TRK Signaling Pathway
Both this compound and Larotrectinib are potent and selective inhibitors of the TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC).[1][2][3] In cancers driven by NTRK gene fusions, the resulting chimeric TRK fusion proteins are constitutively active, leading to uncontrolled activation of downstream signaling pathways that promote tumor growth and survival.[4][5] These pathways include the RAS/MAPK and PI3K/AKT signaling cascades.[6][7] Both drugs function by binding to the ATP-binding pocket of the TRK kinase domain, preventing phosphorylation and subsequent activation of these downstream pathways, ultimately leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.[2][4]
Efficacy: Preclinical and Clinical Data
Direct head-to-head clinical trials comparing this compound and Larotrectinib have not been conducted.[8] Therefore, a comparison of their efficacy is based on available preclinical data for this compound and extensive clinical trial data for Larotrectinib.
This compound:
This compound has demonstrated potent anti-tumor activity in preclinical models. In a murine xenograft model using the human colorectal cancer cell line KM12, which harbors a TPM3-NTRK1 fusion, this compound suppressed tumor growth by inhibiting the phosphorylation of TRKA.[9][10] The concentration of this compound that resulted in 50% inhibition of phosphorylated TRKA (EC50) in tumor tissue was 17.6 ng/g.[9][10] Further in vitro studies on gallbladder cancer (GBC) cells showed that this compound could suppress proliferation and invasiveness, particularly in GBC cells with wild-type KRAS.[7][11]
Larotrectinib:
Larotrectinib has shown high efficacy in a broad range of TRK fusion-positive solid tumors in clinical trials.[12][13] Pooled analysis of data from three clinical trials (LOXO-TRK-14001, SCOUT, and NAVIGATE) demonstrated a high overall response rate (ORR).[14] The FDA approval of Larotrectinib was based on these robust clinical findings, making it a standard-of-care for patients with TRK fusion-positive cancers.[14]
| Drug | Study Type | Model/Patient Population | Key Efficacy Endpoints | Results | Citation |
| This compound | Preclinical (in vivo) | Murine xenograft model (KM12 colorectal cancer cells) | Inhibition of pTRKA, Tumor Growth Inhibition | EC50 for pTRKA inhibition: 17.6 ng/g. Required >91.5% pTRKA inhibition for tumor reduction. | [9][10] |
| This compound | Preclinical (in vitro) | Gallbladder cancer cell lines (TYGBK-1 and NOZ) | Cell proliferation, Invasion | Suppressed proliferation in TYGBK-1 cells; Inhibited migration and invasiveness. | [7][11] |
| Larotrectinib | Clinical (Pooled Phase 1/2) | 159 patients with various TRK fusion-positive solid tumors | Overall Response Rate (ORR), Complete Response (CR) | ORR: 79%, CR: 16% | [13] |
| Larotrectinib | Clinical (Pooled data from 3 trials) | Efficacy-evaluable patients (n=180) with NTRK fusion-positive solid tumors | ORR, Median Duration of Response (DOR), Median Progression-Free Survival (PFS) | ORR: 57%, Median DOR: 43.3 months, Median PFS: 24.6 months | [14] |
Experimental Protocols
This compound Xenograft Model Study:
The in vivo efficacy of this compound was evaluated in a murine xenograft model.[10] Human colorectal cancer cells (KM12), which have a TPM3-NTRK1 gene fusion, were implanted in mice.[10] this compound was administered orally once daily at doses ranging from 0.06 to 0.60 mg/kg.[10] The study measured plasma and tumor concentrations of this compound, levels of phosphorylated TPM3-TRKA (pTRKA) in the tumor, and tumor volume.[10] A pharmacokinetic/pharmacodynamic (PK/PD) model was developed to correlate drug concentration with pTRKA inhibition and subsequent tumor growth inhibition.[10]
Larotrectinib Clinical Trials (Pooled Analysis):
The clinical efficacy of Larotrectinib was established through a pooled analysis of three multicenter, open-label, single-arm clinical trials: LOXO-TRK-14001 (NCT02122913), SCOUT (NCT02637687), and NAVIGATE (NCT02576431).[13][14] Eligible patients had solid tumors with a documented NTRK gene fusion and had received prior standard therapy if available.[13] Larotrectinib was administered orally. The primary efficacy endpoint was the overall response rate (ORR), as assessed by an independent review committee.[13] Other key endpoints included duration of response (DOR) and progression-free survival (PFS).[14]
Summary and Future Directions
This compound and Larotrectinib are both highly selective TRK inhibitors with a shared mechanism of action. Larotrectinib is an established therapeutic agent with proven clinical efficacy across a wide range of TRK fusion-positive solid tumors.[3][13] this compound is a promising preclinical candidate that has demonstrated significant anti-tumor activity in in vitro and in vivo models.[7][9][10][11]
The development of this compound is ongoing, with a Phase 1/2 clinical trial initiated for patients with advanced solid tumors harboring NTRK gene fusions.[15] Future clinical data from this trial will be crucial to determine the clinical efficacy and safety profile of this compound and to understand its potential positioning relative to established TRK inhibitors like Larotrectinib. While indirect comparisons between different therapies can provide some insights, head-to-head clinical trials would be the definitive method to directly compare the efficacy and safety of these two agents.[8][16]
References
- 1. Facebook [cancer.gov]
- 2. Larotrectinib | C21H22F2N6O2 | CID 46188928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Larotrectinib Sulfate? [synapse.patsnap.com]
- 7. This compound | Trk inhibitor | Probechem Biochemicals [probechem.com]
- 8. targetedonc.com [targetedonc.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Pharmacokinetic-Pharmacodynamic-Efficacy Modeling of this compound, a Novel Pan-Tropomyosin Receptor Kinase Inhibitor, in a Murine Xenograft Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Novel Selective Pan-TRK Inhibitor this compound Exhibits Antitumor Efficacy Against Human Gallbladder Cancer In Vitro | Anticancer Research [ar.iiarjournals.org]
- 12. Facebook [cancer.gov]
- 13. Larotrectinib in patients with TRK fusion-positive solid tumours: a pooled analysis of three phase 1/2 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. onclive.com [onclive.com]
- 15. ClinConnect | Study of this compound in Patients With Advanced Solid [clinconnect.io]
- 16. The potential long-term comparative effectiveness of larotrectinib vs standard of care for treatment of metastatic TRK fusion thyroid cancer, colorectal cancer, and soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of ONO-7579 and Entrectinib: Selectivity Profile of Two Potent TRK Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase selectivity of ONO-7579 and Entrectinib, two prominent inhibitors of Tropomyosin Receptor Kinases (TRKs). This analysis is supported by available preclinical data to inform research and development decisions.
This compound, a novel investigational agent, is characterized as a highly potent and selective pan-TRK inhibitor. In contrast, Entrectinib is a broader spectrum inhibitor, targeting not only all three TRK proteins (TRKA, TRKB, and TRKC) but also ROS1 and ALK fusion proteins. This fundamental difference in their target profiles dictates their potential clinical applications and selectivity.
Executive Summary of Kinase Inhibition
The selectivity of a kinase inhibitor is a critical determinant of its efficacy and safety profile. While both this compound and Entrectinib are potent inhibitors of the TRK family, Entrectinib's activity against ROS1 and ALK distinguishes it as a multi-kinase inhibitor. This compound, on the other hand, is presented as a more dedicated pan-TRK inhibitor.
Data on Kinase Selectivity
To facilitate a direct comparison, the following table summarizes the available quantitative data on the inhibitory activity of this compound and Entrectinib against their primary targets and a selection of off-target kinases.
| Kinase Target | This compound IC50 (nM) | Entrectinib IC50 (nM) |
| Primary Targets | ||
| TRKA | Data Not Available | 1[1] |
| TRKB | Data Not Available | 3[1] |
| TRKC | Data Not Available | 5[1] |
| ROS1 | Not a primary target | 7[1] |
| ALK | Not a primary target | 12[1] |
| Selected Off-Targets | ||
| JAK2 | Data Not Available | 40[1] |
| ACK1 | Data Not Available | 70[1] |
| IGF1R | Data Not Available | 122[1] |
| FAK | Data Not Available | 140[1] |
| FLT3 | Data Not Available | 164[1] |
| BRK | Data Not Available | 195[1] |
| IR | Data Not Available | 209[1] |
| AUR2 | Data Not Available | 215[1] |
| JAK3 | Data Not Available | 349[1] |
Note: Specific biochemical IC50 values for this compound against a broad kinase panel are not publicly available at the time of this guide's compilation. This compound has been described as a "highly potent and selective pan-tropomyosin receptor kinase (TRK) inhibitor"[2]. An in vivo study demonstrated that this compound inhibited the phosphorylation of TRKA in a colorectal cancer cell line (KM12) with an EC50 of 17.6 ng/g[1].
Signaling Pathways
Both this compound and Entrectinib exert their therapeutic effects by inhibiting the signaling cascades downstream of their respective target kinases. The binding of these inhibitors to the ATP-binding pocket of the kinase domain prevents phosphorylation and activation of downstream signaling pathways crucial for cell proliferation and survival.
Experimental Methodologies
The determination of kinase inhibitor selectivity is paramount and is typically achieved through in vitro biochemical assays. A common method employed is the radiometric assay, which quantifies the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.
Radiometric Kinase Assay Protocol (General)
A generalized protocol for a radiometric kinase assay, similar to the one used for evaluating Entrectinib, is as follows:
-
Reaction Mixture Preparation: A reaction buffer containing the kinase, a specific substrate (peptide or protein), and a buffer solution with appropriate cofactors (e.g., MgCl2, MnCl2) is prepared.
-
Inhibitor Addition: The test compound (e.g., Entrectinib or this compound) is added to the reaction mixture at various concentrations.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³³P]ATP).
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted radiolabeled ATP. This is often achieved by spotting the reaction mixture onto a phosphocellulose filter membrane, which binds the substrate while allowing unbound ATP to be washed away.
-
Quantification: The amount of incorporated radiolabel in the substrate is quantified using a scintillation counter or a phosphorimager.
-
IC50 Determination: The concentration of the inhibitor that results in 50% inhibition of kinase activity (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Discussion on Selectivity
The available data indicates that Entrectinib, while a potent pan-TRK inhibitor, also demonstrates significant activity against ROS1 and ALK. This broader spectrum of activity can be advantageous in treating tumors driven by fusions of any of these three kinases. However, it also presents a higher potential for off-target effects compared to a more selective inhibitor.
This compound is positioned as a highly selective pan-TRK inhibitor. While comprehensive public data on its off-target kinase profile is limited, its focused activity on the TRK family could potentially translate to a more favorable safety profile in clinical settings where only TRK inhibition is desired. The lack of publicly available, direct head-to-head comparative kinase screening data for this compound against a broad panel of kinases, similar to what is available for Entrectinib, makes a definitive, quantitative comparison of their selectivity challenging at this time.
Conclusion
Both this compound and Entrectinib are potent inhibitors of the TRK family of receptor tyrosine kinases. The key differentiator lies in their selectivity profiles. Entrectinib is a multi-kinase inhibitor with proven efficacy against TRK, ROS1, and ALK-driven cancers. This compound is being developed as a more selective pan-TRK inhibitor, which may offer a more targeted therapeutic approach with a potentially different safety profile. Further disclosure of comprehensive kinase selectivity data for this compound will be crucial for a more complete comparative assessment. Researchers and clinicians should consider these distinct profiles when designing preclinical studies and clinical trials.
References
In Vitro Showdown: A Comparative Analysis of TRK Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of first and second-generation Tropomyosin Receptor Kinase (TRK) inhibitors. We delve into their in vitro performance, offering a clear perspective on their potency against wild-type and mutant TRK kinases.
The discovery of NTRK gene fusions as oncogenic drivers has ushered in a new era of targeted cancer therapy. TRK inhibitors have demonstrated remarkable efficacy in patients with NTRK fusion-positive cancers, irrespective of tumor histology. This guide focuses on the in vitro characteristics of four key TRK inhibitors: the first-generation drugs larotrectinib and entrectinib, and the next-generation inhibitors selitrectinib and repotrectinib, designed to overcome acquired resistance.
Potency Against Wild-Type and Resistant TRK Kinases
The in vitro inhibitory activity of larotrectinib, entrectinib, selitrectinib, and repotrectinib has been evaluated in various biochemical and cell-based assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their potency against wild-type TRKA, TRKB, and TRKC, as well as clinically relevant resistance mutations.
| Inhibitor | TRKA (wild-type) IC50 (nM) | TRKB (wild-type) IC50 (nM) | TRKC (wild-type) IC50 (nM) |
| Larotrectinib | 5 - 23.5 | 11 - 49.4 | 11 - 49.4 |
| Entrectinib | 1 - 1.3 | 3 | 1 - 5 |
| Selitrectinib | <1 - 1.8 | <1 - 3.9 | <1 - 3.9 |
| Repotrectinib | <0.2 | <0.2 | <0.2 |
| Table 1: In vitro potency of TRK inhibitors against wild-type TRK kinases. Data compiled from multiple sources. |
| Mutation | Larotrectinib IC50 (nM) | Entrectinib IC50 (nM) | Selitrectinib IC50 (nM) | Repotrectinib IC50 (nM) |
| Solvent Front Mutations | ||||
| TRKA G595R | >600 - 6940 | >1000 | 2.0 - 27 | 0.4 - 2 |
| TRKC G623R | 6940 | >1000 | 2.0 - 27 | 0.2 - 2 |
| Gatekeeper Mutations | ||||
| TRKA F589L | >600 | <0.2 - 60.4 | 52 | <0.2 |
| TRKC F617I | 4330 | - | 52 | <0.2 |
| xDFG Motif Mutations | ||||
| TRKA G667C | >600 | >1000 | 9.8 - 341 | 11.8 - 67.6 |
| Table 2: In vitro potency of TRK inhibitors against common resistance mutations.[1][2][3][4][5] |
Understanding the TRK Signaling Pathway
TRK receptors are crucial for neuronal development and function. In cancer, NTRK gene fusions lead to the expression of chimeric TRK proteins, resulting in ligand-independent, constitutive activation of downstream signaling pathways that drive tumor growth and survival. The primary pathways activated include the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the PLCγ pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are standardized protocols for key experiments used to evaluate TRK inhibitors.
In Vitro Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified TRK kinase.
Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).
-
Reconstitute purified recombinant TRKA, TRKB, or TRKC kinase in the kinase buffer.
-
Prepare a substrate/ATP mixture in the kinase buffer. The final ATP concentration is typically at or near the Km for the specific kinase.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of the TRK inhibitor in DMSO.
-
Perform serial dilutions of the inhibitor in kinase buffer to achieve the desired concentration range.
-
-
Reaction Setup:
-
In a 384-well plate, add the TRK inhibitor solution.
-
Add the purified TRK kinase to each well.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and measure the remaining ATP or the product formation using a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Read the signal (e.g., luminescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
-
Cell Viability Assay
This assay measures the effect of TRK inhibitors on the proliferation and survival of cancer cells harboring NTRK fusions, such as the KM-12 colorectal cancer cell line (TPM3-NTRK1 fusion).
Methodology:
-
Cell Seeding:
-
Culture KM-12 cells in appropriate media (e.g., MEM with 10% FBS).
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[6]
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the TRK inhibitor in culture media.
-
Replace the existing media in the wells with the media containing the inhibitor. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Assessment:
-
Add a viability reagent such as MTT or MTS to each well.
-
Incubate for 2-4 hours to allow for the conversion of the reagent by viable cells.
-
If using MTT, add a solubilizing agent to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the data on a dose-response curve.
-
Western Blot Analysis of TRK Phosphorylation
This technique is used to assess the inhibition of TRK autophosphorylation and the downstream signaling pathways in cells treated with TRK inhibitors.
Methodology:
-
Cell Treatment and Lysis:
-
Seed KM-12 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the TRK inhibitor for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated TRK (e.g., p-TRKA Tyr490) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody for total TRK to confirm equal protein loading.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
-
Conclusion
This in vitro comparative analysis highlights the distinct potency profiles of first and second-generation TRK inhibitors. While larotrectinib and entrectinib are effective against wild-type TRK fusions, the next-generation inhibitors, selitrectinib and particularly repotrectinib, demonstrate superior potency against a range of clinically relevant resistance mutations.[1][2][3][4][5] The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the nuances of TRK inhibitor activity. This information is critical for the continued development of effective therapies for patients with NTRK fusion-positive cancers.
References
- 1. Molecular Characteristics of Repotrectinib That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Response to Repotrectinib After Development of NTRK Resistance Mutations on First- and Second-Generation TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of KRC-108 as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ONO-7579 and Other Pan-TRK Inhibitors for NTRK Fusion-Positive Cancers
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of ONO-7579 with alternative pan-Tropomyosin Receptor Kinase (TRK) inhibitors, supported by preclinical efficacy data. This guide provides detailed experimental methodologies for key secondary assays and visualizes critical biological and experimental pathways.
Introduction
Tropomyosin receptor kinase (TRK) fusions, resulting from chromosomal rearrangements of the NTRK1, NTRK2, and NTRK3 genes, are established oncogenic drivers in a wide range of solid tumors. The development of potent and selective pan-TRK inhibitors has ushered in a new era of tumor-agnostic therapy. This compound is an orally available, novel, and highly potent pan-TRK inhibitor currently under investigation. This guide provides a comparative overview of this compound's preclinical efficacy alongside the established first-generation TRK inhibitors, Larotrectinib and Entrectinib.
Mechanism of Action: Targeting the TRK Signaling Pathway
This compound, Larotrectinib, and Entrectinib are all ATP-competitive inhibitors of the TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC).[1] In cancers harboring NTRK gene fusions, the resulting chimeric TRK fusion proteins are constitutively active, leading to uncontrolled activation of downstream signaling pathways that drive tumor cell proliferation, survival, and invasion.[2] By binding to the kinase domain of TRK proteins, these inhibitors block the phosphorylation of TRK and the subsequent activation of key signaling cascades, including the MAPK/ERK, PI3K/AKT, and PLCγ pathways, ultimately leading to the induction of apoptosis and inhibition of tumor growth.[2] A key distinction is that Entrectinib is a multi-kinase inhibitor that also targets ROS1 and ALK fusion proteins.
References
Navigating Resistance: A Comparative Analysis of ONO-7579 and Other Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the landscape of acquired resistance to targeted therapies is paramount. This guide provides a comparative analysis of ONO-7579, a novel pan-Tropomyosin Receptor Kinase (TRK) inhibitor, and its potential to overcome resistance mechanisms observed with other kinase inhibitors. We present available preclinical data, detail experimental methodologies, and visualize key cellular signaling pathways to offer a comprehensive overview.
This compound is an orally bioavailable, selective pan-TRK inhibitor that targets TRKA, TRKB, and TRKC.[1] By binding to these receptors, it inhibits their activation by neurotrophins, thereby blocking downstream signaling pathways and inducing apoptosis in cancer cells harboring TRK fusions or overexpression.[1] Acquired resistance to kinase inhibitors is a significant clinical challenge, often arising from secondary mutations in the target kinase or the activation of bypass signaling pathways. This guide explores the cross-resistance profile of this compound in the context of these resistance mechanisms.
On-Target Resistance: Overcoming Mutations in the TRK Kinase Domain
Acquired resistance to first-generation TRK inhibitors, such as larotrectinib and entrectinib, frequently involves the emergence of mutations within the TRK kinase domain. These mutations can occur in several key regions, including the solvent front, the xDFG motif, and the gatekeeper residue, sterically hindering the binding of the inhibitor.
As a second-generation pan-TRK inhibitor, this compound is anticipated to exhibit efficacy against tumors that have developed resistance to first-generation agents through specific on-target mutations. Notably, it is expected to be effective against cancers harboring the NTRK1 G595R and G667C resistance mutations.[2] While direct comparative preclinical data for this compound against other TRK inhibitors in resistant cell lines is not yet publicly available, the following table summarizes the activity of the first-generation inhibitor larotrectinib and the second-generation inhibitor LOXO-195 (selitrectinib) against common TRK resistance mutations, providing a benchmark for the expected performance of next-generation inhibitors like this compound.
| Kinase Target | Inhibitor | IC50 (nM) - Wild-Type | IC50 (nM) - G595R Mutant | IC50 (nM) - G623R Mutant | IC50 (nM) - G667C Mutant |
| TRKA | Larotrectinib | <1 | 77-fold increase from WT | - | 17-fold increase from WT |
| TRKA | LOXO-195 | <1 | 2.0 - 9.8 | - | 2.0 - 9.8 |
| TRKC | Larotrectinib | <1 | - | 17-fold increase from WT | - |
| TRKC | LOXO-195 | <1 | - | 2.0 - 9.8 | - |
Source: Adapted from preclinical data on larotrectinib and LOXO-195.
Off-Target Resistance: The Role of Bypass Signaling Pathways
Resistance to TRK inhibitors can also emerge through "off-target" mechanisms, where cancer cells activate alternative signaling pathways to bypass their dependency on TRK signaling. Common bypass pathways include the MAPK and PI3K/AKT pathways, which can be activated by mutations in genes such as BRAF, KRAS, or through the amplification of other receptor tyrosine kinases like MET.
Currently, there is a lack of specific published data on the cross-resistance between this compound and inhibitors targeting these bypass pathways. However, understanding the genetic landscape of a tumor that has developed resistance to a TRK inhibitor is crucial for determining the next line of therapy. For instance, a tumor that has acquired a BRAF V600E mutation as a resistance mechanism to a TRK inhibitor may then be sensitive to a BRAF inhibitor.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: TRK Signaling Pathway and Inhibition by this compound.
Caption: Mechanisms of Acquired Resistance to TRK Inhibitors.
Experimental Protocols
Detailed experimental protocols are essential for the accurate comparison of kinase inhibitors. Below is a generalized protocol for assessing the in vitro activity of a kinase inhibitor against cell lines, which can be adapted for specific studies on this compound.
Cell Viability Assay to Determine IC50 Values
-
Cell Culture:
-
Culture cancer cell lines (e.g., those harboring NTRK fusions with or without known resistance mutations) in the recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound and other comparator kinase inhibitors in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions in the cell culture medium to achieve a range of final concentrations for the assay.
-
-
Cell Seeding:
-
Harvest cells and determine cell viability and count using a hemocytometer or an automated cell counter.
-
Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Remove the overnight culture medium and add the medium containing the serially diluted compounds to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
-
Viability Assessment:
-
After incubation, assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or an MTS-based colorimetric assay.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the cell viability against the logarithm of the inhibitor concentration.
-
Calculate the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).
-
This compound holds promise as a next-generation pan-TRK inhibitor with the potential to overcome certain on-target resistance mechanisms that limit the efficacy of first-generation agents. While further preclinical and clinical data are needed to fully elucidate its cross-resistance profile, particularly against off-target resistance pathways, the available information suggests it will be a valuable tool in the arsenal against TRK fusion-positive cancers. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers to design and interpret studies aimed at further characterizing the activity of this compound and other kinase inhibitors in the context of acquired resistance.
References
- 1. NTRK kinase domain mutations in cancer variably impact sensitivity to type I and type II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Next-Generation TRK Kinase Inhibitor Overcomes Acquired Resistance to Prior TRK Kinase Inhibition in Patients with TRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
ONO-7579: A Focused Approach to TRK Inhibition Compared to Multi-Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, the specificity of kinase inhibitors is a critical determinant of both efficacy and safety. While multi-kinase inhibitors offer the advantage of targeting multiple oncogenic pathways simultaneously, they can also lead to off-target effects and associated toxicities. ONO-7579, an orally bioavailable pan-Trk inhibitor, represents a more targeted approach, with high potency and selectivity for the Tropomyosin receptor kinase (TRK) family (TRKA, TRKB, and TRKC)[1][2][3]. This guide provides a comparative overview of the specificity of this compound against several multi-kinase inhibitors with known anti-TRK activity, supported by available experimental data and detailed methodologies.
Kinase Inhibition Profile: A Comparative Overview
A direct quantitative comparison of the kinase inhibition profile of this compound against a broad panel of kinases is limited by the lack of publicly available comprehensive kinome scan data. However, existing literature consistently describes this compound as a "highly potent and selective" pan-TRK inhibitor[2][3][4].
In contrast, several multi-kinase inhibitors demonstrate significant activity against TRK kinases as part of a broader target profile. The following tables summarize the publicly available kinase inhibition data for selected multi-kinase inhibitors, providing a benchmark for understanding the specificity of a targeted TRK inhibitor like this compound. The data is typically presented as the concentration of the inhibitor required to inhibit 50% of the kinase activity (IC50) or as the percentage of inhibition at a specific concentration.
Table 1: Kinase Inhibition Profile of Entrectinib
| Kinase | IC50 (nM) |
| TRKA | 1.7 |
| TRKB | 0.1 |
| TRKC | 0.1 |
| ALK | 3.5 |
| ROS1 | 0.2 |
| Data sourced from publicly available databases and scientific literature. |
Table 2: Kinase Inhibition Profile of Larotrectinib
| Kinase | IC50 (nM) |
| TRKA | 5 |
| TRKB | 11 |
| TRKC | 6 |
| ALK | >1000 |
| ROS1 | >1000 |
| Data sourced from publicly available databases and scientific literature. |
Table 3: Kinase Inhibition Profile of Selected Multi-Kinase Inhibitors
| Kinase | Cabozantinib IC50 (nM) | Crizotinib IC50 (nM) | Ponatinib IC50 (nM) |
| TRKA | 60 | 3 | 20 |
| TRKB | 8 | 3 | 20 |
| TRKC | 4 | - | 20 |
| VEGFR2 | 0.035 | - | 1.5 |
| MET | 1.3 | 8 | 5.4 |
| RET | 4 | - | 0.37 |
| KIT | 4.6 | - | 12.5 |
| AXL | 7 | - | - |
| ALK | - | 24 | - |
| ROS1 | - | 40 | - |
| BCR-ABL | - | - | 0.37 |
| Data is a compilation from various public sources and may vary depending on the assay conditions. "-" indicates data not readily available. |
Signaling Pathways and Experimental Workflow
To visually represent the targeting strategy of this compound and the broader activity of multi-kinase inhibitors, the following diagrams illustrate the TRK signaling pathway and a typical experimental workflow for determining kinase inhibitor specificity.
References
- 1. The multi-tyrosine kinase inhibitor ponatinib for chronic myeloid leukemia: Real-world data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. roche.com [roche.com]
- 3. Efficacy and safety of crizotinib in patients with anaplastic lymphoma kinase-positive advanced-stage non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic-Pharmacodynamic-Efficacy Modeling of this compound, a Novel Pan-Tropomyosin Receptor Kinase Inhibitor, in a Murine Xenograft Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
On-Target Efficacy of ONO-7579: A Comparative Analysis with Leading Pan-TRK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target activity of ONO-7579, a novel pan-Tropomyosin receptor kinase (TRK) inhibitor, with the established first-generation inhibitors Larotrectinib and Entrectinib. The data presented herein is compiled from publicly available preclinical studies to facilitate an objective evaluation of these compounds for research and development purposes.
Introduction to TRK Inhibition
Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. In oncology, chromosomal rearrangements involving the NTRK genes (NTRK1, NTRK2, and NTRK3) can lead to the formation of TRK fusion proteins. These fusion proteins are constitutively active, driving oncogenic signaling pathways and leading to cell proliferation, survival, and tumor growth. Pan-TRK inhibitors are designed to block the kinase activity of all three TRK proteins, offering a targeted therapeutic approach for patients with NTRK fusion-positive cancers.
Comparative On-Target Activity
The on-target activity of this compound, Larotrectinib, and Entrectinib has been evaluated in various preclinical models. The following tables summarize the key quantitative data from biochemical and cell-based assays.
| Compound | TRKA IC₅₀ (nM) | TRKB IC₅₀ (nM) | TRKC IC₅₀ (nM) | Additional Targets |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | None reported |
| Larotrectinib | 6.5[1] | 8.1[1] | 10.6[1] | Highly selective for TRK kinases |
| Entrectinib | 1[2] | 3[2] | 5[2] | ROS1, ALK |
Table 1: Biochemical Kinase Inhibition. IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the respective kinase by 50% in a biochemical assay.
| Compound | Cell Line | TRK Fusion | Assay Type | Potency |
| This compound | KM12 (colorectal cancer) | TPM3-NTRK1 | pTRKA Inhibition (in vivo xenograft) | EC₅₀ = 17.6 ng/g[3] |
| Larotrectinib | KM12 (colorectal cancer) | TPM3-NTRK1 | Cell Proliferation | Data not publicly available |
| Entrectinib | KM12 (colorectal cancer) | TPM3-NTRK1 | Cell Proliferation | IC₅₀ = 17 nM |
Table 2: Cellular On-Target Activity. This table highlights the potency of the inhibitors in a cellular context, demonstrating their ability to inhibit TRK signaling and subsequent cell growth in a cancer cell line harboring a TRK fusion.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the methods used to confirm on-target activity, the following diagrams are provided.
Caption: TRK Signaling Pathway and Point of Inhibition.
Caption: Workflow for Determining On-Target Activity.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative methodologies for key assays used to evaluate the on-target activity of pan-TRK inhibitors.
Biochemical Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This assay determines the half-maximal inhibitory concentration (IC₅₀) of a compound against a purified kinase.
-
Reagents:
-
Recombinant human TRKA, TRKB, or TRKC kinase (e.g., from Thermo Fisher Scientific).
-
LanthaScreen® Eu-anti-His Antibody.
-
Kinase Tracer 236.
-
Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Test compound (serially diluted).
-
-
Procedure:
-
Prepare a 3X solution of the test compound in Kinase Buffer A.
-
Prepare a 3X solution of the kinase/antibody mixture (e.g., 15 nM kinase and 6 nM antibody) in Kinase Buffer A.
-
Prepare a 3X solution of the Kinase Tracer in Kinase Buffer A.
-
In a 384-well plate, add 5 µL of the test compound solution.
-
Add 5 µL of the kinase/antibody solution to each well.
-
Add 5 µL of the Kinase Tracer solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
-
-
Data Analysis:
-
The TR-FRET signal is converted to percent inhibition relative to no-inhibitor controls.
-
IC₅₀ values are calculated by fitting the dose-response curve to a four-parameter logistic model.
-
Cellular TRK Phosphorylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to block the autophosphorylation of TRK kinases within a cellular context.
-
Cell Culture and Treatment:
-
Culture NTRK fusion-positive cancer cells (e.g., KM12) in appropriate media until they reach 70-80% confluency.
-
Treat the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 2 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-TRK (e.g., pan-Trk (C14B2) Rabbit mAb) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe for total TRK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-TRK signal to the total TRK signal and the loading control.
-
Determine the concentration of the inhibitor that causes a 50% reduction in TRK phosphorylation (IC₅₀ or EC₅₀).
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, and it is used to determine the cytotoxic or cytostatic effects of a compound.
-
Cell Seeding and Treatment:
-
Seed NTRK fusion-positive cancer cells into a 96-well plate at a predetermined density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of the test compound or vehicle control for a specified period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC₅₀ value by plotting the cell viability against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
This compound demonstrates potent on-target activity against TRK-driven cancer cells. While direct biochemical IC₅₀ values for this compound are not yet publicly available, its efficacy in a preclinical xenograft model is comparable to the cellular potency of Entrectinib in the same cancer cell line. Larotrectinib stands out for its high selectivity for TRK kinases, while Entrectinib offers the advantage of targeting additional oncogenic drivers, ROS1 and ALK. The choice of inhibitor for research or therapeutic development will depend on the specific context, including the desired selectivity profile and the genetic landscape of the cancer being studied. The experimental protocols provided in this guide offer a framework for the continued investigation and comparison of these and other novel pan-TRK inhibitors.
References
Navigating Entrectinib Resistance: A Comparative Guide to Post-Progression Strategies
For Researchers, Scientists, and Drug Development Professionals
Entrectinib, a potent tyrosine kinase inhibitor (TKI) targeting NTRK, ROS1, and ALK fusion-positive solid tumors, has demonstrated significant clinical efficacy. However, the emergence of acquired resistance poses a critical challenge to its long-term therapeutic benefit. This guide provides a comparative analysis of therapeutic strategies investigated in entrectinib-resistant preclinical models, with a focus on overcoming resistance through combination therapies. While the novel pan-Trk inhibitor ONO-7579 is in development, its utility in entrectinib-resistant settings is likely limited due to a similar mechanism of action. Therefore, this guide will focus on alternative strategies that have shown promise in preclinical studies: the combination of entrectinib with MEK inhibitors or MET inhibitors.
Mechanisms of Entrectinib Resistance
Acquired resistance to entrectinib is multifactorial. Key mechanisms identified in preclinical models include:
-
Bypass Signaling Pathway Activation: Upregulation of alternative signaling pathways can compensate for the inhibition of the primary oncogenic driver. The two most prominent pathways implicated in entrectinib resistance are:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Activation of this pathway, often through KRAS mutations, can lead to sustained cell proliferation and survival despite ROS1 or TRK inhibition.
-
HGF-MET Signaling: Overexpression of hepatocyte growth factor (HGF) or its receptor MET can activate downstream signaling, promoting tumor growth and survival.
-
-
On-Target Resistance Mutations: While less common in some models, the development of secondary mutations in the kinase domain of NTRK or ROS1 can prevent entrectinib from binding effectively.
Therapeutic Strategies to Overcome Entrectinib Resistance
Research has focused on co-targeting the primary oncogene and the activated bypass pathway. This guide compares two leading strategies: MEK inhibition and MET inhibition in entrectinib-resistant models.
Comparison of MEK and MET Inhibition in Entrectinib-Resistant Models
Quantitative Data Summary
The following tables summarize the in vitro efficacy of combining entrectinib with a MEK inhibitor (selumetinib) or a MET inhibitor (capmatinib) in entrectinib-resistant cancer cell lines.
Table 1: In Vitro Efficacy of Entrectinib in Combination with Selumetinib in Entrectinib-Resistant ROS1-Fusion NSCLC Cells (HCC78ER)
| Treatment | IC50 of Entrectinib (µM) | Fold Change in Sensitivity | Reference |
| Entrectinib alone | >10 | - | [1] |
| Entrectinib + Selumetinib (0.5 µM) | ~1 | >10 | [1] |
Table 2: In Vitro Efficacy of Entrectinib in Combination with Capmatinib in HGF-Induced Entrectinib-Resistant NTRK1-Fusion Colorectal Cancer Cells (KM12SM)
| Treatment | Cell Viability (% of control) | Reference |
| Entrectinib (10 nM) | ~100% (with HGF) | [2][3] |
| Entrectinib (10 nM) + Capmatinib (100 nM) | ~40% (with HGF) | [2][3] |
Experimental Protocols
Generation of Entrectinib-Resistant Cell Lines
-
HCC78ER (ROS1-rearranged NSCLC): Parental HCC78 cells were continuously exposed to increasing concentrations of entrectinib over several months. Resistant clones were selected and maintained in media containing entrectinib to ensure a stable resistant phenotype.[1]
-
HGF-Induced Resistance in KM12SM (NTRK1-rearranged Colorectal Cancer): Parental KM12SM cells were treated with entrectinib in the presence of hepatocyte growth factor (HGF) to induce resistance mediated by MET activation.[2][3]
Cell Viability Assays
-
MTT/CCK-8 Assays:
-
Cells were seeded in 96-well plates at a density of 2 x 10³ to 5 x 10³ cells per well and allowed to adhere overnight.
-
The following day, cells were treated with various concentrations of entrectinib, the combination drug (selumetinib or capmatinib), or vehicle control.
-
After 72 hours of incubation, MTT or CCK-8 reagent was added to each well according to the manufacturer's instructions.
-
Absorbance was measured using a microplate reader to determine cell viability.[3][4]
-
Colony Formation Assay
-
Cells were seeded in 6-well plates at a low density (e.g., 500-1000 cells/well).
-
Cells were treated with the indicated drugs.
-
The medium and drugs were refreshed every 3-4 days.
-
After 10-14 days, colonies were fixed with methanol and stained with crystal violet.
-
The number of colonies was counted manually or using imaging software.[5]
Western Blot Analysis
-
Cells were treated with the indicated drugs for the specified times.
-
Whole-cell lysates were prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked with 5% non-fat milk or bovine serum albumin in TBST.
-
Membranes were incubated with primary antibodies overnight at 4°C. Key primary antibodies include those against p-ERK, ERK, p-MET, MET, p-AKT, AKT, and GAPDH.
-
After washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[3][6]
In Vivo Xenograft Models
-
Female athymic nude or SCID mice (5-6 weeks old) were used.
-
Entrectinib-resistant tumor cells (e.g., HCC78ER or co-injection of KM12SM with HGF-producing fibroblasts) were injected subcutaneously into the flanks of the mice.
-
When tumors reached a palpable size, mice were randomized into treatment groups.
-
Drugs (entrectinib, selumetinib, capmatinib, or combinations) were administered orally at specified doses and schedules.
-
Tumor volume and body weight were measured regularly.
-
At the end of the study, tumors were excised for further analysis (e.g., western blotting, immunohistochemistry).[2][7]
Visualizing Signaling Pathways and Workflows
Signaling Pathways in Entrectinib Resistance and Overcoming Resistance
References
- 1. researchgate.net [researchgate.net]
- 2. MET kinase inhibitor reverses resistance to entrectinib induced by hepatocyte growth factor in tumors with NTRK1 or ROS1 rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MET kinase inhibitor reverses resistance to entrectinib induced by hepatocyte growth factor in tumors with NTRK1 or ROS1 rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of ONO-7579 and Other TRK Inhibitors in Tumors with NTRK Fusions
A Guide for Researchers and Drug Development Professionals
The landscape of cancer treatment has been significantly altered by the development of targeted therapies against specific molecular drivers. Among these, neurotrophic tyrosine receptor kinase (NTRK) gene fusions have emerged as actionable targets across a wide range of tumor types. This guide provides a comparative overview of the preclinical efficacy of ONO-7579, a novel pan-tropomyosin receptor kinase (TRK) inhibitor, and the clinical efficacy of approved TRK inhibitors, larotrectinib and entrectinib, in tumors harboring NTRK fusions.
Overview of TRK Inhibitors
Tropomyosin receptor kinases (TRKA, TRKB, and TRKC), encoded by the NTRK1, NTRK2, and NTRK3 genes respectively, are transmembrane proteins that, upon fusion with other genes, can become constitutively active oncogenic drivers.[1] This has led to the development of TRK inhibitors, which have demonstrated remarkable efficacy in patients with NTRK fusion-positive cancers, irrespective of the tumor's histological origin.[2]
This compound is an orally available, highly potent, and selective pan-TRK inhibitor.[3] Preclinical studies have demonstrated its potential in targeting NTRK fusion-positive tumors. However, a Phase 1/2 clinical trial (NCT03182257) designed to evaluate its safety and efficacy was terminated before progressing to Phase 2, and as such, no clinical efficacy data is publicly available.[4][5]
Larotrectinib (Vitrakvi®) and Entrectinib (Rozlytrek®) are first-generation TRK inhibitors that have received regulatory approval for the treatment of adult and pediatric patients with solid tumors harboring an NTRK gene fusion.[6][7] Both drugs have shown significant and durable responses in clinical trials.[2][8]
Quantitative Data Comparison
Table 1: Preclinical Efficacy of this compound in a Murine Xenograft Model
| Parameter | Value |
| Cell Line | Human colorectal cancer cell line, KM12 (TPM3-NTRK1 fusion) |
| Model | Murine xenograft |
| Dose Range | 0.06 - 0.60 mg/kg (once daily) |
| Key Finding | A "switch-like" relationship between pTRKA inhibition and antitumor effect. |
| pTRKA Inhibition for Tumor Reduction | >91.5% |
| Tumor this compound Concentration for 50% Emax | 17.6 ng/g |
Data from a pharmacokinetic/pharmacodynamic/efficacy modeling study.[3]
Table 2: Clinical Efficacy of Larotrectinib and Entrectinib in NTRK Fusion-Positive Solid Tumors
| Parameter | Larotrectinib | Entrectinib |
| Overall Response Rate (ORR) | 75%[2][7] | 57%[7][9] |
| Complete Response (CR) | 22%[10] | 7.4%[7] |
| Partial Response (PR) | 53%[10] | 50%[7] |
| Duration of Response (DoR) ≥12 months | 39% (final trial analysis)[7] | 45%[7][10] |
| Progression-Free Survival (PFS) at 1 year | 55% (NAVIGATE trial)[2] | Not explicitly stated in the provided results |
| Patients with CNS Metastases ORR | 63%[2] | Data not specified, but intracranial responses noted[9] |
Data compiled from various clinical trials and analyses.[2][6][7][8][9][10][11][12][13]
Experimental Protocols
This compound Preclinical Xenograft Study Methodology [3]
A murine xenograft model was established using the human colorectal cancer cell line KM12, which harbors a TPM3-NTRK1 gene fusion. Mice received single or multiple once-daily oral doses of this compound ranging from 0.06 to 0.60 mg/kg. The study involved sequential pharmacokinetic (PK), pharmacodynamic (PD), and efficacy modeling.
-
Pharmacokinetics: Plasma and tumor concentrations of this compound were measured over time to develop an oral one-compartment model for plasma and an additional tumor compartment model.
-
Pharmacodynamics: Tumor levels of phosphorylated TPM3-TRKA (pTRKA) were measured and described using a direct Emax model to determine the relationship between this compound tumor concentration and pTRKA inhibition.
-
Efficacy: Tumor volumes were measured to model tumor growth inhibition as a function of pTRKA inhibition.
Larotrectinib and Entrectinib Clinical Trial Design Overview
The efficacy of larotrectinib and entrectinib was established in a series of single-arm, open-label, multicenter clinical trials, including basket trials that enrolled patients based on the presence of an NTRK gene fusion, regardless of tumor histology.[6]
-
Patient Population: Adult and pediatric patients with locally advanced or metastatic solid tumors with an NTRK gene fusion who had progressed on or had no satisfactory alternative treatments.[7]
-
Key Trials for Larotrectinib: NCT02122913, SCOUT (NCT02637687), and NAVIGATE (NCT02576431).[10]
-
Key Trials for Entrectinib: ALKA-372-001 (NCT02097810), STARTRK-1 (NCT02097810), and STARTRK-2 (NCT02568267).[9]
-
Endpoints: The primary efficacy outcome was the Overall Response Rate (ORR), and a key secondary endpoint was the Duration of Response (DoR), both assessed by independent review.[10]
-
NTRK Fusion Detection: The presence of NTRK gene fusions was identified using methods such as Next-Generation Sequencing (NGS) or Fluorescence In Situ Hybridization (FISH).[10]
Visualizations
Caption: Simplified NTRK fusion protein signaling pathway and the point of inhibition by this compound.
Caption: Workflow for the preclinical evaluation of this compound in a xenograft model.
Discussion and Future Perspectives
While this compound demonstrated promising activity in preclinical models, its clinical development was halted.[3][4] In contrast, larotrectinib and entrectinib have become standard-of-care options for patients with NTRK fusion-positive cancers, demonstrating high and durable response rates across various tumor types.[6][12] Indirect comparisons and modeling studies suggest potential differences in efficacy between larotrectinib and entrectinib, though no head-to-head trials have been conducted to confirm these observations.[11][13]
The success of TRK inhibitors underscores the importance of routine molecular testing to identify patients with NTRK fusions who may benefit from these targeted therapies.[10] Future research will likely focus on second-generation TRK inhibitors designed to overcome acquired resistance mutations that can emerge during treatment with first-generation agents.[1] For researchers and drug development professionals, the story of this compound highlights the challenges of translating preclinical findings into clinical success, while the established efficacy of larotrectinib and entrectinib provides a benchmark for the development of new and improved therapies for this patient population.
References
- 1. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacokinetic-Pharmacodynamic-Efficacy Modeling of this compound, a Novel Pan-Tropomyosin Receptor Kinase Inhibitor, in a Murine Xenograft Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of this compound in Patients With Advanced Solid Tumors/ NTRK Gene Fusion Positive Advanced Solid Tumors | MedPath [trial.medpath.com]
- 5. hra.nhs.uk [hra.nhs.uk]
- 6. Comparative Effectiveness of Larotrectinib and Entrectinib for TRK Fusion Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. onclive.com [onclive.com]
- 10. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 11. Comparative effectiveness of larotrectinib versus entrectinib for the treatment of metastatic NTRK gene fusion cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative effectiveness of larotrectinib and entrectinib for TRK fusion cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. becarispublishing.com [becarispublishing.com]
Independent Validation of ONO-7579 Antitumor Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-7579 is an orally bioavailable, selective pan-Tropomyosin receptor kinase (TRK) inhibitor with demonstrated potential in cancer therapy.[1] This guide provides an objective comparison of this compound's antitumor effects with other available TRK inhibitors, supported by experimental data. Due to the limited number of direct comparative studies, this guide relies on summarizing data from independent preclinical and clinical research to offer insights into its efficacy and mechanism of action.
Mechanism of Action: Targeting the TRK Pathway
This compound functions by specifically targeting and binding to TRK proteins (TRKA, TRKB, and TRKC) and fusion proteins containing sequences from the neurotrophic tyrosine receptor kinase (NTRK) genes.[1] In cancers driven by NTRK gene fusions, the resulting chimeric TRK proteins are constitutively active, leading to uncontrolled activation of downstream signaling pathways that promote tumor growth, proliferation, and survival.[2][3] this compound inhibits the interaction between neurotrophins and TRK, preventing TRK activation and subsequently blocking these downstream signals, which can lead to cellular apoptosis and inhibition of tumor growth.[1]
The primary signaling cascades affected by TRK activation, and thus inhibited by this compound, are the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K) pathways.[2][4]
Figure 1: Simplified TRK signaling pathway and the inhibitory action of this compound.
Comparative Efficacy Data
In Vitro Studies
| Drug | Cancer Type | Cell Line | Key Findings | Reported Efficacy | Source |
| This compound | Gallbladder Cancer | TYGBK-1 (wild-type KRAS) | Suppressed cell proliferation in a dose-dependent manner. | - | [1] |
| NOZ (mutant KRAS) | Did not suppress proliferation. | - | [1] | ||
| Gallbladder Cancer | TYGBK-1, NOZ | Significantly inhibited migration and invasion. | - | [1] | |
| Larotrectinib | Various | BaF3 cells with NTRK fusions | Highly effective in inhibiting growth. | IC50 in low nanomolar range | [2] |
| Entrectinib | Various | BaF3 cells with NTRK fusions | Highly effective in inhibiting growth. | IC50 in low nanomolar range | [2] |
In Vivo Studies
| Drug | Cancer Type | Model | Key Findings | Reported Efficacy | Source |
| This compound | Colorectal Cancer | Murine xenograft (KM12 cell line with TPM3-NTRK1 fusion) | Tumor growth inhibition. | EC50 of 17.6 ng/g for pTRKA inhibition. | [5] |
| Larotrectinib | Various | Patient-derived xenograft models | Tumor growth inhibition. | - | [2] |
| Entrectinib | Various | Patient-derived xenograft models | Tumor growth inhibition. | - | [2] |
Note: EC50 (half maximal effective concentration) for this compound refers to the concentration causing 50% of the maximum effect on phosphorylated TRKA in the tumor.
Experimental Protocols
This compound In Vitro Study in Gallbladder Cancer
-
Cell Lines: Human gallbladder cancer cell lines TYGBK-1 (wild-type KRAS) and NOZ (KRAS mutant).
-
Proliferation Assay (MTS Assay):
-
Cells were seeded in 96-well plates.
-
After 24 hours, cells were treated with varying concentrations of this compound.
-
Cell viability was evaluated at specified time points using an MTS assay kit according to the manufacturer's instructions.
-
-
Migration and Invasion Assays (Transwell Assay):
-
Transwell inserts with 8.0 µm pores were used. For the invasion assay, inserts were coated with Matrigel.
-
Cells were seeded in the upper chamber in serum-free medium with this compound.
-
The lower chamber contained a medium with a chemoattractant.
-
After incubation, non-migrated/invaded cells on the upper surface were removed.
-
Migrated/invaded cells on the lower surface were fixed, stained, and counted under a microscope.
-
This compound In Vivo Xenograft Study
-
Animal Model: Immunodeficient mice.
-
Tumor Implantation: Human colorectal cancer cells (KM12, harboring a TPM3-NTRK1 fusion gene) were subcutaneously injected into the mice.
-
Treatment: Once tumors reached a specified volume, mice were orally administered this compound or a vehicle control once daily.
-
Efficacy Assessment:
-
Tumor volumes were measured regularly with calipers.
-
At the end of the study, tumors were excised.
-
Levels of phosphorylated TRKA (pTRKA) in tumor tissue were quantified to assess target engagement.
-
Figure 2: General workflow for a preclinical xenograft efficacy study.
Discussion and Future Directions
The available data suggest that this compound is a potent inhibitor of TRK signaling with antitumor activity in preclinical models of cancers harboring NTRK fusions. The in vitro study in gallbladder cancer highlights a potential differential effect based on KRAS mutation status, a factor that warrants further investigation. The in vivo data in a colorectal cancer model provides a quantitative measure of target engagement (pTRKA inhibition) and its correlation with tumor growth inhibition.
A significant gap in the current literature is the lack of direct comparative studies of this compound against other approved TRK inhibitors like larotrectinib and entrectinib. Such studies would be invaluable for discerning differences in efficacy, selectivity, and potential resistance mechanisms. Future research should focus on:
-
Head-to-head preclinical studies: Directly comparing the antitumor activity of this compound, larotrectinib, and entrectinib in a panel of cell lines and patient-derived xenograft models representing various NTRK fusion-positive cancers.
-
Independent clinical trials: The progression of this compound into later-phase clinical trials will provide more robust data on its safety and efficacy in a broader patient population. A phase 1/2 clinical trial for this compound in patients with advanced solid tumors with NTRK gene fusions was initiated but terminated without progressing to Phase 2.[6]
-
Investigation of resistance mechanisms: Understanding how tumors may develop resistance to this compound is crucial for the development of next-generation inhibitors and combination therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NTRK gene fusions as novel targets of cancer therapy across multiple tumour types - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic-Pharmacodynamic-Efficacy Modeling of this compound, a Novel Pan-Tropomyosin Receptor Kinase Inhibitor, in a Murine Xenograft Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinConnect | Study of this compound in Patients With Advanced Solid [clinconnect.io]
Safety Operating Guide
Proper Disposal of ONO-7579: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of the pan-TRK inhibitor, ONO-7579, is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals.
This compound is an orally available and selective pan-tropomyosin receptor kinase (TRK) inhibitor with potential antineoplastic activity. Due to its chemical nature and biological activity, proper disposal is imperative to mitigate risks to personnel and the environment. The Safety Data Sheet (SDS) for this compound identifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Therefore, uncontrolled release into the environment must be strictly avoided.
Key Hazard Information
A comprehensive understanding of the hazards associated with this compound is the foundation of safe handling and disposal.
| Hazard Classification | Description | Precautionary Statement |
| Acute Oral Toxicity | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. |
| Acute Aquatic Toxicity | Very toxic to aquatic life. | Avoid release to the environment. |
| Chronic Aquatic Toxicity | Very toxic to aquatic life with long lasting effects. | Collect spillage. |
| Decomposition | May decompose and emit toxic fumes under fire conditions. | Store away from heat and open flames. |
Experimental Protocols for Disposal
The following protocols outline the recommended procedures for the disposal of this compound in various forms. These are based on general best practices for hazardous and pharmaceutical waste management in a laboratory setting.
1. Segregation and Collection of this compound Waste
Proper segregation of waste is the first and most critical step in the disposal process.
-
Solid Waste:
-
Place all solid waste contaminated with this compound, including unused or expired neat compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated lab supplies (e.g., weigh boats, pipette tips, vials), into a designated, clearly labeled, and sealed hazardous waste container.
-
The container should be made of a material compatible with this compound and any solvents used. A high-density polyethylene (HDPE) container is generally suitable.
-
The container must be labeled with "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., harmful, environmental hazard).
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused stock solutions, cell culture media, and solvent rinsates, in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
The liquid waste container must be stored in a secondary containment bin to prevent spills.
-
The container must be labeled with "Hazardous Waste," the name "this compound," the solvent system (e.g., DMSO, ethanol), and the appropriate hazard symbols.
-
2. Decontamination of Glassware and Equipment
All non-disposable glassware and equipment that have come into contact with this compound must be decontaminated before reuse or disposal.
-
Initial Rinse: Rinse the glassware or equipment with a suitable organic solvent in which this compound is soluble (e.g., DMSO, ethanol). Collect this initial rinsate as hazardous liquid waste.
-
Secondary Wash: Wash the rinsed items with a laboratory detergent and water.
-
Final Rinse: Perform a final rinse with deionized water.
3. Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Restrict access to the spill site.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. For larger spills or if there is a risk of aerosolization, a respirator may be necessary.
-
Containment: For liquid spills, contain the spill using absorbent pads or other suitable materials. For solid spills, carefully cover the material with a damp cloth or absorbent pads to avoid generating dust.
-
Cleanup:
-
Carefully collect all contaminated materials (absorbent pads, broken glass, etc.) and place them in the designated hazardous solid waste container.
-
Decontaminate the spill area using a suitable solvent followed by a detergent solution.
-
All materials used for cleanup must be disposed of as hazardous waste.
-
-
Reporting: Report the spill to the laboratory supervisor and the institution's environmental health and safety (EHS) office.
4. Final Disposal
The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.
-
Storage: Store all sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area until they are collected.
-
Collection: Arrange for the collection of the hazardous waste by your institution's EHS department or a contracted waste disposal service.
-
Regulatory Compliance: Ensure that all disposal activities are in compliance with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA). Sewering of hazardous pharmaceutical waste is strictly prohibited.
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Workflow.
Essential Safety and Handling Protocols for ONO-7579
Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling ONO-7579, a potent, selective, and orally available pan-TRK inhibitor.[1][2][3] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Hazard Identification and Classification:
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4] It is crucial to prevent its release into the environment.[4]
| Hazard Classification | GHS Code | Description |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed[4] |
| Acute aquatic toxicity | Category 1 | H400: Very toxic to aquatic life[4] |
| Chronic aquatic toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[4] |
Personal Protective Equipment (PPE):
The following personal protective equipment is mandatory when handling this compound to minimize exposure. Different tasks may require different levels of protection.
| PPE Component | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields[4] | Protects eyes from splashes and dust. |
| Hand Protection | Chemical-resistant protective gloves | Prevents skin contact. |
| Body Protection | Impervious clothing or lab coat | Protects skin and personal clothing from contamination.[4] |
| Respiratory Protection | Suitable respirator | Prevents inhalation of dust or aerosols. To be used in areas without appropriate exhaust ventilation.[4] |
Experimental Workflow and Handling Procedures
This section outlines the step-by-step procedures for the safe handling of this compound, from receiving to disposal. Adherence to these protocols is critical to ensure personnel safety and prevent environmental contamination.
Receiving and Storage:
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Keep the container tightly sealed in a cool, well-ventilated area.[4]
-
Temperature Control: Store the compound at -20°C in its powdered form or at -80°C when in solvent.[4]
-
Avoid Incompatibles: Keep away from strong acids/alkalis and strong oxidizing/reducing agents.[4]
Preparation and Handling:
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood or an area with appropriate exhaust ventilation.[4]
-
Personal Protective Equipment: Don the appropriate PPE as specified in the table above before handling the compound.
-
Weighing: Weigh the compound in a fume hood on a tared weigh boat.
-
Dissolving: If preparing a solution, add the solvent to the powdered compound slowly to avoid splashing.
-
Spill Prevention: Work on a disposable absorbent bench liner to contain any potential spills.
Disposal Plan:
-
Waste Collection: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and bench liners, must be collected in a designated, sealed hazardous waste container.
-
Waste Disposal: Dispose of the hazardous waste through an approved waste disposal plant.[4] Do not dispose of it down the drain or in regular trash.[4]
-
Decontamination: Decontaminate all non-disposable equipment and work surfaces thoroughly after use.
First Aid Measures:
In case of accidental exposure, follow these first aid procedures immediately.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek prompt medical attention.[4] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[4] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide respiratory support. Avoid mouth-to-mouth resuscitation. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. If the person is conscious, give small quantities of water to drink. Seek immediate medical attention and call a poison center.[4] |
This compound Handling Workflow
The following diagram illustrates the key steps and decision points in the safe handling of this compound.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
